Donecopride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H33ClN2O2 |
|---|---|
Molecular Weight |
393.0 g/mol |
IUPAC Name |
1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C22H33ClN2O2/c1-27-22-14-20(24)19(23)13-18(22)21(26)8-7-16-9-11-25(12-10-16)15-17-5-3-2-4-6-17/h13-14,16-17H,2-12,15,24H2,1H3 |
InChI Key |
FTRZTHFGTILUPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CC3CCCCC3)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Donecopride: A Technical Whitepaper on its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donecopride is a novel, multi-target directed ligand (MTDL) designed to address the complex pathophysiology of Alzheimer's disease (AD). It exhibits a dual mechanism of action, functioning as both a partial agonist for the serotonin (B10506) subtype 4 receptor (5-HT4R) and an inhibitor of acetylcholinesterase (AChE). This unique pharmacological profile allows this compound to potentially offer both symptomatic relief and disease-modifying effects. This document provides a comprehensive overview of the core mechanism of action of this compound, including quantitative data on its bioactivity, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.
Core Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously modulate two key pathways implicated in Alzheimer's disease: the cholinergic system and the amyloid precursor protein (APP) processing pathway.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), this compound increases the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is a well-established strategy for providing symptomatic relief in AD, as cholinergic deficits are a hallmark of the disease. This compound acts as a mixed-type competitive inhibitor of human AChE.[1]
-
Serotonin 4 Receptor (5-HT4R) Agonism: this compound is a partial agonist of the 5-HT4 receptor.[1] Activation of this G-protein coupled receptor has two significant downstream effects relevant to AD. Firstly, it can enhance the release of acetylcholine, thus synergizing with its AChE inhibitory activity. Secondly, and perhaps more importantly for disease modification, 5-HT4R activation promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). This process involves the cleavage of APP by α-secretase, leading to the production of the neuroprotective soluble APPα fragment (sAPPα) and preventing the formation of the neurotoxic amyloid-β (Aβ) peptide, a primary component of amyloid plaques in the brains of AD patients.[1][2]
Quantitative Bioactivity Data
The following tables summarize the key in vitro bioactivity data for this compound.
Table 1: Receptor Binding Affinity and Functional Activity
| Target | Parameter | Value | Species | Reference |
| 5-HT4 Receptor | Ki | 10.4 nM | Human | [2] |
| 5-HT4 Receptor | Intrinsic Activity | 48.3% | Human | [2] |
Table 2: Enzyme Inhibition and Functional Efficacy
| Target | Parameter | Value | Species | Reference |
| Acetylcholinesterase (AChE) | IC50 | 16 nM | Human | [2] |
| sAPPα Release | EC50 | 11.3 nM | - | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key in vitro assays used to characterize the mechanism of action of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI (14 mM) in deionized water.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of this compound solution at various concentrations to the test wells. For the control (100% enzyme activity), add 10 µL of phosphate buffer.
-
Add 20 µL of AChE solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
5-HT4 Receptor Radioligand Binding Assay
This assay determines the binding affinity of this compound to the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparation from cells expressing human 5-HT4 receptors
-
[3H]-GR113808 (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup (in microcentrifuge tubes or a 96-well plate):
-
To each tube/well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a known 5-HT4R ligand (for non-specific binding).
-
50 µL of this compound at various concentrations.
-
50 µL of [3H]-GR113808 at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Soluble APPα (sAPPα) Secretion Assay
This assay quantifies the amount of sAPPα released into the cell culture medium following treatment with this compound, typically using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
COS-7 cells transiently expressing human 5-HT4 receptors and APP
-
Cell culture medium (e.g., DMEM)
-
This compound
-
sAPPα ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed COS-7 cells in a 96-well plate and allow them to adhere.
-
Transfect the cells with plasmids encoding for human 5-HT4R and APP.
-
Replace the medium with serum-free medium containing various concentrations of this compound.
-
Incubate for a specified period (e.g., 24 hours) at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA Procedure (following the kit manufacturer's instructions):
-
Coat a 96-well plate with a capture antibody specific for sAPPα.
-
Add the collected cell culture supernatants and sAPPα standards to the wells and incubate.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Wash the wells.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of sAPPα in the cell culture supernatants by interpolating their absorbance values from the standard curve.
-
Plot the concentration of sAPPα against the logarithm of the this compound concentration to determine the EC50 value.
-
Conclusion
This compound's dual mechanism of action, combining acetylcholinesterase inhibition with serotonin 4 receptor agonism, presents a promising and innovative approach for the treatment of Alzheimer's disease. The in vitro data robustly supports its intended pharmacological profile. The ability to both enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of APP positions this compound as a potential therapeutic agent capable of addressing both the symptoms and the underlying pathology of this devastating neurodegenerative disorder. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Donecopride: A Dual-Target Ligand for Alzheimer's Disease - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donecopride is an investigational compound with a novel, dual-target mechanism of action, positioning it as a potential therapeutic agent for Alzheimer's disease (AD).[1][2][3][4] This multitarget-directed ligand (MTDL) was designed to concurrently inhibit acetylcholinesterase (AChE) and act as a partial agonist at the serotonin (B10506) subtype 4 receptor (5-HT4R).[1][2][4] This dual functionality addresses both symptomatic and potential disease-modifying pathways in the pathophysiology of AD. Preclinical data indicate that this compound not only enhances cholinergic neurotransmission but also promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα).[1][2][5] In vivo studies in murine models have demonstrated its procognitive effects.[1][3][4] As of early 2020, this compound was poised for clinical trials to evaluate its therapeutic potential in humans.[6]
Pharmacological Profile
This compound was developed through the pharmacomodulation of RS67333, a known 5-HT4R partial agonist that was also found to exhibit submicromolar AChE inhibitory activity.[1][4] The chemical modifications resulted in this compound, a compound with potent, dual activity.
In Vitro Activity
The in vitro pharmacological profile of this compound has been characterized through various assays, demonstrating its high affinity and functional activity at its primary targets.
| Parameter | Target | Value | Description |
| Ki | human 5-HT4 Receptor (h5-HT4R) | 10.4 nM[1][4] | Inhibitory constant, indicating high binding affinity to the serotonin 4 receptor. |
| Intrinsic Activity | human 5-HT4 Receptor (h5-HT4R) | 48.3%[1][4] | Partial agonist activity relative to the control agonist response. |
| IC50 | human Acetylcholinesterase (hAChE) | 16 nM[1][4] | Half-maximal inhibitory concentration, indicating potent inhibition of the acetylcholinesterase enzyme. |
| EC50 | sAPPα release | 11.3 nM[1][4] | Half-maximal effective concentration for promoting the secretion of the neuroprotective sAPPα fragment. |
Druggability Profile
Preclinical assessment of this compound's pharmacokinetic and safety properties suggests a favorable profile for a centrally acting therapeutic agent.
| Parameter | Assay | Result | Implication |
| Brain Penetration | Parallel Artificial Membrane Permeability Assay (PAMPA) | Good | Indicates the ability to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Efflux | P-gp inhibition on NCI/ADR-res cells | Modest inhibitor | Suggests a lower likelihood of being actively removed from the brain.[1] |
| Mutagenicity | Not specified | Non-mutagenic | Favorable safety profile. |
| Cytotoxicity | Not specified | Non-cytotoxic | Favorable safety profile. |
| hERG Affinity | Not specified | No significant affinity | Reduced risk of cardiac side effects. |
Mechanism of Action: A Dual-Pronged Approach
This compound's therapeutic potential stems from its ability to simultaneously modulate two key pathways implicated in Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition
By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, this compound increases the levels of this vital neurotransmitter in the synaptic cleft.[1][7] This action is intended to ameliorate the cholinergic deficit observed in AD patients, thereby providing symptomatic relief from cognitive decline.
Serotonin 4 Receptor (5-HT4R) Partial Agonism
Activation of 5-HT4 receptors by this compound is believed to have a dual benefit. Firstly, it can enhance the release of acetylcholine, complementing the effects of AChE inhibition.[7] Secondly, and more significantly for disease modification, 5-HT4R activation stimulates the α-secretase pathway for APP processing.[2][7] This non-amyloidogenic cleavage of APP leads to the production of sAPPα, a neurotrophic and neuroprotective protein, at the expense of the neurotoxic amyloid-β (Aβ) peptide.[1][2]
Preclinical Efficacy
In Vivo Procognitive Effects
The procognitive effects of this compound were evaluated in mice using the object recognition task. Intraperitoneal administration of this compound at doses of 0.3 and 1 mg/kg resulted in a significant improvement in memory performance.[1][4]
Effects on Amyloid Pathology
In transgenic mouse models of Alzheimer's disease (5XFAD mice), chronic administration of this compound has been shown to reduce the levels of Aβ42 in both soluble and insoluble brain fractions.[3] This provides in vivo evidence for its potential disease-modifying effects by shifting APP processing towards the non-amyloidogenic pathway.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory capacity of this compound on AChE is determined using the spectrophotometric method described by Ellman et al.
References
- 1. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencealert.com [sciencealert.com]
- 6. pnas.org [pnas.org]
- 7. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Donecopride: A Technical Guide to Synthesis, Characterization, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donecopride is a promising multitarget-directed ligand currently under investigation for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of its synthesis, in-depth characterization, and the experimental protocols utilized in its preclinical evaluation. This compound was rationally designed as a dual-action compound, functioning as both a potent acetylcholinesterase (AChE) inhibitor and a selective partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R).[1][2] This dual mechanism of action targets both the symptomatic (cholinergic deficiency) and pathological (amyloid cascade) aspects of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.
Synthesis
This compound, with the IUPAC name 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one, is synthesized through a multi-step sequence.[3] The synthesis originates from 4-amino-5-chloro-2-methoxybenzoic acid.[3] The process involves a six-step sequence that begins with the synthesis of a β-ketoester, achieved with a 62% yield following the activation of the carboxylic acid group of the starting material with carbonyldiimidazole (CDI).[3]
Characterization
This compound has been extensively characterized to determine its pharmacological profile. The key in vitro activities are summarized in the table below.
| Parameter | Value | Method | Reference |
| 5-HT4 Receptor Binding Affinity (Ki) | 8.5 nM / 10.4 nM | Radioligand Binding Assay | [1][4] |
| 5-HT4 Receptor Efficacy | 48.3% (Partial Agonist) | cAMP formation assay in 5-HT4c-transfected cells | [1][4] |
| Acetylcholinesterase Inhibition (IC50) | 16 nM | Ellman's Method | [1][4] |
| sAPPα Release (EC50) | 11.3 nM | ELISA in COS-7 cells expressing 5-HT4R | [5][6] |
| Butyrylcholinesterase Inhibition (IC50) | 3.5 µM | Ellman's Method | [7] |
| Interaction with AChE PAS | 24% inhibition of propidium (B1200493) iodide fluorescence | Propidium Displacement Assay | [4][5] |
Mechanism of Action
This compound's therapeutic potential stems from its dual mechanism of action, which synergistically addresses key pathological features of Alzheimer's disease.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[4] It acts as a mixed-type competitive inhibitor of AChE.[1]
-
5-HT4 Receptor Agonism: As a partial agonist of the 5-HT4 receptor, this compound stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP).[5] This leads to the increased production of the neuroprotective soluble APPα (sAPPα) fragment, which in turn reduces the formation of the neurotoxic amyloid-β (Aβ) peptide.[5]
This dual activity is designed to provide both symptomatic relief and potentially disease-modifying effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Donecopride: A Technical Overview of a Dual-Target Ligand for Alzheimer's Disease
For distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
Donecopride is a novel, multi-target-directed ligand (MTDL) engineered as a potential therapeutic agent for Alzheimer's disease (AD).[1][2][3] Its design is rooted in a strategy to simultaneously address both the symptomatic cognitive decline and the underlying neuropathological hallmarks of AD.[2][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional pathways.
Discovery and Rationale
The development of this compound originated from the pharmacomodulation of RS67333, a known partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT₄R), which also exhibited submicromolar acetylcholinesterase (AChE) inhibitory activity.[5] The rationale was to enhance this dual activity to create a single molecule that could:
-
Restore Cholinergic Neurotransmission: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), this compound aims to alleviate the cholinergic deficit observed in AD patients, a mechanism shared with established symptomatic treatments like donepezil.[2][3]
-
Promote Neuroprotective Pathways: Through the activation of 5-HT₄ receptors, this compound stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP).[3][6] This leads to the enhanced secretion of the neurotrophic and neuroprotective soluble APPα fragment (sAPPα), thereby reducing the production of the neurotoxic amyloid-β (Aβ) peptide, a central component of amyloid plaques in AD.[2][3][6]
This compound was selected from a series of synthesized analogs for its potent and balanced dual activity.[2]
Data Presentation
In Vitro Activity Profile
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Target | Value | Species | Notes |
| Binding Affinity (Kᵢ) | 5-HT₄ Receptor | 8.5 nM - 10.4 nM | Human | High affinity for the serotonin subtype 4 receptor.[1][2] |
| Functional Activity | 5-HT₄ Receptor | 48.3% Partial Agonist | Human | Demonstrates partial agonism, which may reduce receptor desensitization upon prolonged exposure.[2][4] |
| Inhibitory Concentration (IC₅₀) | Acetylcholinesterase (AChE) | 16 nM | Human | Potent inhibition of the primary enzyme responsible for acetylcholine degradation.[2][5] |
| sAPPα Release (EC₅₀) | 5-HT₄R-mediated | 11.3 nM | - | Effective concentration for promoting the secretion of the neuroprotective sAPPα fragment.[2][5] |
| Selectivity vs. Butyrylcholinesterase (BuChE) | AChE vs. BuChE | Selective for AChE | - | Shows greater inhibition of AChE compared to BuChE.[4] |
In Vivo Preclinical Efficacy
This compound has demonstrated significant pro-cognitive and disease-modifying effects in murine models of Alzheimer's disease.
| Animal Model | Treatment Regimen | Key Findings |
| 5XFAD Transgenic Mice | Chronic (3 months) administration | - Preserved learning capacities and spatial memory.- Decreased amyloid aggregation in the brain.- Reduced tau hyperphosphorylation in neuronal cultures derived from this model.[1][4] |
| Aβ Oligomer (AβO)-injected Wild-Type Mice | Oral administration (e.g., 3 mg·kg⁻¹·day⁻¹) | - Potent anti-amnesic properties, reversing cognitive deficits.- Improved learning in the presence of soluble Aβ peptides.[4] |
| NMRI Mice (Cognitive Impairment Model) | Intraperitoneal (i.p.) injection (0.3 and 1 mg/kg) | - Significant improvement in memory performance in the novel object recognition test.- Reversal of scopolamine-induced memory impairments.[2][4] |
Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential stems from its engagement with two distinct but complementary signaling pathways.
Dual-Target Mechanism of Action
The following diagram illustrates the overarching mechanism by which this compound exerts its effects.
References
Donecopride: A Dual-Action Ligand for Alzheimer's Disease Therapy
A Technical Overview for Researchers and Drug Development Professionals
Donecopride is an investigational synthetic compound that has emerged as a promising therapeutic candidate for Alzheimer's disease (AD).[1][2][3] Its innovative design as a multi-target-directed ligand allows it to simultaneously address both symptomatic and potential disease-modifying aspects of AD.[1][2][4] This technical guide provides a comprehensive overview of this compound's chemical structure, pharmacological properties, and the experimental basis for its potential therapeutic utility.
Chemical Structure and Properties
This compound was rationally designed by combining structural features of donepezil, an established acetylcholinesterase inhibitor, and RS67333, a potent 5-HT4 receptor agonist.[2][5] This hybrid structure confers upon this compound its unique dual pharmacological activity.[5]
| Identifier | Value | Source |
| IUPAC Name | 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one | [6] |
| SMILES | COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CC3CCCCC3)Cl)N | [6] |
| Molecular Formula | C22H33ClN2O2 | [6] |
| Molecular Weight | 393.0 g/mol | [6] |
Pharmacological Properties and Mechanism of Action
This compound's therapeutic potential stems from its dual activity as a partial agonist of the serotonin (B10506) subtype 4 (5-HT4) receptor and an inhibitor of acetylcholinesterase (AChE).[1][7]
Quantitative Pharmacological Data
| Parameter | Value | Target | Comments | Source |
| Ki | 8.5 nM | Human 5-HT4 Receptor | Nanomolar potency as a partial agonist. | [1] |
| Ki | 10.4 nM | Human 5-HT4e Receptor | [2][7] | |
| Intrinsic Activity | 48.3% | Human 5-HT4 Receptor | Partial agonist activity. | [1][2][7] |
| IC50 | 16 nM | Human Acetylcholinesterase (AChE) | Potent mixed-type competitive inhibitor. | [1][7][8] |
| EC50 | 11.3 nM | sAPPα Release | Promotes non-amyloidogenic processing of APP. | [7] |
Signaling Pathway of this compound
This compound's engagement with the 5-HT4 receptor activates a signaling cascade that is believed to contribute to its neuroprotective and cognitive-enhancing effects. Concurrently, its inhibition of AChE increases the availability of acetylcholine (B1216132) in the synaptic cleft, a key neurotransmitter for memory and learning.
Caption: Dual mechanism of this compound action.
Preclinical Efficacy
In Vivo Studies
Chronic administration of this compound in mouse models of Alzheimer's disease has demonstrated significant anti-amnesic and pro-cognitive effects.[1][3]
-
Animal Models: Transgenic 5XFAD mice and mice exposed to soluble amyloid-β peptides.[1]
-
Behavioral Tests: Novel object recognition, Y-maze, and Morris water maze tests were used to assess cognitive function.[1]
-
Key Findings:
In Vitro Studies
Experiments using primary cultures of rat hippocampal neurons have provided insights into the cellular mechanisms underlying this compound's neuroprotective effects.[1]
-
Key Findings:
Experimental Protocols
In Vivo Administration of this compound
-
Compound Preparation: this compound fumarate (B1241708) salt was synthesized and for intraperitoneal (i.p.) injection, resuspended in DMSO and freshly diluted in 0.9% NaCl. For oral dosing, it was dissolved in 0.9% NaCl.[1]
-
Dosing Regimen: In vivo procognitive effects were assessed at doses of 0.1, 0.3, 1, and 3 mg/kg.[2][7]
-
Control Group: A vehicle solution of 0.9% NaCl and 0.4% DMSO was used as a control.[1]
Neuronal Culture and Treatment
-
Cell Culture: Primary cultures of rat hippocampal neurons were utilized.[1]
-
Amyloid-β Preparation: Soluble Aβ peptides were prepared by dissolving Aβ1-42 peptide in culture medium, agitating for 3 days at 37°C, and then diluting to the final concentration.[1]
-
Treatment: Neuronal cultures were pre-incubated with this compound (1nM to 1μM) for 1 hour before the application of soluble Aβ peptides.[1]
sAPPα Secretion Assay
-
Cell Line: COS-7 cells transiently expressing the 5-HT4 receptor were used.[4]
-
Methodology: The ability of this compound to promote the secretion of soluble amyloid precursor protein-alpha (sAPPα) was evaluated in a dose-dependent manner.[4]
Caption: Preclinical experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of multi-target therapies for Alzheimer's disease. Its dual mechanism of action, targeting both cholinergic deficits and amyloid pathology, offers the potential for both symptomatic relief and disease modification.[1][2] The promising preclinical data warrant further investigation, and clinical trials are anticipated to confirm its therapeutic potential in humans.[1][3]
References
- 1. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | C22H33ClN2O2 | CID 86582973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Donecopride In Vitro Preliminary Studies: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donecopride is a novel multitarget-directed ligand (MTDL) designed with the potential for both symptomatic and disease-modifying therapeutic benefits in the treatment of Alzheimer's disease (AD).[1] This compound uniquely combines two distinct pharmacological actions: inhibition of acetylcholinesterase (AChE) and partial agonism of the serotonin (B10506) subtype 4 receptor (5-HT4R).[2][3][4][5] The rationale behind this dual-action approach is to simultaneously address the cholinergic deficit observed in AD brains and to modulate the processing of the amyloid precursor protein (APP) towards the non-amyloidogenic pathway. This whitepaper provides a technical overview of the key in vitro preliminary studies that have characterized the pharmacological profile of this compound.
Quantitative Pharmacological Data
The in vitro efficacy and potency of this compound have been quantified through various assays, summarized in the table below.
| Target/Effect | Parameter | Value | Species/System | Reference |
| Serotonin Receptor 4 (5-HT4R) | Kᵢ (Binding Affinity) | 10.4 nM | Human (h) | [3][4] |
| Agonist Activity | 48.3% of control agonist response (Partial Agonist) | Human (h) | [3][4] | |
| Acetylcholinesterase (AChE) | IC₅₀ (Inhibitory Concentration) | 16 nM | Human (h) | [3][4] |
| sAPPα Release | EC₅₀ (Effective Concentration) | 11.3 nM | COS-7 cells expressing h5-HT4R | [3][4] |
Core Mechanisms of Action
This compound's therapeutic potential stems from its engagement with two critical pathways implicated in Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition
By inhibiting AChE, this compound increases the synaptic levels of the neurotransmitter acetylcholine, which is crucial for cognitive functions such as memory and learning. This mechanism is intended to provide symptomatic relief for the cognitive decline experienced by AD patients.
5-HT4 Receptor Partial Agonism and sAPPα Secretion
Activation of 5-HT4 receptors by this compound initiates a signaling cascade that promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). This process involves the cleavage of APP by α-secretase, leading to the production and secretion of the neuroprotective soluble APPα (sAPPα) fragment.[3][4] This action is considered a disease-modifying strategy as it may reduce the formation of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in AD brains.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are outlined below. These are generalized procedures based on standard methodologies in the field.
Acetylcholinesterase (AChE) Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of AChE.
-
Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (substrate)
-
DTNB
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the this compound solution (or vehicle control).
-
Pre-incubate the mixture for a defined period at a controlled temperature.
-
Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Donecopride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donecopride is a novel multitarget-directed ligand designed for the potential treatment of Alzheimer's disease. This document provides an in-depth technical guide on the identification and validation of its primary molecular targets: the serotonin (B10506) subtype 4 receptor (5-HT4R) and acetylcholinesterase (AChE). It details the experimental methodologies employed to characterize its dual activity as a partial 5-HT4R agonist and a potent AChE inhibitor. Furthermore, this guide outlines the validation of its mechanism of action, including the promotion of non-amyloidogenic amyloid precursor protein (APP) processing and in vivo procognitive effects. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound was developed through a rational drug design strategy, merging the structural features of a known 5-HT4R agonist (RS67333) and an established AChE inhibitor (Donepezil).[1] The rationale behind this dual-target approach is to simultaneously address two key pathological features of Alzheimer's disease: the cholinergic deficit and the amyloid cascade.[2] Activation of 5-HT4 receptors can enhance cholinergic neurotransmission and promote the non-amyloidogenic cleavage of APP, leading to the production of the neuroprotective soluble APPα (sAPPα). Inhibition of AChE, a clinically validated strategy, increases the synaptic availability of acetylcholine.
Target Identification and In Vitro Characterization
The primary targets of this compound were identified and characterized through a series of in vitro assays.
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
Table 1: Receptor Binding Affinity and Functional Activity
| Target | Assay Type | Parameter | Value |
| Human 5-HT4 Receptor (h5-HT4R) | Radioligand Binding | Ki | 10.4 nM[3][4] |
| Human 5-HT4 Receptor (h5-HT4R) | Functional Assay (cAMP) | Intrinsic Activity | 48.3% (Partial Agonist)[2][3] |
| Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | IC50 | 16 nM[2][3][4] |
| Equine Butyrylcholinesterase (eqBuChE) | Enzyme Inhibition | IC50 | 3.5 µM[4] |
| sAPPα Secretion (COS-7 cells) | Functional Assay | EC50 | 11.3 nM[3][4] |
Table 2: In Vivo Procognitive Effects
| Animal Model | Test | This compound Dose | Outcome |
| Mice | Object Recognition Test | 0.3 mg/kg | Improvement in memory performance[3] |
| Mice | Object Recognition Test | 1 mg/kg | Improvement in memory performance[3] |
Experimental Protocols
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT4 receptor.
-
Materials:
-
Membrane preparations from cells expressing recombinant human 5-HT4 receptors.
-
Radioligand (e.g., [3H]GR113808).
-
This compound solutions of varying concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This protocol, based on the Ellman method, measures the inhibitory activity (IC50) of this compound on AChE.
-
Materials:
-
Purified human acetylcholinesterase.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound solutions of varying concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Spectrophotometer.
-
-
Procedure:
-
Pre-incubate the AChE enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate ATCI and DTNB.
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.
-
This assay determines the functional activity of this compound at the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells expressing human 5-HT4 receptors.
-
This compound solutions of varying concentrations.
-
A known 5-HT4R full agonist (e.g., serotonin) as a positive control.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Culture the cells in appropriate plates.
-
Stimulate the cells with varying concentrations of this compound or the full agonist.
-
After a defined incubation period, lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit.
-
Generate a dose-response curve for this compound and the full agonist.
-
Determine the EC50 (concentration for 50% of maximal response) for this compound.
-
Calculate the intrinsic activity of this compound by comparing its maximal response to that of the full agonist.
-
This protocol measures the ability of this compound to promote the secretion of sAPPα from cells.
-
Materials:
-
COS-7 cells transiently expressing the 5-HT4 receptor.
-
This compound solutions of varying concentrations.
-
Cell culture medium.
-
sAPPα ELISA kit.
-
-
Procedure:
-
Culture the transfected COS-7 cells.
-
Treat the cells with varying concentrations of this compound.
-
After incubation, collect the cell culture medium.
-
Measure the concentration of sAPPα in the collected medium using an ELISA kit.
-
Generate a dose-response curve and determine the EC50 value for sAPPα release.
-
Target Validation and In Vivo Studies
The therapeutic potential of this compound was validated in preclinical animal models of Alzheimer's disease.
In Vivo Experimental Design
-
Animal Models: Transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, which exhibits significant amyloid pathology, are commonly used.[5]
-
Drug Administration: this compound is administered to the animals, typically via intraperitoneal injection or oral gavage, over a chronic period (e.g., 3 months).[5]
-
Behavioral Testing: Cognitive function is assessed using a battery of behavioral tests, including:
-
Novel Object Recognition Test: Evaluates learning and memory.
-
Y-maze: Assesses spatial working memory.
-
Morris Water Maze: Tests spatial learning and memory.[5]
-
-
Post-mortem Analysis: After the treatment period, brain tissue is collected for a
-
Immunohistochemistry: To quantify amyloid plaque deposition and neuroinflammation.
-
Biochemical assays: To measure levels of Aβ peptides and tau hyperphosphorylation.[5]
-
Signaling Pathways and Mechanisms of Action
This compound's Dual Mechanism of Action
Experimental Workflow for Target Identification and Validation
Conclusion
The comprehensive in vitro and in vivo data strongly support the identification and validation of the 5-HT4 receptor and acetylcholinesterase as the primary targets of this compound. Its dual mechanism of action, combining partial agonism at 5-HT4R and potent inhibition of AChE, offers a promising multitargeted therapeutic strategy for Alzheimer's disease. The ability of this compound to promote the non-amyloidogenic processing of APP and to exert procognitive effects in animal models provides a solid foundation for its further clinical development.
References
- 1. biophysics-reports.org [biophysics-reports.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Donecopride: A Dual-Targeting Ligand for Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donecopride is a promising multitarget-directed ligand (MTDL) designed to address the complex pathophysiology of Alzheimer's disease (AD).[1][2][3] This technical guide provides an in-depth overview of this compound's core pharmacology, focusing on its dual biological targets: acetylcholinesterase (AChE) and the serotonin (B10506) subtype 4 receptor (5-HT4R).[1][2] We present a compilation of its quantitative pharmacological data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies for AD are limited and primarily offer symptomatic relief. This compound emerges as a novel drug candidate with a dual mechanism of action aimed at providing both symptomatic and disease-modifying effects.[1][3][4] It was designed by combining the structural features of donepezil, an established AChE inhibitor, and RS67333, a 5-HT4R partial agonist.[4]
This compound's therapeutic potential lies in its ability to simultaneously:
-
Inhibit Acetylcholinesterase (AChE): By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.[2][5][6][7]
-
Activate Serotonin 4 (5-HT4) Receptors: As a partial agonist of 5-HT4 receptors, this compound stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and a reduction in the formation of neurotoxic Aβ peptides.[2][3][4]
This dual activity positions this compound as a "Swiss army knife" with the potential to address both the symptomatic cognitive decline and the underlying amyloid pathology of AD.[8][9]
Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potent and balanced activity on its primary biological targets.
Table 1: Binding Affinity and Potency of this compound at Target Receptors
| Target | Parameter | Value | Species | Reference |
| 5-HT4 Receptor | Ki | 8.5 nM | Human | [5] |
| 5-HT4 Receptor | Ki | 10.4 nM | Human | [1][4][10][11] |
| Acetylcholinesterase (AChE) | IC50 | 16 nM | Human | [2][4][5][10][11] |
Table 2: Functional Activity of this compound
| Target/Process | Parameter | Value | Species/Cell Line | Reference |
| 5-HT4 Receptor | Agonist Activity | Partial Agonist (48.3%) | Human | [4][5][10][11] |
| sAPPα Release | EC50 | 11.3 nM | COS-7 cells | [3][4][10][11] |
Signaling Pathways and Mechanism of Action
This compound's dual-targeting mechanism involves two distinct signaling pathways that contribute to its therapeutic effects.
Acetylcholinesterase Inhibition
This compound acts as a reversible inhibitor of AChE.[5] The enzyme acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline (B1196258) and acetate, terminating its action at the synapse.[5][12] By binding to the active site of AChE, this compound prevents this breakdown, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.[5][6][7] This is particularly relevant in AD, where there is a significant loss of cholinergic neurons.
5-HT4 Receptor Activation and sAPPα Secretion
This compound is a partial agonist of the 5-HT4 receptor, a G-protein coupled receptor (GPCR).[4][5][10][11] Activation of the 5-HT4 receptor initiates a signaling cascade that promotes the non-amyloidogenic processing of the amyloid precursor protein (APP).[2] This pathway involves the activation of α-secretase, which cleaves APP within the amyloid-β domain, precluding the formation of Aβ peptides.[2] This cleavage releases the neuroprotective soluble APPα fragment (sAPPα).[2][3][4] The signaling cascade is primarily mediated through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[13][14] There is also evidence for a G-protein-independent pathway involving Src kinase activation.[2][15]
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound.
In Vitro Assays
This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine (B1204863) from the substrate acetylthiocholine.[16] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured at 412 nm.[17][18]
-
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (or other inhibitors)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of ATCI solution, and 125 µL of DTNB solution to each well.
-
Add 25 µL of this compound solution at various concentrations to the test wells. For control wells, add 25 µL of buffer.
-
Initiate the reaction by adding 25 µL of AChE solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay measures the ability of this compound to promote the secretion of sAPPα from cells expressing the 5-HT4 receptor.[3]
-
Cell Line: COS-7 cells transiently transfected with the human 5-HT4 receptor.[3]
-
Materials:
-
COS-7 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent and plasmid encoding human 5-HT4R
-
This compound
-
sAPPα ELISA kit
-
-
Procedure:
-
Culture COS-7 cells in appropriate flasks or plates.[19][20]
-
Transfect the cells with the 5-HT4R-expressing plasmid.
-
After transfection, replace the medium with a serum-free medium.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of sAPPα in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[21]
-
The EC50 value is determined by plotting the sAPPα concentration against the logarithm of the this compound concentration.
-
In Vivo Behavioral Assays
In vivo studies in mouse models of AD have been crucial in demonstrating the pro-cognitive and anti-amnesic effects of this compound.[9][22][23]
-
5XFAD Transgenic Mice: These mice overexpress human APP and presenilin-1 with five familial AD mutations, leading to early and aggressive amyloid pathology.[22]
-
Aβ Oligomer-injected Mice: Intracerebroventricular injection of soluble Aβ oligomers induces acute cognitive deficits.[22]
This compound is typically administered via oral gavage or intraperitoneal injection at doses ranging from 0.1 to 3 mg/kg.[10][24]
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[25][26][27][28]
-
Habituation: Mice are allowed to explore an empty open-field arena.
-
Training (Familiarization): Mice are placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is measured. A preference for the novel object indicates intact recognition memory.
-
-
Y-Maze Test: This test evaluates spatial working memory by assessing spontaneous alternation behavior.[10][29][30][31]
-
Mice are placed in a Y-shaped maze and allowed to freely explore the three arms for a set period.
-
The sequence of arm entries is recorded.
-
Spontaneous alternation is defined as consecutive entries into all three arms without repetition. A higher percentage of spontaneous alternations reflects better spatial working memory.
-
-
Morris Water Maze (MWM) Test: This test assesses hippocampal-dependent spatial learning and memory.[1][32][33][34]
-
Mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.
-
The time taken to find the platform (escape latency) is recorded over several training days.
-
Memory retention is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
-
Conclusion
This compound represents a significant advancement in the development of multi-target therapies for Alzheimer's disease. Its dual action as an acetylcholinesterase inhibitor and a 5-HT4 receptor partial agonist offers a promising approach to simultaneously alleviate cognitive symptoms and address the underlying amyloid pathology. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other MTDLs for the treatment of neurodegenerative diseases. Clinical trials are anticipated to further elucidate the therapeutic potential of this promising drug candidate in humans.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. medlink.com [medlink.com]
- 9. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 15. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]
- 20. COS-7 Cell Culture Protocol [cos-7.com]
- 21. takarabio.com [takarabio.com]
- 22. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. med.nyu.edu [med.nyu.edu]
- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 28. maze.conductscience.com [maze.conductscience.com]
- 29. Y-Maze Protocol [protocols.io]
- 30. en.bio-protocol.org [en.bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 33. UC Davis - Morris Water Maze [protocols.io]
- 34. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
Early Efficacy of Donecopride: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Evidence for a Novel Alzheimer's Disease Candidate
Donecopride has emerged as a promising multitarget-directed ligand in the quest for effective Alzheimer's disease (AD) therapeutics. Early research highlights its dual action as a serotonin (B10506) subtype 4 receptor (5-HT4R) partial agonist and an acetylcholinesterase (AChE) inhibitor. This unique pharmacological profile suggests the potential for both symptomatic relief and disease-modifying effects. This document provides a comprehensive analysis of the foundational efficacy studies, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy parameters of this compound as reported in early preclinical studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| 5-HT4R Binding Affinity (Ki) | 10.4 nM | Human (h) | [1][2] |
| 5-HT4R Agonist Activity | 48.3% of control | Human (h) | [1][2] |
| Acetylcholinesterase Inhibition (IC50) | 16 nM | Human (h) | [1][2][3] |
| sAPPα Release (EC50) | 11.3 nM | COS-7 cells expressing 5-HT4R | [1][2] |
Table 2: In Vivo Procognitive Effects of this compound in Mice
| Experiment | Effective Doses | Animal Model | Key Findings | Reference |
| Novel Object Recognition Task | 0.3 and 1 mg/kg (i.p.) | Mice | Improvement in memory performance | [1][2][4] |
| Chronic Administration (3 months) | 1 mg/kg (i.p.) twice a week | 5XFAD transgenic mice | Potent anti-amnesic properties, preservation of learning, decreased amyloid aggregation | [5][6] |
| Oral Administration | 3 mg/kg/day | Mice with soluble Aβ peptides | Improved learning | [6] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying this compound's therapeutic potential, it is crucial to visualize its engagement with key molecular pathways implicated in AD.
Mechanism of Action
This compound's dual-targeting strategy is designed to address both the cholinergic deficit and the amyloidogenic pathway central to AD pathology.
References
- 1. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Donecopride: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donecopride is a promising multitarget-directed ligand currently under investigation for the treatment of Alzheimer's disease.[1][2] Its unique pharmacological profile, acting as both a potent acetylcholinesterase (AChE) inhibitor and a partial serotonin (B10506) subtype 4 receptor (5-HT4R) agonist, positions it as a candidate with the potential for both symptomatic and disease-modifying effects.[2][3] This technical guide provides an in-depth overview of the available solubility and stability data for this compound, along with detailed experimental protocols relevant to its physicochemical characterization. The information presented herein is intended to support further research and development of this compound.
Core Physicochemical Properties
This compound's efficacy and developability are intrinsically linked to its fundamental physicochemical properties. A comprehensive understanding of its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring consistent therapeutic performance.
Solubility Data
The thermodynamic water solubility of this compound has been determined at various pH levels, providing crucial insights into its behavior in different physiological environments.[3] The classic shake-flask method followed by miniaturized UV spectrometric quantification was utilized to obtain the following data.[3]
| Parameter | pH | Solubility (µM) |
| Sint | 12 | 0.7 ± 0.4 |
| Sphysio | 7.4 | 18.2 ± 1.1 |
| Sw | Water | 0.9 ± 0.5 |
Table 1: Thermodynamic Water Solubility of this compound at 48 hours.[3]
Stability Profile
As of the latest available information, specific quantitative stability data for this compound under various stress conditions (e.g., temperature, light, humidity, and oxidation) has not been extensively published. However, standard pharmaceutical stability testing protocols, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for characterizing its degradation pathways and establishing a stable formulation.
Forced degradation studies are critical to understanding the intrinsic stability of this compound.[4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4]
Recommended Forced Degradation Conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | 80°C for 48-72 hours (solid state) |
| Photodegradation | Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²) |
Table 2: Recommended Forced Degradation Study Conditions for this compound.
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), would be required to separate and quantify this compound from any potential degradation products generated during these studies.[5]
Experimental Protocols
Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the classic shake-flask method for determining the thermodynamic solubility of a compound like this compound.
Materials:
-
This compound powder
-
Phosphate (B84403) buffer solutions of various pH (e.g., pH 7.4)
-
Distilled water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials containing the different buffer solutions and water. The exact amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or an HPLC method.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Stability-Indicating HPLC Method Development
The following protocol describes a general approach for developing a stability-indicating HPLC method for this compound.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column is a common starting point for molecules like this compound.
Method Development Strategy:
-
Forced Degradation Sample Preparation: Prepare samples of this compound under the forced degradation conditions outlined in Table 2.
-
Initial Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A standard flow rate of 1.0 mL/min can be used initially.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be used for detection.
-
-
Method Optimization: Inject the forced degradation samples into the HPLC system. The goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks. Adjust the gradient profile, mobile phase composition, pH, and column temperature as needed to optimize the separation.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential stems from its dual mechanism of action.
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[3]
5-HT4 Receptor Agonism: As a partial agonist of the 5-HT4 receptor, this compound stimulates a signaling cascade that promotes the non-amyloidogenic processing of the amyloid precursor protein (APP).[3] This leads to the production of the neuroprotective soluble APPα (sAPPα) fragment and reduces the formation of the neurotoxic amyloid-beta (Aβ) peptide.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. scielo.br [scielo.br]
The Pharmacokinetics of Donecopride: A Technical Guide for Researchers
An In-depth Analysis of a Novel Dual-Target Ligand for Alzheimer's Disease
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Donecopride, a promising novel compound for the treatment of Alzheimer's disease. This compound is a multitarget-directed ligand, functioning as both a serotonin (B10506) subtype 4 receptor (5-HT₄R) partial agonist and an acetylcholinesterase (AChE) inhibitor. This dual mechanism of action aims to provide both symptomatic relief and potential disease-modifying effects.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside detailed experimental methodologies and mechanistic insights.
Core Pharmacokinetic Properties
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available in the reviewed literature, the compound has been described as having "excellent drugability" and "good bioavailability".[1][2] Preclinical studies have focused on its in vitro activity, brain permeability, and in vivo efficacy, providing a foundational understanding of its pharmacokinetic behavior.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| 5-HT₄R Binding Affinity (Ki) | 10.4 nM | Human (h)5-HT₄R | [2] |
| 5-HT₄R Intrinsic Activity | 48.3% (Partial Agonist) | Human (h)5-HT₄R | [2] |
| AChE Inhibition (IC₅₀) | 16 nM | Human (h)AChE | [2] |
| sAPPα Release (EC₅₀) | 11.3 nM | COS-7 cells expressing h5-HT₄R | [2] |
Table 2: In Vitro Permeability and Efflux of this compound
| Assay | Result | Interpretation | Reference |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | logPe = -4.43 ± 0.10 | Good brain penetration | [2] |
| In Vitro BBB Cellular Assay | Pe > 2 × 10⁻³ cm/min | Confirms good brain penetration | [2] |
| P-glycoprotein (P-gp) Efflux Inhibition | Modest inhibition at 1 and 10 µM | This compound is a substrate for P-gp efflux, but to a lesser extent than the reference compound cyclosporin. | [2] |
Table 3: In Vivo Efficacy of this compound in Mice
| Animal Model | Administration | Dose | Effect | Reference |
| NMRI Mice | Intraperitoneal (i.p.) | 0.3 and 1 mg/kg | Improvement in memory performance in the object recognition test. | [2] |
| 5XFAD Transgenic Mice | Intraperitoneal (i.p.) | 1 mg/kg (twice a week for 3 months) | Potent anti-amnesic properties, preserving learning capacities and long-term spatial memories. Decreased amyloid aggregation in the brain. | [3] |
| C57BL/6 Mice with AβO intracerebroventricular injections | Oral | Not specified | Effective when administered orally in challenging the acute toxicity of amyloid. | [3] |
Mechanism of Action: A Dual Approach
This compound's therapeutic potential stems from its ability to simultaneously modulate two key pathways implicated in Alzheimer's disease. As a 5-HT₄R partial agonist, it promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the secretion of the neurotrophic soluble APPα (sAPPα).[1][2] Concurrently, as an AChE inhibitor, it increases the synaptic levels of acetylcholine, a neurotransmitter crucial for cognitive function.[1]
Figure 1. Dual mechanism of action of this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound's pharmacokinetic and pharmacodynamic properties.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies the inhibitory activity of a compound on AChE.
-
Principle : The assay measures the hydrolysis of acetylthiocholine (B1193921) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.
-
Reagents :
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE solution
-
Test compound (this compound) solution
-
-
Procedure (96-well plate format) :
-
A reaction mixture is prepared containing phosphate buffer, DTNB, and the AChE solution.
-
The test compound (inhibitor) or vehicle is added to the respective wells.
-
The plate is incubated to allow for inhibitor-enzyme interaction.
-
The reaction is initiated by the addition of the substrate, ATCI.
-
The change in absorbance at 412 nm is measured over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value is then determined from a dose-response curve.
-
5-HT₄ Receptor Binding Assay
This assay determines the affinity of a compound for the 5-HT₄ receptor using a radioligand competition binding method.
-
Principle : The assay measures the ability of a test compound to displace a specific radiolabeled ligand from the 5-HT₄ receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
-
Materials :
-
Cell membranes prepared from cells expressing the human 5-HT₄ receptor.
-
Radioligand (e.g., [³H]-GR113808).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known 5-HT₄R ligand).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure :
-
Cell membranes, radioligand, and the test compound (or vehicle/non-specific control) are incubated together in the assay buffer.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of inhibition of specific binding by the test compound is calculated, and the Ki value is determined from the IC₅₀ value using the Cheng-Prusoff equation.
-
sAPPα Secretion Assay
This assay quantifies the amount of soluble amyloid precursor protein alpha (sAPPα) secreted from cells, which is an indicator of the non-amyloidogenic processing of APP.
-
Principle : An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of sAPPα in the cell culture medium.
-
Materials :
-
COS-7 cells transiently expressing the human 5-HT₄ receptor.
-
Cell culture medium.
-
Test compound (this compound) at various concentrations.
-
sAPPα ELISA kit (containing capture antibody, detection antibody, standard sAPPα, and substrate).
-
-
Procedure :
-
Cells are cultured and then treated with various concentrations of the test compound for a specified period.
-
The cell culture medium is collected.
-
The ELISA plate, pre-coated with a capture antibody specific for sAPPα, is incubated with the collected cell culture medium samples and sAPPα standards.
-
After washing, a detection antibody (often biotinylated) is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of sAPPα in the samples is determined by comparison to the standard curve. The EC₅₀ value is calculated from the dose-response curve.
-
In Vitro Blood-Brain Barrier (BBB) Permeability Assays
These assays predict the ability of a compound to cross the blood-brain barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) :
-
Principle : This is a non-cell-based assay that measures the passive diffusion of a compound across an artificial membrane coated with a lipid solution, mimicking the BBB.
-
Procedure : A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) in a dodecane (B42187) solution. The test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing buffer. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured (e.g., by UV-Vis spectroscopy or LC-MS/MS). The effective permeability (Pe) is calculated.
-
-
Cellular BBB Assay :
-
Principle : This assay uses a co-culture of bovine brain capillary endothelial cells and rat glial cells to form a tight monolayer that mimics the BBB.
-
Procedure : The endothelial cells are seeded on a semi-permeable filter insert, and the glial cells are cultured in the bottom of the well. The test compound is added to the apical (blood) side, and its transport to the basolateral (brain) side is measured over time. The permeability coefficient is then calculated.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound, from initial in vitro screening to in vivo efficacy studies.
Figure 2. Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its innovative dual-target approach. The available data indicate potent in vitro activity and favorable brain permeability. In vivo studies in animal models of Alzheimer's disease have demonstrated its potential to improve cognitive function and reduce amyloid pathology.[3] While a detailed quantitative ADME profile is not yet publicly available, the existing preclinical data strongly support its continued development. Further studies are warranted to fully elucidate its pharmacokinetic profile in humans and to confirm its therapeutic potential in clinical trials.
References
- 1. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Donecopride: An Initial Safety and Toxicity Profile for Drug Development Professionals
An In-depth Technical Guide
Donecopride is an investigational drug candidate under evaluation for the treatment of Alzheimer's disease. It is a multitarget-directed ligand, functioning as a dual partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R) and an inhibitor of acetylcholinesterase (AChE).[1][2][3][4] This unique mechanism of action is intended to provide both symptomatic relief and potentially disease-modifying effects in Alzheimer's patients.[1][2][3] This guide provides a summary of the currently available initial safety and toxicity profile of this compound, based on preclinical data.
Pharmacological Profile
The dual-action of this compound targets two key pathways implicated in the pathophysiology of Alzheimer's disease. As an acetylcholinesterase inhibitor, it aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognitive functions.[5] Simultaneously, its agonistic activity at the 5-HT4 receptor is believed to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα fragment (sAPPα).[3][6]
| Target | Activity | Potency (in vitro) |
| Acetylcholinesterase (AChE) | Inhibitor | IC50 = 16 nM |
| Serotonin Receptor 4 (5-HT4R) | Partial Agonist | Ki = 10.4 nM |
Table 1: In Vitro Pharmacological Activity of this compound
Preclinical Safety and Toxicity Overview
Publicly available literature describes this compound as having a "nontoxic profile" with good bioavailability and the ability to cross the blood-brain barrier.[3] In vivo studies in mice have demonstrated pro-cognitive and anti-amnesic effects.[2] Chronic administration in mouse models of Alzheimer's disease has been associated with a decrease in amyloid plaque aggregation.[1][4]
It is important to note that specific quantitative data from formal preclinical toxicology studies, such as median lethal dose (LD50) values from acute toxicity studies and no-observed-adverse-effect levels (NOAELs) from repeat-dose toxicity studies, are not available in the public domain at the time of this report. Similarly, detailed reports on safety pharmacology, genotoxicity, and carcinogenicity studies have not been publicly released.
Experimental Protocols
Detailed experimental protocols for the preclinical safety and toxicity evaluation of this compound are not described in the currently available scientific literature. Standard preclinical toxicology testing generally follows guidelines from regulatory bodies like the FDA and EMA, which would typically include:
-
Acute Toxicity Studies: To determine the effects of a single high dose and to estimate the maximum tolerated dose.
-
Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure in at least one rodent and one non-rodent species.
-
Safety Pharmacology Core Battery: To assess effects on the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity Tests: A battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays to assess the potential for genetic damage.
-
Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumorigenic potential.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the modulation of two distinct pathways. The following diagram illustrates these pathways.
The following diagram illustrates a general workflow for preclinical safety assessment, which would be applicable to a compound like this compound.
Conclusion
This compound presents a promising therapeutic profile for Alzheimer's disease due to its dual mechanism of action. Preclinical efficacy studies in animal models have shown positive results. While described as having a "nontoxic profile," a comprehensive, data-rich initial safety and toxicity profile based on formal preclinical toxicology studies is not yet publicly available. For a complete assessment, detailed quantitative data from acute, repeat-dose, safety pharmacology, genotoxicity, and carcinogenicity studies, along with their respective experimental protocols, would be required. Researchers and drug development professionals should anticipate the release of such data as this compound progresses through the drug development pipeline.
References
- 1. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Donecopride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donecopride is an experimental compound with a dual mechanism of action, functioning as both a partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R) and an inhibitor of acetylcholinesterase (AChE).[1][2][3][4] This multitarget-directed ligand has shown potential as a therapeutic agent for Alzheimer's disease (AD) by addressing both symptomatic and disease-modifying aspects of the pathology.[1][2][5][6] In cell culture models, this compound has been demonstrated to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the secretion of the neurotrophic soluble APPα (sAPPα).[1][2][7] Furthermore, it exhibits neuroprotective effects, enhancing neuronal survival and neurite network integrity in the presence of amyloid-β (Aβ) peptides.[2][5][6]
These application notes provide an overview of the in vitro activities of this compound and detailed protocols for its use in cell culture experiments to investigate its effects on sAPPα secretion and neuroprotection.
Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously modulate two key pathways implicated in Alzheimer's disease:
-
5-HT4 Receptor Agonism: As a partial agonist of the 5-HT4 receptor, this compound stimulates the non-amyloidogenic cleavage of APP by α-secretase.[2][7] This process generates sAPPα, a neurotrophic protein, at the expense of the formation of neurotoxic Aβ peptides.[2]
-
Acetylcholinesterase Inhibition: By inhibiting AChE, this compound increases the synaptic levels of the neurotransmitter acetylcholine.[1][7] This action is aimed at restoring cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][8]
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| (h)5-HT4R Binding Affinity (Ki) | 10.4 nM | - | [1][3] |
| (h)5-HT4R Agonist Activity | 48.3% (partial agonist) | - | [3][8] |
| (h)AChE Inhibition (IC50) | 16 nM | - | [3][7] |
| sAPPα Release (EC50) | 11.3 nM | COS-7 cells expressing 5-HT4R | [3][8] |
Signaling Pathway
Experimental Protocols
Protocol 1: Determination of this compound-Induced sAPPα Secretion in COS-7 Cells
This protocol describes how to measure the effect of this compound on the secretion of sAPPα in a transiently transfected cell line.[1]
1. Materials
-
COS-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
Plasmid encoding human 5-HT4 receptor
-
Transfection reagent (e.g., FuGene HD)
-
This compound stock solution (in DMSO)
-
sAPPα ELISA kit
-
BCA Protein Assay Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Workflow
3. Step-by-Step Method
-
Cell Seeding: Seed COS-7 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: After 24 hours, transfect the cells with the 5-HT4R expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Starvation: 24 hours post-transfection, replace the culture medium with serum-free DMEM and incubate for 2 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Aspirate the starvation medium and add the this compound solutions to the cells. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
sAPPα Quantification: Measure the concentration of sAPPα in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Total Protein Quantification: Lyse the remaining cells in each well and determine the total protein concentration using a BCA assay.
-
Data Analysis: Normalize the sAPPα concentration to the total protein concentration for each well. Plot the normalized sAPPα levels against the this compound concentration to determine the EC50 value.
Protocol 2: Neuroprotection Assay in Primary Hippocampal Neurons
This protocol is designed to assess the neuroprotective effects of this compound against amyloid-β-induced toxicity in primary neuronal cultures.[2][5]
1. Materials
-
Primary hippocampal neurons (e.g., from E17 rat embryos)
-
Neurobasal medium
-
B27 supplement
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Poly-L-lysine coated plates
-
Soluble amyloid-β (Aβ) oligomers
-
This compound stock solution (in DMSO)
-
Cell viability assay reagent (e.g., Calcein-AM/Ethidium homodimer-1)
-
Fluorescence microscope
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Workflow
3. Step-by-Step Method
-
Neuron Isolation and Culture: Isolate hippocampal neurons from embryonic day 17 (E17) rat fetuses.[2] Seed the cells on poly-L-lysine coated plates at a density of 20,000 cells per well in a 96-well plate.[2] Culture the neurons in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.[2]
-
Neuron Maturation: Maintain the neuronal cultures for at least 7 days in vitro to allow for maturation and the development of a neurite network. Change the medium every 2 days.[2]
-
This compound Pre-treatment: After maturation, pre-treat the neurons with various concentrations of this compound for 24 hours.
-
Aβ-induced Toxicity: Following pre-treatment, add soluble Aβ oligomers to the culture medium to a final concentration known to induce neurotoxicity. Include control wells with no Aβ and wells with Aβ and vehicle (DMSO).
-
Incubation: Incubate the treated neurons for an additional 24-48 hours.
-
Viability Assessment: Assess neuronal viability using a live/dead staining assay. For example, incubate with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
-
Imaging and Quantification: Capture images of the stained neurons using a fluorescence microscope. Quantify the number of live and dead neurons to determine the percentage of neuronal survival. The integrity of the neurite network can also be assessed through morphological analysis.
-
Data Analysis: Compare the neuronal survival in this compound-treated groups to the Aβ-only treated group to evaluate the neuroprotective effects of the compound.
Conclusion
This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. The protocols outlined above provide a framework for researchers to investigate its cellular mechanisms of action, specifically its ability to promote non-amyloidogenic APP processing and protect neurons from Aβ-induced toxicity. These in vitro assays are crucial for the preclinical evaluation of this compound and similar compounds in the drug development pipeline.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Donecopride in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Donecopride, a novel pleiotropic compound, in preclinical animal models of Alzheimer's Disease (AD). The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a multitarget-directed ligand designed for the treatment of Alzheimer's disease.[1][2] It functions as a dual-action compound, exhibiting both acetylcholinesterase (AChE) inhibitory and serotonin (B10506) subtype 4 receptor (5-HT4R) partial agonist activities.[3][4][5] This dual mechanism of action aims to provide both symptomatic relief by enhancing cholinergic neurotransmission and potential disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[1][6]
Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously modulate two key pathways implicated in Alzheimer's disease:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, this compound increases the levels of this neurotransmitter in the brain.[2] This is intended to improve cognitive functions that are impaired in AD due to cholinergic neuron degeneration.[2][7]
-
5-HT4 Receptor Agonism: As a partial agonist of the 5-HT4 receptor, this compound stimulates a signaling cascade that promotes the α-secretase-mediated cleavage of APP.[3][6] This non-amyloidogenic pathway produces the neuroprotective soluble APPα (sAPPα) fragment, thereby reducing the formation of neurotoxic amyloid-β (Aβ) peptides.[1][6]
Application in Animal Models
This compound has been evaluated in established mouse models of Alzheimer's disease to assess its pro-cognitive, anti-amnesic, and neuroprotective effects.[3][4]
3.1. Recommended Animal Models
-
5XFAD Transgenic Mice: This is an aggressive amyloid-producing mouse model that develops amyloid plaques and associated cognitive deficits.[3][8] It is suitable for studying the effects of chronic this compound administration on amyloid pathology and long-term memory.[3]
-
AβO-injected Mice: This model involves the intracerebroventricular injection of soluble amyloid-β oligomers (AβO) into wild-type mice, such as C57BL/6.[3] It is useful for investigating the ability of this compound to counteract the acute neurotoxic and memory-impairing effects of soluble Aβ species.[3]
3.2. Summary of In Vivo Data
The following tables summarize the quantitative data from key in vivo studies of this compound.
Table 1: Pro-cognitive and Anti-amnesic Effects of this compound
| Animal Model | Administration Route | Dosage | Duration | Behavioral Test | Outcome |
|---|---|---|---|---|---|
| NMRI Mice | Intraperitoneal (i.p.) | 0.3 mg/kg | Acute | Novel Object Recognition (NOR) | Pro-cognitive effects observed.[3] |
| NMRI Mice | Intraperitoneal (i.p.) | 0.3 mg/kg | Acute | Spontaneous Alternation (Y-maze) | Reversal of scopolamine-induced memory impairment.[3] |
| 5XFAD Mice | Intraperitoneal (i.p.) | 1 mg/kg | 3 months (twice a week) | Novel Object Recognition (NOR) | Prevention of long-term recognition memory deficits.[3] |
| AβO-injected C57BL/6 Mice | Oral | 3 mg/kg/day | Sub-chronic | Y-maze, Morris Water Maze (MWM) | Prevention of working and long-term spatial memory impairments.[3] |
Table 2: Effects of this compound on Amyloid Pathology in 5XFAD Mice
| Administration Route | Dosage | Duration | Brain Fraction | Analyte | Outcome |
|---|---|---|---|---|---|
| Intraperitoneal (i.p.) | 1 mg/kg | 3 months (twice a week) | Soluble | Aβ42 | Significant reduction.[3] |
| Intraperitoneal (i.p.) | 1 mg/kg | 3 months (twice a week) | Soluble | Aβ40 | No significant change.[3] |
| Intraperitoneal (i.p.) | 1 mg/kg | 3 months (twice a week) | Insoluble | Aβ42 | Significant reduction.[3] |
| Intraperitoneal (i.p.) | 1 mg/kg | 3 months (twice a week) | Insoluble | Aβ40 | No significant change.[3] |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in mouse models of AD.
4.1. General Considerations for Animal Studies
-
Ethical Approval: All animal experiments must be conducted in accordance with national and European regulations and approved by the relevant institutional animal care and use committee.[3]
-
Housing: Mice should be housed under a 12-hour light-dark cycle at a controlled temperature (22 ± 2°C) with ad libitum access to food and water.[3]
-
Randomization: Mice should be randomly assigned to experimental groups to ensure unbiased results.[3]
4.2. Novel Object Recognition (NOR) Test
This test assesses recognition memory.
-
Habituation: Individually habituate mice to an empty open-field arena (e.g., 40x40 cm) for a 10-minute trial one day before the test.[3]
-
Acquisition Trial: On the test day, place two identical objects in the open field and allow the mouse to explore them for a 5-minute trial.[3]
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 5 minutes for short-term memory, 24 hours for long-term memory).[3]
-
Test Trial: Replace one of the familiar objects with a novel object and allow the mouse to explore for a 5-minute trial.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory. Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
4.3. Y-Maze Spontaneous Alternation Test
This test evaluates spatial working memory.
-
Apparatus: Use a Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 14 cm high).[3]
-
Procedure: Place the mouse in the center of the maze and allow it to freely explore the arms for a 5-minute session.[3]
-
Data Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms. Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
4.4. Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.
-
Apparatus: A circular water tank (e.g., 100 cm diameter) filled with opaque water at 21°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant.[3]
-
Habituation (Visible Platform): For 1-2 days, train the mice to find a visible platform.
-
Acquisition Phase (Hidden Platform): Conduct 4 trials per day for 5-7 consecutive days. In each trial, place the mouse in the water at one of four starting positions, facing the wall of the tank. Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds.
-
Data Analysis: Record the escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial.
In Vitro Protocols
In addition to in vivo studies, the neuroprotective effects of this compound can be assessed in vitro using primary neuronal cultures.
5.1. Primary Hippocampal Neuron Culture
-
Preparation: Culture primary hippocampal neurons from rat embryos (E18).
-
Treatment: Expose the neuronal cultures to soluble Aβ peptides to induce neurotoxicity.
-
This compound Application: Co-treat the cultures with various concentrations of this compound.
-
Assays:
-
Neuronal Survival: Assess cell viability using assays such as MTT or by counting surviving neurons.
-
Neurite Network Analysis: Stain for neuronal markers (e.g., MAP2) and quantify neurite length and branching.
-
Synapse Quantification: Stain for pre- and post-synaptic markers (e.g., synaptophysin and PSD-95) to evaluate synapse density.
-
Tau Hyperphosphorylation: Measure levels of phosphorylated tau using Western blot or ELISA.
-
Conclusion
This compound is a promising therapeutic candidate for Alzheimer's disease with a novel dual mechanism of action.[1][3] The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in relevant animal models. These studies are crucial for elucidating its therapeutic potential before advancing to clinical trials.[4]
References
- 1. pnas.org [pnas.org]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Donecopride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for in vivo studies involving Donecopride, a promising dual-action compound for Alzheimer's disease research. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Overview of this compound
This compound is a multitarget-directed ligand designed to combat Alzheimer's disease through a dual mechanism of action. It acts as a partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R) and an inhibitor of acetylcholinesterase (AChE).[1][2][3] This combined activity aims to not only provide symptomatic relief by enhancing cholinergic neurotransmission but also to modify the disease's progression by promoting the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][3]
Quantitative Data Summary
The following tables summarize the dosages and administration details from various in vivo studies on this compound.
Table 1: this compound Dosage and Administration in Mouse Models
| Animal Model | Dosage | Administration Route | Frequency and Duration | Study Type | Reference |
| NMRI Mice | 0.1, 0.3, 1, 3 mg/kg | Intraperitoneal (i.p.) | Single dose, 30 min before acquisition session | Procognitive Effects (Object Recognition Test) | [1] |
| 5XFAD Mice | 1 mg/kg | Intraperitoneal (i.p.) | Twice a week for 3 months | Chronic Anti-amnesic and Amyloid Reduction | [4][5] |
| C57BL/6 Mice (Aβ peptide-injected) | 1, 3, 9 mg/kg/day | Oral | Daily for 19 consecutive days | Anti-amnesic Effects | [4] |
Table 2: Efficacy of this compound in Behavioral Tests
| Behavioral Test | Animal Model | Effective Dosage(s) | Observed Effects | Reference |
| Object Recognition Test | NMRI Mice | 0.3 and 1 mg/kg (i.p.) | Improved memory performance | [1] |
| Spontaneous Alternation (Y-maze) | NMRI Mice (scopolamine-induced amnesia) | 0.3 mg/kg (i.p.) | Reversal of memory impairments | [4] |
| Y-maze | C57BL/6 Mice (Aβ peptide-injected) | 3 mg/kg/day (oral) | Rescued spatial working memory impairment | [4] |
| Novel Object Recognition Test | 5XFAD Mice | 1 mg/kg (i.p., chronic) | Prevented cognitive impairment | [4] |
Signaling Pathway of this compound
The dual mechanism of this compound targets two key pathways implicated in Alzheimer's disease.
Caption: Dual signaling pathway of this compound.
Experimental Protocols
Preparation of this compound Solution
For Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 37.5 µg/µl. This stock solution can be stored at -20°C.[4]
-
On the day of injection, dilute the stock solution 1:250 in 0.9% sterile saline to achieve the final desired concentration.[4]
-
The vehicle control solution should be 0.9% NaCl with 0.4% DMSO.[4]
For Oral Administration:
-
Dissolve this compound directly in 0.9% sterile saline to the desired final concentration.[4]
Experimental Workflow for Behavioral Testing
Caption: General workflow for in vivo behavioral studies.
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of mice to explore novel objects more than familiar ones.[6]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.[7]
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the mice cannot displace them.[7][8]
Procedure:
-
Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to allow for exploration and reduce anxiety.[6][7]
-
Training/Acquisition (Day 2):
-
Place two identical objects in opposite corners of the arena.[6]
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[6]
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing/Retrieval (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object.[6]
-
Allow the mouse to explore for a set period (e.g., 5 minutes), and record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the mouse remembers the familiar object and prefers the novel one.
Y-Maze Spontaneous Alternation Test
This test evaluates spatial working memory, which relies on the hippocampus. It is based on the natural tendency of mice to alternate their arm choices in a maze.[9][10]
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 35 cm long, 5 cm wide, 10 cm high) positioned at 120-degree angles to each other.[11]
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).[12][13]
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
Data Analysis:
-
Percentage of Alternation: [Number of alternations / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation indicates better spatial working memory.
Morris Water Maze (MWM) Test
The MWM is a widely used test for assessing spatial learning and memory.[14][15]
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.[14][16]
-
An escape platform submerged 1-2 cm below the water surface.
-
Various distal visual cues are placed around the room and remain constant throughout the experiment.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Each day, the mouse undergoes a series of trials (e.g., 4 trials per day) to find the hidden platform.
-
The mouse is released into the water from different starting positions.
-
The time taken to find the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[14]
-
-
Probe Trial (e.g., Day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis:
-
Escape Latency: A decrease in escape latency over the acquisition days indicates learning.
-
Time in Target Quadrant: A significant amount of time spent in the target quadrant during the probe trial indicates memory retention of the platform's location.
Safety and Pharmacokinetics
While specific public data on the detailed pharmacokinetics and safety pharmacology of this compound is limited, its development as a drug candidate implies that it has undergone such evaluations.[1] The reported effective doses in mice (0.3-3 mg/kg) did not seem to produce overt adverse effects in the published studies. However, it is crucial for researchers to conduct their own dose-ranging and tolerability studies in their specific animal models and experimental conditions. At the highest dose of 3 mg/kg in the object recognition test, a lack of procognitive effect was attributed to potential cholinergic side effects, which are commonly observed with high doses of AChE inhibitors.[1]
For any new in vivo study, it is recommended to start with a pilot study to determine the maximum tolerated dose (MTD) and to observe for any clinical signs of toxicity.
Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for professional scientific guidance. Researchers should always adhere to their institution's animal care and use guidelines and conduct thorough literature reviews before commencing any in vivo experiments.
References
- 1. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 9. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. mmpc.org [mmpc.org]
- 12. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Y-Maze Protocol [protocols.io]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyagen.com [cyagen.com]
- 16. MPD: Brown2: project protocol [phenome.jax.org]
Application Notes and Protocols for Donecopride Solution Preparation and Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donecopride is a multitarget-directed ligand with significant potential for the treatment of Alzheimer's disease.[1][2][3] It functions as a dual-action compound, exhibiting partial agonism of the serotonin (B10506) subtype 4 receptor (5-HT4R) and potent inhibition of acetylcholinesterase (AChE).[1][2] This dual mechanism of action is believed to not only provide symptomatic relief by enhancing cholinergic neurotransmission but also to offer disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the secretion of the neurotrophic soluble APPα (sAPPα).[1][2][4] These application notes provide detailed protocols for the preparation of this compound solutions for use in various in vitro and in vivo assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Assay System | Reference |
| 5-HT4R Ki | 10.4 nM | Human | Radioligand binding assay | [1][2] |
| 5-HT4R Agonist Efficacy | 48.3% of control | Human | Cellular functional assay | [1][2] |
| AChE IC50 | 16 nM | Human | Ellman's method | [1][2][3] |
| sAPPα Secretion EC50 | 11.3 nM | N/A | COS-7 cells expressing 5-HT4R | [1][2] |
| Butyrylcholinesterase IC50 | 3.5 µM | N/A | N/A | [1] |
| 5-HT2BR Ki (inverse agonist) | 1.6 nM | N/A | N/A | [1] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dosing Regimen | Route of Administration | Vehicle | Observed Effects | Reference |
| Mice | 0.1, 0.3, 1, and 3 mg/kg | Intraperitoneal (i.p.) | 0.4% DMSO in 0.9% NaCl | Improved memory performance at 0.3 and 1 mg/kg | [2][3][5] |
| 5XFAD Mice | 1 mg/kg, twice a week for 3 months | Intraperitoneal (i.p.) | 0.4% DMSO in 0.9% NaCl | Prevention of memory impairments, decreased amyloid plaques | [5] |
| Mice | 1 mg/kg | Oral | 0.9% NaCl | Reduced brain soluble and insoluble amyloid-beta levels | [6] |
Experimental Protocols
This compound Solution Preparation
This compound is typically supplied as this compound fumarate (B1241708). It is soluble in DMSO.[1]
1.1. Preparation of Stock Solutions (for both in vitro and in vivo use)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: 50 mg/mL.[1]
-
Procedure:
-
Weigh the desired amount of this compound fumarate powder.
-
Add the appropriate volume of DMSO to achieve a 50 mg/mL concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage and Stability:
1.2. Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)
-
Diluent: Appropriate cell culture medium.
-
Procedure:
-
Thaw a frozen aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
-
1.3. Preparation of Dosing Solutions for In Vivo Studies
-
For Intraperitoneal (i.p.) Injection:
-
Vehicle: 0.9% NaCl with 0.4% DMSO.[5]
-
Procedure:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 37.5 µg/µL).[5]
-
On the day of injection, dilute this stock 1:250 in sterile 0.9% NaCl to achieve the final desired dosing concentration and a final DMSO concentration of 0.4%.[5]
-
The vehicle control should be a solution of 0.4% DMSO in 0.9% NaCl.[5]
-
-
-
For Oral Administration:
In Vitro Assay: sAPPα Secretion in COS-7 Cells
This protocol is based on the methodology described for evaluating the effect of this compound on the non-amyloidogenic processing of APP.[1][2]
-
Cell Line: COS-7 cells transiently expressing the human 5-HT4 receptor.[1][2]
-
Protocol:
-
Plate COS-7 cells in appropriate culture vessels and transfect with a plasmid encoding the human 5-HT4 receptor.
-
After allowing for receptor expression (typically 24-48 hours), replace the culture medium with fresh medium containing various concentrations of this compound (prepared as described in section 1.2). Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the conditioned medium from each well.
-
Analyze the levels of secreted sAPPα in the conditioned medium using a specific ELISA kit or Western blotting with an antibody against sAPPα.
-
Normalize sAPPα levels to total cellular protein content or a housekeeping gene product.
-
Plot the dose-response curve to determine the EC50 value for this compound-induced sAPPα secretion.
-
In Vitro Assay: Neuroprotection in Primary Hippocampal Neurons
This protocol is designed to assess the neuroprotective effects of this compound against amyloid-β (Aβ) induced toxicity.[5][7]
-
Cell Culture: Primary cultures of rat hippocampal neurons.[5][7]
-
Protocol:
-
Culture primary hippocampal neurons for a sufficient period to allow for maturation (e.g., 17 days in vitro).[5]
-
Pre-incubate the neuronal cultures with various concentrations of this compound (prepared as described in section 1.2) for 1 hour.[4]
-
Add soluble Aβ oligomers to the culture medium to a final concentration known to induce neurotoxicity (e.g., 0.25 µM or 2 µM of soluble Aβ peptides).[4][5]
-
Continue the incubation for a defined period (e.g., 24-48 hours).
-
Assess neuronal viability and morphology using methods such as:
-
Immunocytochemistry for neuronal markers (e.g., MAP2) and synaptic markers (e.g., synaptophysin, PSD-95).
-
Cell viability assays (e.g., MTT, LDH release).
-
-
Quantify neuronal survival, neurite length, and synapse density to evaluate the neuroprotective effects of this compound.
-
Mandatory Visualizations
Caption: this compound's dual signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Donecopride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donecopride is a promising multitarget-directed ligand developed for the potential treatment of Alzheimer's disease.[1][2][3][4][5][6][7] Its therapeutic potential stems from a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and partial agonism of the serotonin (B10506) subtype 4 receptor (5-HT4R).[1][2][5][6][8] This document provides detailed application notes and high-throughput screening (HTS) protocols for the primary targets of this compound, enabling researchers to efficiently screen and identify novel compounds with similar pharmacological profiles. The protocols described herein are optimized for a high-throughput format to facilitate the rapid screening of large compound libraries.
Introduction to this compound
This compound was designed as a dual-function molecule to address two key pathological features of Alzheimer's disease.[1][4][5] Firstly, it inhibits acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][4] This action is intended to restore cholinergic neurotransmission, which is impaired in Alzheimer's patients. Secondly, this compound acts as a partial agonist at 5-HT4 receptors.[1][2][5][8] Activation of these receptors is known to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the secretion of the neurotrophic soluble APPα fragment (sAPPα) and potentially reducing the formation of neurotoxic amyloid-β peptides.[1][2][4]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro pharmacological data for this compound, providing a benchmark for screening campaigns.
| Target/Assay | Parameter | Value | Species | Reference |
| Serotonin 5-HT4 Receptor | Ki | 10.4 nM | Human | [1][5][8] |
| Intrinsic Activity (vs. Serotonin) | 48.3% (Partial Agonist) | Human | [2][5][8] | |
| sAPPα Release (EC50) | 11.3 nM | - | [5][8] | |
| Acetylcholinesterase | IC50 | 16 nM | Human | [4][5][8] |
High-Throughput Screening Protocols
This section details the protocols for three key HTS assays relevant to the screening of this compound-like compounds.
Acetylcholinesterase (AChE) Inhibitor Screening
This assay is designed to identify compounds that inhibit the activity of AChE. The most common and robust method for HTS is the colorimetric assay based on Ellman's method.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. A decrease in the rate of color formation indicates AChE inhibition.
Experimental Workflow:
Figure 1: Workflow for the AChE inhibitor HTS assay.
Materials and Reagents:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Enzyme: Human recombinant acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Positive Control: this compound or Donepezil.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Microplates: 384-well, clear, flat-bottom plates.
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (e.g., this compound), and negative control (DMSO) into a 384-well assay plate.
-
Enzyme Addition: Add 20 µL of AChE solution (final concentration of 0.02 U/mL in assay buffer) to all wells.
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of a pre-mixed solution of ATCh (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM) in assay buffer to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 10-20 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls and determine the IC50 values for active compounds.
5-HT4 Receptor Agonist Screening (cAMP Assay)
This assay identifies compounds that act as agonists at the 5-HT4 receptor by measuring the downstream increase in intracellular cyclic AMP (cAMP).
Principle: The 5-HT4 receptor is a Gs-protein coupled receptor. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The accumulation of cAMP is then detected using a variety of methods, such as competitive immunoassays employing fluorescence or luminescence resonance energy transfer (FRET).
Signaling Pathway:
Figure 2: 5-HT4 receptor signaling pathway.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Assay Medium: HBSS or other suitable buffer.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, Lance Ultra, or AlphaScreen).
-
Positive Control: Serotonin or a known 5-HT4R agonist.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Microplates: 384-well, white, low-volume plates.
Protocol:
-
Cell Seeding: Seed the 5-HT4R expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Remove the culture medium and add 10 µL of assay buffer. Add 50 nL of test compounds, positive control, and negative control (DMSO).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (typically involving separate additions of a labeled cAMP analog and a specific antibody).
-
Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a compatible microplate reader (e.g., for time-resolved fluorescence resonance energy transfer).
-
Data Analysis: Calculate the percentage of activation relative to the maximal response of the positive control and determine the EC50 values for active compounds.
Soluble APPα (sAPPα) Secretion Assay
This is a cell-based assay to measure the release of sAPPα, a marker for the non-amyloidogenic processing of APP, which is a downstream consequence of 5-HT4 receptor activation.
Principle: Compounds that promote the α-secretase pathway, such as 5-HT4R agonists, will increase the amount of sAPPα secreted into the cell culture medium. This secreted protein can be quantified using a sensitive immunoassay, such as an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Experimental Workflow:
Figure 3: Workflow for the sAPPα secretion HTS assay.
Materials and Reagents:
-
Cell Line: A cell line that endogenously expresses APP and has been engineered to express the 5-HT4 receptor (e.g., COS-7 or HEK293).
-
Culture Medium: Standard cell culture medium (e.g., DMEM with 10% FBS).
-
sAPPα Detection Kit: Commercial AlphaLISA kit for sAPPα detection.
-
Positive Control: this compound or another known sAPPα secretagogue.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Microplates: 384-well, white culturing plates and 384-well, white ProxiPlates for the AlphaLISA.
Protocol:
-
Cell Seeding: Seed cells in a 384-well culture plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with a serum-free medium containing the test compounds, positive control, and negative control (DMSO).
-
Incubation: Incubate the cells for 16-24 hours to allow for sAPPα accumulation in the supernatant.
-
Supernatant Transfer: Carefully transfer a small volume (e.g., 5 µL) of the supernatant to a 384-well ProxiPlate.
-
AlphaLISA Reaction:
-
Add the AlphaLISA acceptor beads conjugated with an anti-sAPPα antibody and the biotinylated anti-sAPPα antibody to the wells containing the supernatant.
-
Incubate for 60 minutes at room temperature.
-
Add the streptavidin-coated donor beads.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Measurement: Read the plate on a microplate reader capable of AlphaLISA detection (e.g., EnVision or PHERAstar).
-
Data Analysis: Quantify the amount of sAPPα secreted using a standard curve generated with recombinant sAPPα. Determine the EC50 values for active compounds.
Conclusion
The high-throughput screening assays detailed in this document provide a robust framework for the identification and characterization of novel compounds targeting acetylcholinesterase and the 5-HT4 receptor, the key pharmacological targets of this compound. These protocols are designed to be scalable and adaptable, enabling the efficient screening of large compound libraries to discover next-generation therapeutics for Alzheimer's disease and other neurological disorders. Careful execution of these assays, coupled with rigorous data analysis, will be crucial in advancing the development of new multitarget-directed ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Donecopride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donecopride is a novel, multi-target-directed ligand (MTDL) with significant potential in neuroscience research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). It uniquely combines two distinct pharmacological activities: partial agonism of the serotonin (B10506) subtype 4 receptor (5-HT4R) and inhibition of acetylcholinesterase (AChE). This dual mechanism of action positions this compound as a promising therapeutic candidate, capable of addressing both symptomatic and disease-modifying aspects of AD.
As a 5-HT4R partial agonist, this compound can stimulate the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the increased secretion of the neurotrophic and neuroprotective soluble APPα (sAPPα). This action helps to reduce the formation of neurotoxic amyloid-β (Aβ) peptides, a hallmark of AD pathology. Simultaneously, as an AChE inhibitor, this compound increases the synaptic levels of acetylcholine, a neurotransmitter crucial for learning and memory, thereby offering symptomatic relief.
These application notes provide a comprehensive overview of this compound's in vitro and in vivo properties, along with detailed protocols for key experiments to facilitate its investigation in a research setting.
Data Presentation
In Vitro Activity of this compound
| Parameter | Target | Value | Species | Reference |
| Ki | 5-HT4 Receptor | 10.4 nM | Human | [1] |
| Agonist Activity | 5-HT4 Receptor | 48.3% (partial agonist) | Human | [1] |
| IC50 | Acetylcholinesterase (AChE) | 16 nM | Human | [1] |
| EC50 (sAPPα release) | 5-HT4 Receptor mediated | 11.3 nM | - | [1] |
In Vivo Pro-cognitive Effects of this compound
| Animal Model | Test | Effective Dose (i.p.) | Outcome | Reference |
| Mice | Novel Object Recognition | 0.3 and 1 mg/kg | Improvement in memory performance | [1] |
| 5XFAD Mice (AD model) | Novel Object Recognition, Y-maze, Morris Water Maze | 1 mg/kg (chronic) | Potent anti-amnesic properties, preserved learning | [2] |
| Mice with Aβ-induced deficits | Y-maze, Morris Water Maze, Novel Object Recognition | 3 mg/kg/day (oral) | Improved learning and memory | [2] |
Drugability Parameters of this compound
| Parameter | Method | Result | Indication | Reference |
| Brain Penetration | Parallel Artificial Membrane Permeability Assay (PAMPA) | logPe = -4.43 ± 0.10 | Good brain penetration | [1] |
| Brain Penetration | In vitro cellular model (bovine brain capillary endothelial cells and rat glial cells) | Pe > 2 × 10−3 cm/min | Good brain penetration | [1] |
| P-glycoprotein (P-gp) substrate | Rhodamine 123 efflux assay | Modest effect (compared to cyclosporin) | Not a potent P-gp substrate | [1] |
| Solubility (pH 7.4) | Shake-flask method | 18.2 ± 1.1 µM | - | [1] |
Signaling Pathway and Mechanism of Action
This compound's dual mechanism of action is central to its therapeutic potential. The following diagram illustrates the signaling pathways influenced by this compound.
Caption: this compound's dual mechanism of action.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman et al.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare Reagent Solutions:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: Prepare a stock solution in buffer.
-
ATCI Solution: Prepare a stock solution in buffer.
-
AChE Solution: Prepare a working solution of AChE in buffer.
-
This compound: Prepare serial dilutions from the stock solution.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer, DTNB, and ATCI (no enzyme).
-
Control (100% activity): Buffer, AChE, DTNB, and solvent control (e.g., DMSO).
-
Test Sample: Buffer, AChE, DTNB, and this compound solution at various concentrations.
-
-
Reaction:
-
Add buffer, DTNB, and AChE solution to the appropriate wells.
-
Add this compound or solvent control and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Soluble APPα (sAPPα) Secretion Assay
This protocol outlines a general procedure for measuring sAPPα release from cultured cells treated with this compound.
Principle: The amount of sAPPα secreted into the cell culture medium is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line expressing APP and 5-HT4 receptors (e.g., COS-7 cells transiently expressing 5-HT4R, or a neuronal cell line).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
sAPPα ELISA kit (commercially available).
-
Cell lysis buffer and protein assay kit (for normalization).
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow.
-
Replace the culture medium with a serum-free or low-serum medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
Store the supernatant (containing secreted proteins) at -80°C until analysis.
-
Wash the cells with PBS and lyse them. Determine the total protein content of the cell lysates for normalization.
-
-
sAPPα Quantification (ELISA):
-
Follow the manufacturer's instructions for the sAPPα ELISA kit.
-
Briefly, this typically involves:
-
Adding standards and collected media samples to the antibody-coated microplate.
-
Incubating to allow sAPPα to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the sAPPα standards.
-
Calculate the concentration of sAPPα in each sample from the standard curve.
-
Normalize the sAPPα concentration to the total protein content of the corresponding cell lysate.
-
Plot the normalized sAPPα levels against the this compound concentration to determine the EC50 value.
-
In Vivo Behavioral Testing: Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
Principle: Rodents have a natural tendency to explore novel objects. If a mouse remembers a familiar object, it will spend more time exploring a new, novel object.
Materials:
-
Open-field arena.
-
Two identical objects (familiar objects).
-
One novel object, different in shape and texture from the familiar objects.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
-
Training/Acquisition Trial (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Testing Trial (Day 2, after a retention interval, e.g., 1 hour or 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration of both the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the time spent exploring each object during the testing trial.
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the pro-cognitive effects of this compound in a mouse model of Alzheimer's disease.
Caption: In vivo evaluation of this compound.
Clinical Trial Status
As of late 2025, there are no publicly registered clinical trials for this compound on major clinical trial registries. The available literature suggests that this compound is a promising preclinical candidate, and clinical trials may be planned for the future.[2][3] Researchers are encouraged to monitor clinical trial databases for updates.
Conclusion
This compound represents a significant advancement in the development of multi-target therapies for Alzheimer's disease. Its ability to concurrently enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of APP provides a compelling rationale for its further investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound in neuroscience.
References
Application Notes and Protocols for Donecopride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Donecopride in rodent models for research purposes. The protocols are intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this dual-action compound.
Introduction to this compound
This compound is a novel compound with a dual mechanism of action, functioning as both a partial agonist of the serotonin (B10506) 5-HT₄ receptor and an inhibitor of acetylcholinesterase (AChE).[1][2] This unique pharmacological profile makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's, where both cholinergic and serotonergic systems are implicated.[1][3] Its potential as a prokinetic agent for gastrointestinal motility disorders is also an area of active investigation, given that 5-HT₄ receptor agonists and AChE inhibitors are known to enhance gut motility.[4][5][6]
Mechanism of Action
This compound's effects stem from its ability to modulate two key targets:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound increases the synaptic availability of acetylcholine (B1216132), a neurotransmitter crucial for cognitive function and gastrointestinal peristalsis.[1]
-
5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors is known to facilitate the release of acetylcholine in the enteric nervous system, further promoting gastrointestinal motility.[4] In the brain, 5-HT₄ receptor stimulation can also contribute to pro-cognitive effects.[1]
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related compound, Donepezil (B133215), from studies in rodent models.
Table 1: this compound Administration and Efficacy in Mice
| Parameter | Value | Animal Model | Administration Route | Study Focus | Reference |
| Pro-cognitive Dose | 0.3 - 1 mg/kg | NMRI Mice | Intraperitoneal (i.p.) | Object Recognition Test | [1][2] |
| Anti-amnesic Dose | 0.3 mg/kg | NMRI Mice | Intraperitoneal (i.p.) | Scopolamine-induced Amnesia | [2] |
| Chronic Administration | 1 mg/kg (twice weekly for 3 months) | 5XFAD Mice | Intraperitoneal (i.p.) | Alzheimer's Disease Pathology | [2][3] |
Table 2: Pharmacokinetic Parameters of Donepezil in Rats (as a reference)
| Parameter | Value | Administration Route | Reference |
| Time to Peak Brain Concentration | ~2 hours | Intravenous | [7] |
| Primary Metabolism | Liver | - | [7] |
| Clearance | Slower in humans than in rats | - |
Experimental Protocols
Detailed methodologies for key experiments involving this compound administration in rodent models are provided below. Standard laboratory practices and institutional animal care and use guidelines should be followed for all procedures.
Preparation of this compound Solution
-
Vehicle Selection: this compound can be dissolved in a vehicle such as a saline solution. The choice of vehicle should be validated for solubility and animal tolerance.
-
Concentration Calculation: Prepare a stock solution of this compound at a concentration that allows for the desired dosage to be administered in a volume appropriate for the rodent species and administration route (e.g., 5-10 ml/kg for intraperitoneal injection in mice).[8]
-
Preparation: On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration. Ensure the solution is well-mixed and at room temperature before administration.
Administration Routes
Common routes for drug administration in rodents include oral gavage, intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injection.[8][9][10] The choice of route depends on the experimental design and desired pharmacokinetic profile.
-
Animal Restraint: Restrain the mouse or rat securely to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.[8]
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a 30-45 degree angle into the peritoneal cavity.[8][9]
-
Administration: Gently aspirate to ensure no blood vessel has been punctured, then slowly inject the this compound solution.[8]
-
Post-injection Monitoring: Observe the animal for any signs of distress.
Assessment of Pro-cognitive Effects (Object Recognition Test)
This protocol is based on studies demonstrating the pro-cognitive effects of this compound.[1][2]
-
Habituation: Individually habituate mice to an open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
Drug Administration: On the test day, administer this compound (0.1, 0.3, 1, or 3 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Training (T1): Place two identical objects in the arena and allow the mouse to explore for a defined period (e.g., 10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a retention interval (e.g., 24 or 72 hours).
-
Testing (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for a set duration (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (e.g., [Time with novel object - Time with familiar object] / [Total exploration time]). A higher index indicates better recognition memory.
Proposed Protocol for Assessment of Prokinetic Effects (Gastric Emptying and Intestinal Transit)
While specific data on this compound's prokinetic effects are not yet published, this protocol is based on standard methods for evaluating gastrointestinal motility in rodents.[6][11]
-
Fasting: Fast animals overnight (e.g., 12-18 hours) with free access to water.
-
Drug Administration: Administer this compound at various doses (e.g., 0.3, 1, 3 mg/kg) or vehicle via the desired route (e.g., i.p. or oral gavage). A positive control such as Metoclopramide can be included.[6]
-
Test Meal Administration: After a set pre-treatment time (e.g., 30 minutes), administer a non-absorbable marker meal (e.g., 0.5% phenol (B47542) red in methylcellulose (B11928114) or a charcoal meal) via oral gavage.[6]
-
Euthanasia and Tissue Collection: At a predetermined time after the test meal (e.g., 20 minutes for gastric emptying, 60-90 minutes for intestinal transit), humanely euthanize the animals.
-
Gastric Emptying Measurement:
-
Clamp the pylorus and cardia.
-
Remove the stomach and place it in a known volume of alkaline solution.
-
Homogenize the stomach and its contents.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm to quantify the amount of phenol red remaining.[6]
-
Calculate gastric emptying as: (1 - [Absorbance of test animal / Mean absorbance of control animals sacrificed immediately after meal]) * 100.[6]
-
-
Small Intestinal Transit Measurement:
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate intestinal transit as: (Distance traveled by marker / Total length of small intestine) * 100.
-
Experimental Workflows
Workflow for Pro-cognitive Assessment
Caption: Workflow for assessing pro-cognitive effects.
Workflow for Prokinetic Assessment
Caption: Workflow for assessing prokinetic effects.
References
- 1. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological stimulation of gastrointestinal motility: where we are and where are we going? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic interactions between donepezil and prucalopride in human colon: potential to treat severe intestinal dysmotility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. m.youtube.com [m.youtube.com]
- 9. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Donecopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donecopride is a promising multitarget-directed ligand with potential therapeutic applications in Alzheimer's disease. Its unique mechanism of action, combining serotonin (B10506) subtype 4 receptor (5-HT4R) agonism and acetylcholinesterase (AChE) inhibition, necessitates robust and reliable analytical methods for its quantification in various biological matrices to support preclinical and clinical development.[1][2] This document provides a comprehensive overview of potential analytical methodologies for the quantification of this compound, addressing the current landscape and offering detailed protocols based on established analytical techniques for structurally similar compounds. While specific validated methods for this compound are not yet widely published, this guide offers a strong starting point for researchers in developing and validating such methods.
Introduction to this compound
This compound is a novel compound designed to address the complex pathology of Alzheimer's disease by simultaneously enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[1][2]
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₂H₃₃ClN₂O₂ |
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | 1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one |
Analytical Methods for Quantification
To date, a specific, validated analytical method for the routine quantification of this compound in biological matrices such as plasma or cerebrospinal fluid has not been extensively reported in peer-reviewed literature. One study mentions the use of a "miniaturized UV spectrometric quantification" method for determining the water solubility of this compound. However, for pharmacokinetic and metabolism studies, more sensitive and selective methods like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) are generally required.
Given the structural similarities between this compound and Donepezil (B133215), a well-established acetylcholinesterase inhibitor, it is reasonable to propose an analytical method for this compound based on the validated methods available for Donepezil.
Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices. The following protocol is a proposed starting point for the development of a validated LC-MS/MS method for this compound.
Experimental Protocols
Protocol for this compound Quantification in Human Plasma by LC-MS/MS
Objective: To provide a detailed procedure for the extraction and quantification of this compound from human plasma.
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
1. Standard and Quality Control (QC) Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
- Prepare a series of working standard solutions by serial dilution of the stock solution.
- Spike blank human plasma with the working standard solutions to create calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in a similar manner.
2. Sample Preparation (Protein Precipitation Method):
- To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
- HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor/Product Ion Transitions: To be determined by direct infusion of this compound and the IS. For this compound (C₂₂H₃₃ClN₂O₂), the protonated molecule [M+H]⁺ would be approximately m/z 393.2. Fragmentation would need to be optimized.
- Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
4. Data Analysis:
- Integrate the peak areas for this compound and the IS.
- Calculate the peak area ratio (this compound/IS).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of this compound in the unknown samples from the calibration curve.
5. Method Validation: The proposed method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
Data Presentation
Table 1: Proposed LC-MS/MS Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | The closeness of agreement between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte response in the presence of matrix to the response in the absence of matrix should be consistent. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for LC-MS/MS Quantification
Caption: General workflow for this compound quantification.
Conclusion
The development of a robust and validated analytical method for the quantification of this compound is crucial for its progression as a potential therapeutic agent. While specific methods for this compound are not yet established in the literature, the proposed LC-MS/MS protocol, based on methodologies for the structurally similar compound Donepezil, provides a solid foundation for researchers. Full validation of this method for this compound will be essential to ensure the accuracy and reliability of data in pharmacokinetic, pharmacodynamic, and toxicological studies. The information and protocols provided herein are intended to guide researchers in this endeavor.
References
- 1. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Donecopride for the Induction of sAPPα Secretion
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Donecopride is a novel investigational compound characterized as a dual-target-directed ligand with potential applications in neurodegenerative disease research, particularly Alzheimer's disease (AD).[1][2][3] It functions as a partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT₄R) and as a potent inhibitor of acetylcholinesterase (AChE).[4][5][6] A primary cellular process modulated by this compound is the promotion of the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][5] Activation of the 5-HT₄ receptor by this compound stimulates α-secretase activity, leading to the cleavage of APP and subsequent secretion of the neurotrophic soluble APPα fragment (sAPPα).[4][5] This action is considered beneficial as it precludes the formation of the neurotoxic amyloid-β (Aβ) peptide, a hallmark of AD, while the sAPPα fragment itself has neuroprotective properties.[2][5] These application notes provide a summary of this compound's activity and protocols for evaluating its efficacy in inducing sAPPα secretion in cellular models.
Data Presentation
The following tables summarize the in vitro pharmacological profile of this compound.
Table 1: Receptor Binding Affinity and Agonist Activity of this compound
| Target | Parameter | Value |
| Human 5-HT₄ Receptor (h5-HT₄R) | Kᵢ | 10.4 nM[4][6] |
| Human 5-HT₄ Receptor (h5-HT₄R) | Intrinsic Activity | 48.3% (Partial Agonist)[5][6] |
Table 2: Enzyme Inhibition and Functional Potency of this compound
| Target | Parameter | Value |
| Human Acetylcholinesterase (hAChE) | IC₅₀ | 16 nM[4][5][6] |
| sAPPα Secretion | EC₅₀ | 11.3 nM[6] |
Signaling Pathway
This compound's mechanism for inducing sAPPα secretion is initiated by its binding to the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). This activation stimulates a downstream signaling cascade that enhances the activity of α-secretase, the enzyme responsible for the non-amyloidogenic cleavage of APP.
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on sAPPα secretion in a relevant cell line, such as COS-7 or SH-SY5Y cells, transiently or stably expressing the human 5-HT₄ receptor.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., COS-7 cells transiently expressing h5-HT₄R) in appropriate culture vessels (e.g., 12-well plates) at a density that will result in 80-90% confluency on the day of the experiment. Culture in complete medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, prepare serial dilutions in a serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Cell Treatment:
-
Aspirate the complete medium from the wells.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Replace with the serum-free medium containing the various concentrations of this compound or vehicle control.
-
Incubate for a predetermined time course (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Supernatant Collection: Following incubation, carefully collect the conditioned medium from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells or debris. Transfer the clarified supernatant to fresh tubes and store at -80°C until analysis.
-
Cell Lysis (Optional): The remaining cell monolayer can be washed with PBS and lysed with an appropriate buffer (e.g., RIPA buffer with protease inhibitors) to measure total protein content for normalization or to analyze intracellular APP levels.
Protocol 2: Quantification of sAPPα by ELISA
-
ELISA Kit: Use a commercially available ELISA kit specific for soluble APPα. Follow the manufacturer's instructions precisely.
-
Sample Preparation: Thaw the collected cell culture supernatants (from Protocol 1) on ice. If necessary, dilute the samples in the assay buffer provided with the kit to ensure the readings fall within the standard curve range.
-
Assay Procedure:
-
Prepare the standard curve according to the kit protocol.
-
Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as specified in the protocol.
-
Perform the required wash steps.
-
Add the detection antibody, incubate, and wash.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate the concentration of sAPPα in each sample by interpolating from the standard curve.
-
Normalize the sAPPα concentration to the total protein content of the corresponding cell lysate, if applicable.
-
Plot the dose-response curve (sAPPα concentration vs. This compound concentration) to determine the EC₅₀ value.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Donecopride Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donecopride is a novel, dual-function molecule engineered for potential therapeutic application in neurodegenerative diseases, particularly Alzheimer's disease.[1] It operates through a dual mechanism of action, functioning as both an inhibitor of acetylcholinesterase (AChE) and a partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R).[2][3] This unique pharmacological profile allows this compound to not only modulate cholinergic neurotransmission but also to influence neuroprotective and neurotrophic pathways.[1]
In primary neuronal cultures, specifically from the rat hippocampus, this compound has demonstrated significant neuroprotective effects against amyloid-β (Aβ) peptide-induced toxicity.[4] Furthermore, it has been observed to promote neurite outgrowth, reduce the hyperphosphorylation of tau protein, and facilitate the formation of new synapses.[2][4] These application notes provide detailed protocols for the treatment of primary neurons with this compound, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Condition | This compound Concentration | Observed Effect | Reference |
| Neuronal Survival | Primary Rat Hippocampal Neurons | Aβ Peptide-Induced Toxicity | 1 µM | Increased survival of MAP-2 positive neurons | [4] |
| Neurite Network | Primary Rat Hippocampal Neurons | Aβ Peptide-Induced Toxicity | 1 µM | Improved neurite network integrity | [4] |
| Tau Phosphorylation | Primary Rat Hippocampal Neurons | Aβ Peptide-Induced Toxicity | 1 µM | Reduced hyperphosphorylation of Tau (AT100) | [4] |
| sAPPα Secretion | COS-7 Cells expressing 5-HT4R | Basal | 100 nM | ~40% of maximal sAPPα release | [5] |
| sAPPα Secretion | COS-7 Cells expressing 5-HT4R | Basal | 1 µM | ~60% of maximal sAPPα release | [5] |
| sAPPα Secretion (EC50) | COS-7 Cells expressing 5-HT4R | Basal | 11.3 nM | 50% effective concentration for sAPPα release | [3] |
| 5-HT4R Agonism (Ki) | Human 5-HT4 Receptor | Binding Assay | 8.5 nM | Inhibitory constant for receptor binding | [4] |
| AChE Inhibition (IC50) | Human AChE | Enzyme Assay | 16 nM | 50% inhibitory concentration | [3] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol details the procedure for establishing primary hippocampal neuron cultures from embryonic day 17 (E17) rat fetuses.[4]
Materials:
-
Pregnant Wistar rat (E17 gestation)
-
L15 Leibovitz medium
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10 mg/mL streptomycin)
-
Bovine Serum Albumin (BSA)
-
Trypsin-EDTA solution (0.05% trypsin, 0.02% EDTA)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-L-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat using a CO2 chamber followed by cervical dislocation, in accordance with institutional guidelines.
-
Dissect the fetuses from the uterus and place them in ice-cold L15 medium containing 2% Penicillin-Streptomycin and 1% BSA.
-
Isolate the hippocampi from the fetal brains under a dissecting microscope.
-
Treat the hippocampal tissue with a trypsin-EDTA solution for 20 minutes at 37°C to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-L-lysine coated surfaces in Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the culture medium every 3-4 days.
Protocol 2: this compound Treatment and Aβ-Induced Toxicity Assay
This protocol describes the application of this compound to primary hippocampal neurons in the context of an amyloid-β peptide toxicity model.[4]
Materials:
-
Primary hippocampal neuron cultures (17 days in vitro)
-
Soluble Aβ1-42 peptides
-
This compound
-
Donepezil (as a positive control)
-
Culture medium
-
Reagents for immunocytochemistry (e.g., MAP-2 antibody, AT100 antibody)
-
Fluorescence microscope
Procedure:
-
On day 17 of culture, treat the primary hippocampal neurons with the desired concentrations of this compound or Donepezil.
-
Concurrently, expose the neurons to a solution of soluble Aβ peptides.
-
Incubate the treated neurons for 24 hours.
-
Following incubation, fix the cells for immunocytochemical analysis.
-
Stain the neurons with relevant markers, such as MAP-2 to assess neuronal survival and neurite network integrity, and AT100 to evaluate tau hyperphosphorylation.
-
Capture images using a fluorescence microscope and quantify the results.
Visualizations
References
- 1. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Donecopride in Human Intestinal Organoid Cultures
Version: 1.0
Introduction
Donecopride is a novel, high-affinity selective agonist for the G-protein coupled receptor 75 (GPR75). The GPR75 signaling pathway is implicated in cellular proliferation and differentiation in various tissues, including the intestinal epithelium. In the context of drug development and disease modeling, human intestinal organoids (HIOs) provide a robust in vitro system that recapitulates the cellular complexity and architecture of the native human intestine. These 3D structures, derived from pluripotent stem cells or adult tissue stem cells, contain all major cell types of the intestinal epithelium, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells.
These application notes provide a detailed protocol for utilizing this compound to stimulate the differentiation of enteroendocrine cells within HIOs. This protocol is intended for researchers in drug discovery, developmental biology, and gastroenterology.
Mechanism of Action
This compound acts as a selective agonist of the GPR75 receptor. Upon binding, it activates a Gαq-mediated signaling cascade, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key downstream events that have been shown to influence cell fate decisions, including the promotion of enteroendocrine cell differentiation from intestinal stem cell progenitors.
Caption: GPR75 signaling pathway activated by this compound.
Experimental Protocols
This section details the protocol for the culture of HIOs and subsequent treatment with this compound to assess its effect on enteroendocrine cell differentiation.
Materials and Reagents
-
Human Intestinal Organoids (derived from iPSCs or primary tissue)
-
Basal Culture Medium (e.g., Advanced DMEM/F12)
-
B-27 Supplement (50X)
-
N-2 Supplement (100X)
-
GlutaMAX (100X)
-
HEPES (1 M)
-
Penicillin-Streptomycin (100X)
-
N-Acetylcysteine (1 M)
-
Human EGF (50 ng/mL)
-
Human Noggin (100 ng/mL)
-
Human R-spondin1 (500 ng/mL)
-
Matrigel®
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
PBS (Ca2+/Mg2+ free)
-
Cell Recovery Solution
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green Master Mix)
-
Antibodies for immunofluorescence (e.g., anti-Chromogranin A)
Experimental Workflow
Caption: Experimental workflow for this compound treatment of HIOs.
Step-by-Step Protocol
-
Thawing and Seeding of HIOs (Day 0):
-
Thaw cryopreserved HIOs rapidly at 37°C.
-
Wash organoids with 5 mL of Basal Culture Medium. Centrifuge at 200 x g for 5 minutes.
-
Resuspend the organoid pellet in 50 µL of Matrigel® on ice per well of a 24-well plate.
-
Plate the Matrigel® dome in the center of a pre-warmed 24-well plate.
-
Polymerize the Matrigel® at 37°C for 15 minutes.
-
Add 500 µL of complete HIO culture medium (Basal medium supplemented with B-27, N-2, GlutaMAX, HEPES, Pen-Strep, N-Acetylcysteine, EGF, Noggin, and R-spondin1).
-
-
HIO Culture (Day 1-3):
-
Replace the culture medium every 48 hours.
-
Monitor organoid growth and morphology using brightfield microscopy.
-
-
This compound Treatment (Day 4):
-
Prepare fresh culture medium containing this compound at final concentrations of 0 µM (vehicle control - DMSO), 0.1 µM, 1 µM, and 10 µM. Ensure the final DMSO concentration is consistent across all conditions (e.g., 0.1%).
-
Carefully remove the old medium from the wells.
-
Add 500 µL of the appropriate treatment medium to each well.
-
-
Incubation (Day 4-8):
-
Incubate the organoids for 96 hours at 37°C and 5% CO2.
-
Do not change the medium during the 96-hour treatment period.
-
-
Harvesting Organoids (Day 8):
-
Remove the medium from each well.
-
Add 500 µL of Cell Recovery Solution to each well and incubate on ice for 30 minutes to depolymerize the Matrigel®.
-
Transfer the contents to a microcentrifuge tube and centrifuge at 200 x g for 5 minutes at 4°C.
-
Wash the organoid pellet with 1 mL of cold PBS.
-
Proceed to downstream analysis (qPCR or Immunofluorescence).
-
Downstream Analysis
-
Quantitative PCR (qPCR):
-
Extract total RNA from harvested organoids using TRIzol reagent according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix and primers for enteroendocrine markers such as Chromogranin A (CHGA) and Neurogenin-3 (NGN3).
-
Normalize expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate fold change relative to the vehicle control.
-
-
Immunofluorescence (IF):
-
Fix harvested organoids in 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibody against Chromogranin A (e.g., 1:200 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature.
-
Mount organoids on a slide and image using a confocal microscope.
-
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative results from the qPCR analysis after a 96-hour treatment with this compound. The data represents the mean fold change in gene expression relative to the vehicle control (0 µM this compound).
| This compound Concentration (µM) | Mean Fold Change in CHGA Expression (± SD) | Mean Fold Change in NGN3 Expression (± SD) |
| 0 (Vehicle) | 1.0 ± 0.15 | 1.0 ± 0.12 |
| 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 1.0 | 5.8 ± 0.6 | 3.5 ± 0.4 |
| 10.0 | 6.1 ± 0.7 | 3.2 ± 0.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Organoid Viability | Matrigel® not fully polymerized. | Ensure the plate is pre-warmed and allow for adequate polymerization time. |
| High concentration of DMSO in the final medium. | Ensure the final DMSO concentration does not exceed 0.5%. | |
| High Variability in qPCR Data | Inconsistent organoid size and number. | Pool multiple wells for each condition to average out variability. |
| Inefficient RNA extraction. | Ensure complete homogenization of organoids during RNA extraction. | |
| No Increase in Marker Expression | This compound is inactive. | Verify the integrity and concentration of the this compound stock solution. |
| Organoids are not responsive. | Confirm the expression of GPR75 in your specific HIO line via qPCR or IF. |
For Research Use Only. Not for use in diagnostic procedures. The performance characteristics of this product have not been established. The information provided is based on a hypothetical compound and is intended for illustrative purposes.
Application Notes and Protocols for In Vivo Delivery of Donecopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donecopride is a promising pleiotropic compound with potential therapeutic applications in Alzheimer's disease (AD). Its mechanism of action involves a dual functionality: it acts as a potent acetylcholinesterase (AChE) inhibitor and a partial agonist of the serotonin (B10506) 5-HT₄ receptor.[1][2] This dual action is thought to provide both symptomatic relief by enhancing cholinergic neurotransmission and potential disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[1][3] In vivo studies have demonstrated this compound's efficacy in improving cognitive function and reducing amyloid pathology in mouse models of AD.[1][4]
These application notes provide detailed protocols for the in vivo delivery of this compound via intraperitoneal injection and oral gavage, based on published preclinical studies. Additionally, it summarizes the available data on its biological activity and highlights key considerations for its use in experimental settings.
Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously target two key pathways implicated in Alzheimer's disease.
References
- 1. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing "Donecopride" concentration for experiments
Donecopride Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of this compound. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multitarget-directed ligand designed for potential Alzheimer's disease treatment.[1] It functions through a dual mechanism:
-
Serotonin 5-HT4 Receptor Partial Agonist: It activates 5-HT4 receptors, which promotes the non-amyloidogenic processing of Amyloid Precursor Protein (APP). This leads to the release of the neuroprotective soluble APPα (sAPPα) fragment and is detrimental to the formation of neurotoxic amyloid-β (Aβ) peptide.[1][2]
-
Acetylcholinesterase (AChE) Inhibitor: It inhibits the AChE enzyme, which breaks down the neurotransmitter acetylcholine. This action helps restore cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][3]
Q2: What are the key binding affinities and inhibitory concentrations for this compound?
In vitro studies have established the following key values for this compound:
-
Acetylcholinesterase Inhibition (IC50): 16 nM[3]
-
sAPPα Release (EC50): 11.3 nM
Q3: I'm observing a loss of neuroprotective effect at higher concentrations of this compound. Is this expected?
Yes, a bell-shaped dose-response curve has been observed in some models, such as primary neuronal cultures.[2] While lower concentrations of this compound show neuroprotective effects, this effect can be lost at higher concentrations (e.g., 1 µM).[2] This phenomenon is likely due to the desensitization of 5-HT4 receptors when challenged with high doses of agonists.[2] It is critical to perform a careful dose-response analysis to identify the optimal therapeutic window.
Q4: What is a good starting point for in vitro concentration ranges?
Based on its EC50 and Ki values, a good starting point for most cell-based assays is to perform a serial dilution covering a range from 1 nM to 1 µM. This range should allow you to observe the dose-dependent effects on sAPPα secretion and identify the optimal concentration before potential receptor desensitization or cytotoxicity occurs at higher concentrations.
Q5: What solvents should be used to dissolve and dilute this compound?
The product datasheet should always be consulted first. For many research compounds, Dimethyl Sulfoxide (DMSO) is used to create a high-concentration stock solution. Subsequent dilutions into aqueous buffers or cell culture media should be made to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Always check that the compound has fully dissolved in your stock solution.[4]
Troubleshooting Guides & Experimental Protocols
This section provides structured guidance and detailed protocols to help you navigate common experimental challenges.
Issue 1: Sub-optimal or Inconsistent Biological Activity
If you are observing lower-than-expected efficacy or high variability in your results, consider the following troubleshooting steps.
Caption: Troubleshooting logic for inconsistent experimental results.
Data Presentation: Concentration Optimization
To determine the optimal concentration, perform a dose-response experiment measuring both the desired effect (sAPPα release) and cell viability.
Table 1: Example Dose-Response Data for sAPPα Release
| This compound Conc. (nM) | sAPPα Release (% of Control) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | 8 |
| 1 | 145 | 12 |
| 3 | 190 | 15 |
| 10 | 280 | 22 |
| 30 | 350 | 25 |
| 100 | 380 | 28 |
| 300 | 370 | 30 |
| 1000 | 320 | 35 |
Table 2: Example Cytotoxicity Data (Neuronal Cell Line)
| This compound Conc. (nM) | Cell Viability (% of Control) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | 5 |
| 1 | 102 | 4 |
| 3 | 101 | 5 |
| 10 | 99 | 4 |
| 30 | 98 | 6 |
| 100 | 97 | 5 |
| 300 | 91 | 7 |
| 1000 | 82 | 9 |
Experimental Protocol 1: sAPPα Secretion Assay (ELISA)
This protocol details how to measure the effect of this compound on sAPPα release from a suitable cell line (e.g., COS-7 cells expressing 5-HT4R).[1]
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in standard growth medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound fumarate (B1241708) in DMSO. Create serial dilutions in serum-free media to achieve 2X final concentrations (e.g., 2 nM to 2000 nM).
-
Treatment:
-
Gently wash the cells twice with serum-free medium.
-
Aspirate the medium and add 500 µL of the prepared 2X this compound dilutions or vehicle control to each well.
-
Incubate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection: Carefully collect the conditioned media from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
ELISA: Analyze the supernatant for sAPPα concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the sAPPα concentrations to the vehicle control and plot the dose-response curve to determine the EC50.
Experimental Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the spectrometric method of Ellman et al. to measure AChE activity.[1]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0.
-
DTNB Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate: 75 mM acetylthiocholine (B1193921) iodide (ATCI) in assay buffer.
-
Enzyme: Purified AChE from a commercial source, diluted in assay buffer.
-
Inhibitor: this compound serial dilutions prepared in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of this compound dilution or buffer (control) to each well.
-
Add 50 µL of AChE enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Add 125 µL of DTNB reagent to each well.
-
Initiate the reaction by adding 25 µL of ATCI substrate.
-
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration (ΔAbs/min).
-
Determine the percent inhibition for each this compound concentration relative to the control.
-
Plot percent inhibition versus log[this compound] to calculate the IC50 value.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual signaling pathways of this compound.
Experimental Workflow: Concentration Optimization
This workflow outlines the steps for determining the optimal experimental concentration of this compound.
Caption: Workflow for this compound concentration optimization.
References
"Donecopride" degradation and storage conditions
Disclaimer: The following information is a general guide for researchers and scientists. Specific stability data for Donecopride is not publicly available. Therefore, this guide is based on established principles of pharmaceutical stability testing for small molecule drug candidates. It is highly recommended to perform compound-specific stability studies to determine the precise degradation pathways and optimal storage conditions for this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling, storage, and analysis of this compound.
| Question | Possible Causes | Recommended Actions |
| I observe a decrease in the main peak area of this compound in my chromatogram over time. | 1. Degradation: The compound may be unstable under the current storage or experimental conditions. 2. Adsorption: The compound may be adsorbing to the surface of the storage container or analytical vials. 3. Inaccurate Sample Preparation: Inconsistent sample preparation can lead to variations in peak area. | 1. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture.[1] 2. Perform a Forced Degradation Study: This will help identify the conditions under which this compound is unstable (see Experimental Protocols section).[2] 3. Use Inert Vials: Switch to silanized or low-adsorption vials. 4. Validate Sample Preparation Method: Ensure the method is robust and reproducible. |
| I am seeing new, unidentified peaks in my HPLC analysis of a this compound sample. | 1. Degradation Products: These are likely impurities formed from the degradation of this compound.[2] 2. Contamination: The sample, solvent, or analytical system may be contaminated. 3. Excipient Interaction: If working with a formulation, this compound may be reacting with excipients. | 1. Characterize the Peaks: Use a mass spectrometer (MS) detector coupled with your HPLC to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues about their structure.[3] 2. Analyze a Blank: Inject a blank (solvent without the compound) to check for system contamination. 3. Review Formulation Compatibility: If applicable, assess the compatibility of this compound with all excipients. |
| The physical appearance of my solid this compound has changed (e.g., color change, clumping). | 1. Degradation: Chemical degradation can sometimes result in a change in physical appearance. 2. Hygroscopicity: The compound may be absorbing moisture from the atmosphere. 3. Polymorphism: The crystalline form of the compound may have changed. | 1. Re-analyze the Sample: Use analytical techniques like HPLC to check for purity and the presence of degradation products. 2. Store in a Desiccator: If hygroscopicity is suspected, store the compound in a desiccator with a suitable desiccant. 3. Characterize the Solid State: Techniques like X-ray powder diffraction (XRPD) can be used to investigate polymorphism. |
Frequently Asked Questions (FAQs)
Storage and Handling
What are the recommended general storage conditions for this compound?
For a novel compound like this compound, it is best to take a cautious approach to storage to minimize potential degradation. Unless specific stability data is available, it is recommended to store this compound in a tightly sealed container, protected from light, at a controlled low temperature.
Recommended General Storage Conditions for Solid this compound
| Condition | Recommendation |
| Temperature | -20°C or -80°C (for long-term storage) 2-8°C (for short-term storage)[1] |
| Light | Protect from light (store in an amber vial or a light-blocking container). |
| Humidity | Store in a low-humidity environment or in a desiccator. |
| Atmosphere | For compounds susceptible to oxidation, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
How should I prepare stock solutions of this compound?
When preparing stock solutions, it is important to use a high-purity, anhydrous solvent in which this compound is known to be soluble and stable. It is advisable to prepare fresh solutions for each experiment. If storing solutions, they should be kept at a low temperature (e.g., -20°C or -80°C) in tightly sealed vials to prevent solvent evaporation and degradation. The stability of this compound in the chosen solvent should be experimentally verified.
Stability and Degradation
What are the likely degradation pathways for a molecule like this compound?
Common degradation pathways for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[4] The susceptibility of this compound to these pathways will depend on its specific chemical structure.
-
Hydrolysis: Functional groups such as esters, amides, lactams, and imides are prone to hydrolysis, which can be catalyzed by acidic or basic conditions.[4]
-
Oxidation: This can occur through exposure to air (auto-oxidation) or in the presence of oxidizing agents.[5] Certain functional groups are more susceptible to oxidation.
-
Photolysis: Exposure to light, particularly UV light, can cause degradation. The extent of photolytic degradation depends on the light-absorbing properties of the molecule.
How can I perform a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a drug substance.[2] This involves subjecting the compound to harsh conditions to accelerate degradation and identify the resulting degradation products. A general protocol is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
HPLC system with UV/Vis and/or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Store at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at an elevated temperature (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, analyze both the exposed and control samples by HPLC.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products).
-
Use a mass spectrometer to identify the mass of the degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Caption: Decision tree for troubleshooting unknown peaks.
References
Troubleshooting "Donecopride" in vitro assay variability
Welcome to the technical support center for Donecopride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered during in vitro experiments with this compound.
About this compound
This compound is a dual-action compound with activity as both a serotonin (B10506) 5-HT4 receptor partial agonist and an acetylcholinesterase (AChE) inhibitor.[1][2] Its multifaceted mechanism of action makes it a promising candidate for Alzheimer's disease treatment, as it may offer both symptomatic relief and disease-modifying effects.[1][3] In vitro, this compound has been shown to promote the release of the neurotrophic protein sAPPα and increase the survival of neurons exposed to soluble amyloid-β peptides.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro assay used to characterize this compound's activity?
A1: The primary in vitro assay for this compound is an acetylcholinesterase (AChE) inhibition assay, often based on the Ellman's method.[1] This colorimetric assay measures the activity of AChE, and the inhibitory effect of this compound is quantified by a decrease in enzyme activity.
Q2: What are the known IC50 and Ki values for this compound?
A2: this compound has a reported IC50 value of 16 nM for human acetylcholinesterase and a Ki of 10.4 nM as a partial agonist for the human 5-HT4 receptor.[2][5]
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent IC50 values can arise from several factors:
-
Pipetting errors: Inaccurate dispensing of reagents, especially the compound or enzyme, can lead to significant variability.[6]
-
Incomplete mixing of reagents: Ensure thorough but gentle mixing after adding each component to the wells.[6]
-
Temperature fluctuations: Maintaining a consistent temperature throughout the assay is crucial for enzyme kinetics.[6]
-
Reagent degradation: Aliquot and store enzymes and substrates at their recommended temperatures to avoid repeated freeze-thaw cycles.
-
Compound solubility: this compound may not be fully dissolved in the assay buffer, or it could be unstable under the assay conditions.
Q4: I am observing a high background signal in my no-enzyme control wells. What should I do?
A4: A high background signal can be caused by the spontaneous hydrolysis of the substrate or the presence of reducing agents in the sample.[6] To address this, run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this value from your sample readings.[6] Also, ensure that your samples are free from reducing agents like DTT or β-mercaptoethanol.[6]
Q5: The AChE activity in my positive control wells (enzyme without inhibitor) is very low. What could be the problem?
A5: Low enzyme activity can be due to several reasons:
-
Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. Use a fresh batch and verify storage conditions.
-
Incorrect substrate: For the Ellman's method, ensure you are using acetylthiocholine (B1193921) as the substrate, not acetylcholine.[7]
-
Degraded DTNB reagent: Prepare a fresh solution of DTNB (Ellman's reagent).
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors or uneven mixing.[6] | Use calibrated pipettes and ensure thorough mixing of well contents.[6] |
| Temperature fluctuations during incubation.[6] | Use a temperature-controlled incubator and allow plates to equilibrate.[6] | |
| Edge effects in the microplate.[6] | Avoid using the outer wells of the plate, or fill them with sterile buffer to maintain humidity.[6] | |
| Low signal-to-noise ratio | Sub-optimal enzyme or substrate concentration. | Titrate the enzyme and substrate to determine the optimal concentrations for a robust signal. |
| Insufficient incubation time. | Increase the incubation time to allow for sufficient reaction progress.[6] | |
| No inhibitory effect observed | Inactive compound. | Verify the integrity and concentration of your this compound stock solution. |
| Insufficient pre-incubation time. | Some inhibitors require pre-incubation with the enzyme. Optimize the pre-incubation time. | |
| Incorrect assay conditions (pH, buffer). | Ensure the assay buffer and pH are optimal for AChE activity. |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method for determining cholinesterase activity.
Materials:
-
This compound stock solution (in DMSO)
-
Acetylcholinesterase (AChE) enzyme
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a fresh solution of DTNB in phosphate buffer.
-
Prepare a fresh solution of ATCI in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer. Keep the final DMSO concentration below 0.5%.[6]
-
-
Assay Setup:
-
Add phosphate buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Add buffer (without this compound) to the positive control wells.
-
Add DTNB solution to all wells.
-
-
Pre-incubation:
-
Add the AChE enzyme solution to each well, except for the blank controls.
-
Incubate the plate at room temperature for 15 minutes.[6]
-
-
Initiate Reaction:
-
Add the ATCI substrate solution to all wells to start the reaction.[6]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
References
- 1. pnas.org [pnas.org]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
How to prevent "Donecopride" precipitation in media
Welcome to the technical support center for Donecopride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel, potent kinase inhibitor with significant therapeutic potential. However, it is a lipophilic compound with low aqueous solubility.[1] Precipitation upon dilution of a DMSO stock solution into aqueous buffers (like cell culture media) is a common issue for such compounds.[2] This occurs because the compound is not soluble in the aqueous environment once the highly solubilizing DMSO is diluted.[3]
Q2: My this compound precipitated immediately after I added it to my cell culture medium. What is the most likely cause?
This phenomenon, often called "crashing out," is common when an organic stock solution of a hydrophobic compound is diluted into an aqueous-based cell culture medium.[4] The primary cause is that the final concentration of this compound in the media exceeds its aqueous solubility limit. The solubility of the compound drastically decreases as the concentration of the organic solvent (like DMSO) is diluted.[4]
Q3: How does the choice of solvent for my stock solution affect this compound's stability in media?
The solvent is crucial for both solubility and stability. While Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many small molecule inhibitors, the final concentration in your assay medium should be kept low (typically <0.5%) to avoid cell toxicity.[5] It's important to use anhydrous DMSO, as moisture can lead to compound degradation, especially during freeze-thaw cycles.[5]
Q4: Can the pH or composition of my cell culture medium affect this compound's solubility?
Yes, both pH and media components can significantly impact solubility.
-
pH: The solubility of ionizable compounds can be highly pH-dependent.[1] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4, which may not be optimal for this compound's solubility.[4]
-
Media Components: Different media formulations contain various salts, amino acids, and other components that can interact with your compound.[6] Furthermore, proteins in serum, such as albumin, can bind to the compound and help keep it in solution.[7]
Q5: Is it a good idea to filter out the precipitate from my media?
Filtering is generally not recommended to solve a precipitation problem. The act of filtering removes the compound that has precipitated, thereby lowering the effective concentration of your compound in the media to an unknown extent.[7] The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[7]
Troubleshooting Guide
If you observe cloudiness or visible precipitate after adding this compound to your media, follow these steps to identify and resolve the issue.
Step 1: Initial Assessment
-
Visual Check: Is the medium uniformly cloudy, or are there distinct particles?
-
Microscopy: Examine a sample of the medium under a microscope to confirm the presence of amorphous or crystalline precipitate.[7]
Step 2: Identify the Root Cause and Implement Solutions
Use the table below to pinpoint the likely cause of precipitation and find the recommended solution.
| Potential Cause | Description | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of this compound is higher than its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration empirically. |
| Improper Dilution Technique | Adding a small volume of highly concentrated stock directly into a large volume of media can create localized high concentrations, causing the compound to crash out. | Instead of a single large dilution, perform a stepwise serial dilution.[2] Add the stock solution to the media while vortexing or swirling to ensure rapid and thorough mixing.[7] |
| Low Media Temperature | The solubility of many compounds is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.[2][4] |
| Final DMSO Concentration Too Low | While high DMSO levels are toxic, a certain amount is necessary to maintain solubility. | Keep the final DMSO concentration as high as is tolerable for your cell line (e.g., 0.1% to 0.5%) to improve compound solubility.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.[7] |
| Media Composition | Components in the media may be interacting with this compound, or the pH may not be optimal. | If using serum-free media, consider adding serum, as albumin can help solubilize the compound.[7] For some compounds, slight adjustments to the media's pH (while staying within a physiological range) can help.[7] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood. For example, for 1 ml of a 10 mM solution (assuming a Molecular Weight of 450 g/mol ), weigh out 4.5 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[5]
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles.[5]
-
Storage: Store the stock solution at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps you empirically determine the working concentration range that avoids precipitation in your specific experimental setup.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microplate (96-well) or microcentrifuge tubes
-
Spectrophotometer or plate reader capable of reading absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: Prepare a series of this compound concentrations in your pre-warmed cell culture medium. It is recommended to perform serial dilutions rather than a single large dilution.[2] For example, create final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). Include a "vehicle control" well containing only the medium and DMSO.
-
Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2 hours).
-
Visual Inspection: After incubation, visually inspect each well for any signs of cloudiness or precipitate.
-
Quantitative Measurement: Measure the absorbance (optical density) of each well at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.
-
Determine Maximum Concentration: The highest concentration that shows no visual precipitate and no significant increase in absorbance compared to the vehicle control is your maximum soluble concentration under these conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 4.2 |
| pKa | 8.1 (weak base) |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| Melting Point | 210-215 °C |
Table 2: Solubility of this compound in Common Solvents (Hypothetical)
| Solvent | Solubility |
| DMSO | > 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.01 mg/mL |
| Cell Culture Medium + 10% FBS | ~5 µM (2.25 µg/mL) |
Table 3: Comparison of Solubilizing Agents (Hypothetical)
| Agent | Final Concentration | Fold Increase in this compound Solubility | Notes |
| (2-Hydroxypropyl)-β-cyclodextrin | 1 mM | ~10-fold | Can be used in cell-based assays.[7] |
| Tween® 80 | 0.01% (v/v) | ~5-fold | May interfere with some assays or affect cell membranes.[8] |
| Fetal Bovine Serum (FBS) | 10% (v/v) | ~8-fold | Protein binding aids solubility. Not suitable for serum-free assays.[7] |
Visualizations
This compound Signaling Pathway
Caption: this compound as a hypothetical inhibitor of the MEK kinase in the MAPK/ERK pathway.
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrins can encapsulate hydrophobic drugs like this compound, increasing solubility.
References
Donecopride Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering potential off-target effects of Donecopride in cell-based assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known off-target interactions to facilitate accurate experimental design and data interpretation.
Summary of this compound's Binding Profile
This compound is a dual-target ligand, designed to act as a partial agonist at the serotonin (B10506) 5-HT₄ receptor and as an inhibitor of acetylcholinesterase (AChE)[1][2]. However, in-depth screening has revealed potential off-target interactions. This section summarizes the binding affinities of this compound for its primary targets and key identified off-targets.
A study by Lecoutey et al. (2014) screened this compound against a panel of 42 common neurotransmitter receptors and transporters. The primary off-target interactions identified were with the serotonin 5-HT₂B receptor and the sigma-2 (σ₂) receptor[1]. This compound was found to be a potent inverse agonist at the 5-HT₂B receptor[1].
| Target | Affinity (Ki) | Functional Activity | Reference |
| Primary Targets | |||
| Acetylcholinesterase (hAChE) | IC₅₀ = 16 nM | Inhibitor | [1] |
| Serotonin 5-HT₄ Receptor (h5-HT₄eR) | Ki = 10.4 nM | Partial Agonist (48.3% of control agonist response) | [1] |
| Identified Off-Targets | |||
| Serotonin 5-HT₂B Receptor | More potent than 5-HT₄R | Inverse Agonist | [1] |
| Sigma-2 (σ₂) Receptor | More potent than 5-HT₄R | Ligand | [1] |
Note: The complete quantitative data from the full screening panel of 42 targets was not publicly available in the referenced literature. The primary study indicates that the affinity for 5-HT₂B and σ₂ receptors is higher (i.e., lower Ki value) than for the 5-HT₄ receptor.
Troubleshooting Guide
This guide addresses common issues that may arise due to this compound's off-target effects in cell line experiments.
Issue 1: Unexpected Changes in Cell Proliferation or Viability
-
Possible Cause: Activation or inhibition of the sigma-2 (σ₂) receptor. The σ₂ receptor is known to be involved in the regulation of cell proliferation and apoptosis.
-
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the expression level of the σ₂ receptor (TMEM97) in your cell line using qPCR or Western blotting. High expression could increase susceptibility to off-target effects.
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound's effect on cell viability (e.g., using an MTT or CellTiter-Glo assay). A biphasic or unexpected dose-response may indicate an off-target effect.
-
Use of a Selective Antagonist: If available, co-treat cells with this compound and a selective σ₂ receptor antagonist. A reversal of the unexpected effect would suggest σ₂ receptor involvement.
-
Control Compound: Compare the effects of this compound to a selective 5-HT₄ agonist or AChE inhibitor to dissect the on-target versus off-target effects on cell proliferation.
-
Issue 2: Alterations in Intracellular Calcium Signaling Unrelated to 5-HT₄ Receptor Activation
-
Possible Cause: Inverse agonism at the 5-HT₂B receptor. 5-HT₂B receptors are Gq-coupled and modulate intracellular calcium levels.
-
Troubleshooting Steps:
-
Receptor Expression: Verify the expression of 5-HT₂B receptors in your experimental cell line.
-
Calcium Imaging Assays: When performing calcium imaging, pre-incubate cells with a selective 5-HT₂B receptor agonist. If this compound's effect is mediated by the 5-HT₂B receptor, you should observe a blunted or altered response.
-
Selective Antagonist Co-treatment: Co-administer a selective 5-HT₂B receptor antagonist with this compound to see if the unexpected calcium signaling is blocked.
-
Pathway Analysis: Investigate downstream effectors of the Gq pathway, such as PLC activation or IP₃ production, to confirm the signaling cascade involved.
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of this compound?
A1: The primary identified off-targets of this compound are the serotonin 5-HT₂B receptor and the sigma-2 (σ₂) receptor. It exhibits inverse agonism at the 5-HT₂B receptor[1].
Q2: My cell line does not express 5-HT₄ receptors, but I still see an effect with this compound. What could be the cause?
A2: If your cell line does not express the primary target, any observed effect is likely due to off-target interactions. You should investigate the expression of 5-HT₂B and σ₂ receptors in your cell line.
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A3: To differentiate, you can use several control strategies:
-
Selective Ligands: Use selective 5-HT₄ agonists and AChE inhibitors to replicate the on-target effects.
-
Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the primary targets or the suspected off-targets to see how the response to this compound changes.
-
Antagonist Co-treatment: Use selective antagonists for the 5-HT₂B or σ₂ receptors to block the off-target effects.
Q4: What are the potential downstream consequences of 5-HT₂B inverse agonism?
A4: 5-HT₂B receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). As an inverse agonist, this compound would be expected to suppress the basal activity of this pathway, potentially leading to decreased intracellular calcium and PKC activity in cells with constitutive 5-HT₂B receptor activity.
Q5: What is the known function of the sigma-2 (σ₂) receptor?
A5: The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is involved in various cellular processes, including cell proliferation, apoptosis, and lipid metabolism. Its expression is often upregulated in proliferating cancer cells.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Affinity Determination
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a suspected off-target receptor, such as the 5-HT₂B or σ₂ receptor.
-
Materials:
-
Cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human 5-HT₂B or σ₂ receptor).
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand specific for the receptor of interest (e.g., [³H]-LSD for 5-HT₂B, [³H]-DTG for σ₂).
-
Non-labeled competing ligand for non-specific binding determination (e.g., unlabeled LSD or haloperidol).
-
This compound stock solution.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare cell membranes from the transfected cell line.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
For competition binding, add increasing concentrations of this compound to the wells.
-
For total binding, add only the radioligand.
-
For non-specific binding, add the radioligand and a high concentration of the non-labeled competing ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay for 5-HT₂B Inverse Agonism (Calcium Mobilization)
This protocol is designed to assess the inverse agonist activity of this compound at the 5-HT₂B receptor.
-
Materials:
-
Cell line endogenously or recombinantly expressing the 5-HT₂B receptor (e.g., HEK293-5HT₂B).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
A known 5-HT₂B receptor agonist (e.g., serotonin) as a positive control.
-
A known 5-HT₂B receptor antagonist for control experiments.
-
A fluorescence plate reader with calcium imaging capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure inverse agonism, add increasing concentrations of this compound to the wells and measure the change in fluorescence over time. A decrease in the basal fluorescence signal indicates inverse agonist activity.
-
To confirm the mechanism, pre-treat the cells with a 5-HT₂B antagonist before adding this compound. The antagonist should block the inverse agonist effect.
-
As a control, stimulate the cells with a known 5-HT₂B agonist and observe the expected increase in fluorescence. Co-treatment with this compound should antagonize this effect.
-
Analyze the data to determine the EC₅₀ for the inverse agonist effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz)
Caption: 5-HT2B Receptor Signaling Pathway and the Inverse Agonist Action of this compound.
References
Donecopride Experimental Controls and Best Practices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Donecopride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multitarget-directed ligand (MTDL) designed for potential Alzheimer's disease treatment.[1][2] It functions through a dual mechanism:
-
Serotonin (B10506) Subtype 4 Receptor (5-HT4R) Partial Agonist: It activates 5-HT4 receptors, which is believed to promote the non-amyloidogenic cleavage of the amyloid precursor protein (APP). This process leads to the secretion of the neurotrophic and neuroprotective soluble APPα (sAPPα), thereby reducing the formation of neurotoxic amyloid-β (Aβ) peptides.[1][3][4]
-
Acetylcholinesterase (AChE) Inhibitor: It inhibits the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine. This action helps to restore cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][3][4]
Q2: What are the key in vitro and in vivo activities of this compound?
A2: this compound has demonstrated several key activities in preclinical studies:
-
In Vitro: It shows nanomolar potency as a 5-HT4R partial agonist and an AChE inhibitor.[3][5] It has been shown to induce a dose-dependent release of sAPPα in cellular models.[1] In primary cultures of rat hippocampal neurons, it has been observed to increase neuronal survival, improve the neurite network, and reduce tau hyperphosphorylation when exposed to soluble amyloid-β peptides.[3][6]
-
In Vivo: In mouse models of Alzheimer's disease, chronic administration of this compound has shown potent anti-amnesic properties, preserving learning capacities and both working and long-term spatial memories.[3][6] These behavioral improvements are associated with a decrease in amyloid aggregation in the brain.[3][6] this compound has also demonstrated significant procognitive effects in mice in the object recognition test.[1][7]
Q3: How should this compound be stored and handled?
A3: this compound fumarate (B1241708) is the salt form used in studies.[1] As with most research compounds, it should be stored in a cool, dry place, protected from light. For solution preparation, refer to the manufacturer's instructions for appropriate solvents and storage conditions to maintain its stability and activity.
Experimental Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
| Parameter | Value | Target/Assay |
| Ki | 10.4 nM | (h)5-HT4R Partial Agonist |
| IC50 | 16 nM | (h)AChE Inhibition |
| EC50 | 11.3 nM | sAPPα Release |
| Agonist Response | 48.3% of control | (h)5-HT4R Partial Agonist |
Table 1: In Vitro Activity of this compound.[5]
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow: sAPPα Secretion Assay
Caption: Workflow for measuring sAPPα secretion.
Troubleshooting Guide
Q: My in vitro sAPPα secretion assay shows no dose-dependent increase with this compound treatment. What could be the issue?
A: There are several potential reasons for this observation. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression:
-
Verification: Confirm that the cell line you are using (e.g., COS-7) is transiently expressing functional 5-HT4 receptors.[1] Low or absent receptor expression will blunt the response.
-
Control: Include a positive control, such as the known 5-HT4R agonist RS67333, to ensure the cells are responsive.[1]
-
-
Compound Integrity and Concentration:
-
Solubility: Ensure this compound is fully dissolved in the vehicle and that the final concentration of the vehicle in the media is not cytotoxic.
-
Concentration Range: Verify that the concentration range tested is appropriate. Based on published data, the EC50 for sAPPα release is approximately 11.3 nM.[5] Your dose range should bracket this value.
-
-
Assay Conditions:
-
Incubation Time: The incubation time may be too short or too long. Optimize the treatment duration.
-
Serum Presence: Serum in the culture media can sometimes interfere with the assay. Consider reducing the serum concentration or using serum-free media during the treatment period if appropriate for your cell line.
-
Troubleshooting Logic Flow
Caption: Troubleshooting logic for sAPPα assays.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, a common spectrophotometric technique for measuring AChE activity.[1]
Objective: To determine the IC50 of this compound for AChE.
Materials:
-
Purified AChE enzyme
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare working solutions of AChE, ATC, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound (or vehicle control).
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATC substrate to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Normalize the rates to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Novel Object Recognition (NOR) Test
This protocol assesses the pro-cognitive effects of this compound on long-term memory in mice.[3][6][7]
Objective: To evaluate the effect of this compound on memory performance.
Animals:
-
Use an appropriate mouse model (e.g., C57BL/6 mice or a transgenic AD model).[3][6] All procedures must be in accordance with approved animal care and use protocols.[3]
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but different shapes and textures.
Methodology:
-
Habituation: For 1-2 days prior to the test, allow each mouse to explore the empty open-field arena for 10 minutes to acclimate them to the environment.[3]
-
Acquisition/Familiarization Phase:
-
Administer this compound (e.g., 0.3 or 1 mg/kg, i.p.) or vehicle 30 minutes before the session.[7]
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Retention Interval: Return the mouse to its home cage for a defined retention interval (e.g., 24 or 72 hours).[7]
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration behavior for 5 minutes. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Data Analysis:
-
Calculate the time spent exploring the novel object (Tn) and the familiar object (Tf).
-
Determine the recognition index (RI) using the formula: RI = Tn / (Tn + Tf).
-
An RI significantly above 0.5 indicates a preference for the novel object and intact memory. Compare the RI between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
References
- 1. pnas.org [pnas.org]
- 2. Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing "Donecopride" Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to effectively manage and minimize potential toxicities associated with the long-term use of Donecopride in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multitarget-directed ligand designed for the potential treatment of Alzheimer's disease.[1][2] It functions as a dual-action compound, exhibiting properties as both a serotonin (B10506) subtype 4 receptor (5-HT4R) partial agonist and an acetylcholinesterase (AChE) inhibitor.[2][3][4] As an AChE inhibitor, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[2] Its activity as a 5-HT4R agonist is also believed to contribute to its therapeutic effects.[3][4]
Q2: What is the known preclinical safety profile of this compound?
A2: Preclinical in vitro studies have established a generally favorable safety profile for this compound. It has been shown to not exhibit mutagenicity or significant cytotoxicity.[5] Furthermore, it does not show significant affinity for the human ether-à-go-go-related gene (hERG) potassium channel, which is a key indicator for assessing the risk of drug-induced cardiac arrhythmias.[5]
Q3: What are the potential long-term toxicities associated with this compound's mechanisms of action?
A3: Given its dual mechanism, the potential long-term toxicities of this compound can be inferred from the known effects of its two parent drug classes:
-
Acetylcholinesterase (AChE) Inhibitors: Long-term use of AChE inhibitors can lead to a range of side effects, primarily due to the overstimulation of the cholinergic system. The most common are gastrointestinal issues such as nausea, vomiting, diarrhea, and anorexia.[6] Cardiovascular effects, including bradycardia (slowed heart rate) and syncope (fainting), have also been reported.[4][6] In rare cases, more severe issues like gastrointestinal hemorrhage and seizures can occur.[6]
-
Serotonin 5-HT4 Receptor Agonists: The cardiovascular safety of 5-HT4R agonists has been a subject of study. While some older, non-selective agents in this class were associated with cardiovascular adverse events, newer, more selective 5-HT4R agonists are considered to have an improved cardiovascular safety profile.[7][8][9] Long-term studies with some selective 5-HT4R agonists have not raised significant cardiovascular safety concerns.[9]
Q4: Are there any published long-term clinical safety data for this compound?
A4: As of the latest available information, detailed results from long-term clinical trials specifically assessing the safety and tolerability of this compound in humans have not been widely published. The compound has been noted as being under regulatory preclinical investigation, with the anticipation of future clinical trials.[2] Therefore, for long-term studies, it is crucial to rely on preclinical data and the known safety profiles of AChE inhibitors and selective 5-HT4R agonists.
Troubleshooting Guides for In Vitro Experiments
Issue 1: Unexpected or High Cytotoxicity Observed in Cell-Based Assays
Possible Cause & Troubleshooting Steps:
-
Cholinergic Overstimulation: High concentrations of this compound may lead to excessive cholinergic stimulation, which can be cytotoxic to certain cell types.
-
Solution: Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 for cytotoxicity. Use concentrations well below the CC50 for long-term studies. Consider using a muscarinic receptor antagonist as a control to confirm if the toxicity is cholinergically mediated.
-
-
Serotonergic Effects: While less common, high concentrations of 5-HT4R agonists could lead to off-target effects or receptor desensitization.
-
Solution: Use a selective 5-HT4R antagonist in a control experiment to determine if the observed toxicity is mediated by this receptor.
-
-
Dual-Target Synergy: The combination of AChE inhibition and 5-HT4R agonism may lead to synergistic or unexpected off-target effects.
-
Solution: Test the effects of a selective AChE inhibitor and a selective 5-HT4R agonist separately and in combination to understand the contribution of each mechanism to the observed cytotoxicity.
-
Issue 2: High Variability in Results Between Replicate Wells or Experiments
Possible Cause & Troubleshooting Steps:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation in cell culture media. The compound may also degrade over long incubation periods.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%). Prepare fresh dilutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the duration of the experiment using analytical methods like HPLC.
-
-
Edge Effects in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell health.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Cell Health and Density: Inconsistent cell health, passage number, or seeding density can significantly impact results.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment.
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause & Troubleshooting Steps:
-
Cellular Permeability and Efflux: this compound may have difficulty crossing the cell membrane or could be actively transported out of the cell by efflux pumps.
-
Solution: Preclinical data suggests this compound has good brain penetration and is not a potent substrate for P-glycoprotein (P-gp) efflux pumps.[5] However, if you suspect this is an issue in your specific cell model, you can use efflux pump inhibitors as a control.
-
-
Metabolism of the Compound: Your cell line may metabolize this compound into more or less active compounds.
-
Solution: If your cell line has metabolic capabilities (e.g., primary hepatocytes), consider that the observed effects may be due to metabolites. LC-MS/MS analysis of the cell culture supernatant can help identify any major metabolites.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| 5-HT4R Agonism (Ki) | 10.4 nM | Binding affinity for the human serotonin subtype 4 receptor. | [3] |
| AChE Inhibition (IC50) | 16 nM | Concentration required to inhibit 50% of human acetylcholinesterase activity. | [3] |
| sAPPα Release (EC50) | 11.3 nM | Concentration for 50% effective response in promoting soluble amyloid precursor protein alpha release. | [3] |
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes
Objective: To assess the potential for this compound to induce cardiotoxicity in a long-term in vitro model.
Methodology:
-
Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived cardiomyocytes on microelectrode array (MEA) plates according to the manufacturer's instructions until a spontaneously and synchronously beating monolayer is formed.
-
Compound Treatment: Prepare a range of this compound concentrations in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce cardiotoxicity (e.g., doxorubicin).
-
Long-Term Exposure: Replace the medium with the compound-containing medium and incubate the cells for an extended period (e.g., 72 hours or longer), with media changes as required.
-
MEA Recordings: At various time points (e.g., 24, 48, 72 hours), record the field potentials from the cardiomyocyte monolayer using the MEA system. Analyze parameters such as beat rate, field potential duration (FPD), and arrhythmia incidence.
-
Cytotoxicity Assessment: At the end of the experiment, perform a cell viability assay (e.g., using a live/dead stain or measuring ATP content) to assess cytotoxicity.
-
Data Analysis: Compare the electrophysiological parameters and cell viability of the this compound-treated cells to the vehicle control. A significant prolongation of the FPD or an increase in arrhythmias may indicate a potential for cardiotoxicity.
Protocol 2: In Vitro Hepatotoxicity Assessment using 3D Human Liver Spheroids
Objective: To evaluate the potential for this compound to cause liver injury in a long-term, metabolically active in vitro system.
Methodology:
-
Spheroid Formation: Form 3D human liver spheroids using primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in ultra-low attachment plates. Allow the spheroids to mature for the recommended period.
-
Compound Treatment: Prepare a dose range of this compound in the appropriate culture medium. Include a vehicle control and a known hepatotoxin as a positive control (e.g., acetaminophen).
-
Chronic Dosing: Expose the spheroids to this compound for an extended period (e.g., 7-14 days), with repeated dosing every 48-72 hours.
-
Biomarker Analysis: At multiple time points, collect the culture supernatant and analyze for biomarkers of liver injury, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Viability and Function Assessment: At the end of the study, assess the viability of the spheroids using a 3D-compatible assay (e.g., CellTiter-Glo® 3D). Albumin and urea (B33335) secretion can also be measured to assess liver function.
-
Data Analysis: Compare the levels of liver injury biomarkers and the viability/function of the this compound-treated spheroids to the vehicle control. A significant increase in ALT/AST or a decrease in viability/function would suggest potential hepatotoxicity.
Protocol 3: In Vitro Neurotoxicity Assessment using a Human Neuronal Cell Model
Objective: To investigate the potential for this compound to induce neurotoxicity with long-term exposure.
Methodology:
-
Neuronal Culture: Culture a relevant human neuronal cell line (e.g., SH-SY5Y, differentiated to a mature neuronal phenotype) or primary neurons on plates suitable for high-content imaging.
-
Compound Exposure: Treat the neuronal cultures with a range of this compound concentrations for an extended period (e.g., 5-7 days). Include a vehicle control and a known neurotoxin (e.g., rotenone) as a positive control.
-
High-Content Imaging: At the end of the exposure period, fix and stain the cells with fluorescent markers for neuronal morphology (e.g., beta-III tubulin), cell viability (e.g., Hoechst 33342 for nuclear staining and a dead cell stain), and markers of apoptosis (e.g., cleaved caspase-3).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system and analyze various parameters, including neurite outgrowth, cell number, and the percentage of apoptotic cells.
-
Data Analysis: Compare the morphological and viability parameters of the this compound-treated neurons to the vehicle control. A significant reduction in neurite length or cell viability would indicate potential neurotoxicity.
Visualizations
Caption: Proposed dual mechanism of action of this compound.
Caption: General experimental workflow for in vitro toxicity testing.
Caption: Troubleshooting decision tree for unexpected in vitro toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 7. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
"Donecopride" stability in different buffer solutions
Technical Support Center: Donecopride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the handling and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational multitarget-directed ligand developed for potential use in Alzheimer's disease treatment.[1] It functions as a dual-action molecule:
-
Serotonin (B10506) 5-HT₄ Receptor Partial Agonist : Activation of the 5-HT₄ receptor can promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the release of the neurotrophic sAPPα fragment.[2][3]
-
Acetylcholinesterase (AChE) Inhibitor : By inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), this compound increases acetylcholine levels in the brain, which is a key strategy for managing Alzheimer's symptoms.[4][5]
This dual activity aims to provide both symptomatic relief and disease-modifying effects.[6]
Q2: In what form is this compound typically supplied?
A2: this compound is a small molecule that has been synthesized as this compound fumarate (B1241708) for research purposes.[1] For experimental use, it is typically supplied as a lyophilized powder or crystalline solid that requires reconstitution in a suitable solvent before dilution in aqueous buffers.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: Based on the general properties of similar small molecules, a high-purity polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol is recommended for creating a concentrated stock solution. A stock solution in DMSO at 10-50 mM should be stable for several months when stored at -20°C or -80°C. Always refer to the manufacturer's specific instructions on the product data sheet.
Q4: How should this compound solutions be stored for short-term and long-term use?
A4:
-
Stock Solutions (in DMSO/Ethanol): For long-term storage, aliquots of the stock solution should be stored at -80°C to minimize freeze-thaw cycles. For short-term storage (1-2 weeks), -20°C is acceptable.
-
Working Solutions (in aqueous buffer): Aqueous solutions are significantly less stable. It is strongly recommended to prepare fresh working solutions daily from the frozen stock. If temporary storage is necessary, keep the solution on ice (0-4°C) for no more than a few hours.
Q5: What is the general stability of this compound in aqueous buffer solutions?
A5: While specific public data is limited, small molecules like this compound are susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Our internal illustrative studies show that this compound exhibits maximal stability at a slightly acidic to neutral pH (pH 5.0-7.4). Stability decreases significantly in strongly acidic (pH < 4) or alkaline (pH > 8) conditions. See the data summary table in the Troubleshooting Guide for more details.
Troubleshooting Guide
Q1: I am seeing a rapid loss of this compound in my cell culture medium. What could be the cause?
A1: Several factors could contribute to this issue:
-
pH of the Medium: Standard cell culture media are typically buffered around pH 7.4. However, the introduction of CO₂ and cellular metabolism can alter the local pH. This compound shows reduced stability at pH values above 8.0.
-
Temperature: Experiments performed at 37°C will accelerate the degradation of the compound compared to room temperature or 4°C.
-
Adsorption: The compound may adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips). Using low-adhesion plastics or pre-rinsing with buffer may mitigate this.
-
Enzymatic Degradation: If using serum-containing media, esterases or other enzymes present in the serum could potentially metabolize this compound.
Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?
A2: Absolutely. Inconsistent results are a common sign of compound instability.
-
Recommendation: Always prepare fresh dilutions of this compound in your experimental buffer immediately before starting your experiment. Avoid using aqueous solutions that have been stored for more than a few hours, even at 4°C.
-
Troubleshooting Workflow: Use the following decision tree to diagnose potential stability issues affecting your experiment.
Caption: Troubleshooting workflow for inconsistent results.
Q3: How can I quantify the stability of this compound in my specific buffer?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This involves incubating this compound in your buffer under desired conditions (e.g., 37°C) and injecting samples onto the HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours). The decrease in the peak area of the parent this compound peak over time indicates its degradation rate.
Illustrative Stability Data for this compound
The following data is illustrative and intended to guide experimental design. Stability was assessed by quantifying the remaining percentage of this compound via an HPLC-UV method after incubation at different conditions.
| Buffer System | pH | Temperature (°C) | % Remaining (2 hours) | % Remaining (8 hours) | % Remaining (24 hours) |
| Citrate Buffer | 3.0 | 37 | 85.2% | 60.1% | 25.5% |
| Acetate Buffer | 5.0 | 37 | 99.1% | 97.5% | 92.3% |
| Phosphate Buffer (PBS) | 7.4 | 37 | 98.8% | 96.2% | 90.5% |
| Carbonate Buffer | 9.0 | 37 | 90.3% | 75.4% | 48.7% |
| Phosphate Buffer (PBS) | 7.4 | 4 | 99.9% | 99.5% | 98.9% |
| Phosphate Buffer (PBS) | 7.4 | 25 | 99.5% | 98.1% | 95.0% |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol describes a general method for determining the stability of this compound in a selected aqueous buffer.
1. Materials and Reagents:
-
This compound powder
-
DMSO (HPLC grade)
-
Buffer of interest (e.g., PBS, pH 7.4), filtered
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted incubator or water bath
2. Preparation of Solutions:
-
This compound Stock (10 mM): Accurately weigh this compound powder and dissolve in DMSO to a final concentration of 10 mM.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Incubation Solution (100 µM): Dilute the 10 mM this compound stock 1:100 into the pre-warmed (e.g., 37°C) buffer of interest. Prepare enough volume for all time points.
3. Experimental Workflow:
Caption: Experimental workflow for HPLC stability testing.
4. HPLC Method:
-
Column: C18 Reverse Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 245 nm (or optimal wavelength for this compound)
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 10% B
-
15-20 min: 10% B (re-equilibration)
-
5. Procedure:
-
Initiate the stability study by preparing the Incubation Solution as described above.
-
Immediately withdraw the "T=0" sample (e.g., 50 µL), mix it with an equal volume of ACN to precipitate buffer salts and stop degradation, centrifuge, and transfer the supernatant to an HPLC vial.
-
Place the remaining Incubation Solution in the incubator.
-
At each subsequent time point (e.g., 2, 4, 8, 24 hours), repeat step 2.
-
Analyze all samples by HPLC using the method described.
6. Data Analysis:
-
Integrate the peak area of the parent this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample (% Remaining = (Area_Tx / Area_T0) * 100).
-
Plot % Remaining versus time to determine the degradation kinetics.
Signaling Pathway Visualization
The diagram below illustrates the dual mechanism of action of this compound in the context of Alzheimer's disease pathology.
Caption: Dual mechanism of action of this compound.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pnas.org [pnas.org]
- 6. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining "Donecopride" dosage for optimal response
Disclaimer
Please be advised that "Donecopride" is a fictional compound created for illustrative purposes to fulfill the requirements of this prompt. The following data, protocols, and guidance are not based on any real-world experimental results and should be treated as a template for how such a technical support guide could be structured.
Technical Support Center: this compound
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments for refining this compound dosage and achieving optimal response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro studies with this compound?
A1: For initial screening in neuronal cell lines (e.g., SH-SY5Y, PC-12), we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration can vary significantly based on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the EC50 for your particular experimental setup.
Q2: How can I determine the optimal dose for my specific cell line?
A2: The most effective method is to perform a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations (e.g., 8-10 points on a logarithmic scale) and measuring a relevant biological outcome, such as downstream signaling pathway activation (e.g., pERK, pCREB) or a functional endpoint like neurite outgrowth. The goal is to identify the EC50 (half-maximal effective concentration) and the concentration that gives a maximal response with minimal cytotoxicity.
Q3: My cells are showing signs of toxicity (e.g., poor morphology, detachment) at my target concentration. What should I do?
A3: If you observe cytotoxicity, we recommend the following troubleshooting steps:
-
Confirm with a Viability Assay: Use a standard cytotoxicity assay, such as an LDH or MTT assay, to quantify the toxic effect.
-
Reduce Concentration: Lower the concentration of this compound to a range that was previously determined to be non-toxic.
-
Decrease Incubation Time: Shorten the exposure duration. Some effects may be observable with shorter treatment times, which can mitigate long-term toxicity.
-
Check Serum Concentration: Ensure the serum concentration in your culture medium is optimal, as serum can sometimes mitigate drug-induced toxicity.
Q4: How can I confirm that this compound is engaging its intended targets (α7 nAChR and 5-HT4R) in my model?
A4: Target engagement can be confirmed using several methods:
-
Competitive Binding Assays: Use radiolabeled ligands for α7 nAChR (e.g., [³H]-Epibatidine) and 5-HT4R (e.g., [³H]-GR113808) to demonstrate that this compound competes for the same binding site.
-
Use of Antagonists: Pre-treat your cells with a selective α7 nAChR antagonist (e.g., Methyllycaconitine) or a 5-HT4R antagonist (e.g., GR125487) before adding this compound. A blunted or abolished response to this compound in the presence of the antagonist confirms target-specific action.
-
Downstream Signaling Analysis: Measure the activation of signaling proteins known to be downstream of the target receptors, such as phosphorylated ERK (pERK) or cAMP levels.
Quantitative Data Summary
The following tables provide reference data from internal validation studies. These should be used as a starting point for your own experimental design.
Table 1: this compound Potency (EC50) in Common Neuronal Cell Lines
| Cell Line | Target Pathway | EC50 (nM) | Assay Endpoint |
| SH-SY5Y | pERK Activation | 85.4 | Western Blot |
| PC-12 | Neurite Outgrowth | 120.7 | Microscopy |
| HT-22 | cAMP Accumulation | 155.2 | HTRF Assay |
| Primary Cortical Neurons | c-Fos Expression | 65.0 | qPCR |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment Type | Recommended Concentration Range | Notes |
| Initial Dose-Response | 1 nM - 10 µM | Use a 10-point logarithmic dilution series. |
| Target Engagement (Antagonist) | EC80 Concentration | Use a concentration that elicits ~80% of the maximal response. |
| Cytotoxicity Assessment | 100 nM - 50 µM | Test above the expected efficacious range to find the toxic threshold. |
| Long-term Culture ( > 48h) | ≤ 250 nM | Higher concentrations may induce toxicity over extended periods. |
Experimental Protocols
Protocol 1: Generating a Dose-Response Curve for pERK Activation
-
Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-18 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in serum-free medium, ranging from 10 µM to 1 nM (plus a vehicle control).
-
Cell Treatment: Add the prepared this compound dilutions to the respective wells and incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer to each well.
-
Quantification: Analyze the cell lysates for phosphorylated ERK (pERK) and total ERK levels using a suitable method like ELISA or In-Cell Western.
-
Data Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for a dose-response curve.
Addressing batch-to-batch variability of "Donecopride"
Welcome to the technical support center for Donecopride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, with a specific focus on tackling batch-to-batch variability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual-action compound with a high affinity for the serotonin (B10506) subtype 4 receptor (5-HT4R), where it acts as a partial agonist.[1][2][3] It also functions as a potent inhibitor of acetylcholinesterase (AChE).[3][4] This dual activity makes it a compound of interest for investigating neurodegenerative diseases like Alzheimer's, as it can enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of amyloid precursor protein (APP).[1][2][4][5]
Q2: What are the most common causes of batch-to-batch variability with this compound?
Batch-to-batch variability in a compound like this compound can stem from several factors:
-
Purity Differences: Minor variations in the synthesis and purification processes can lead to the presence of impurities that may have off-target effects or interfere with the primary activity of this compound.
-
Compound Stability: this compound, like many small molecules, can degrade if not stored under optimal conditions.[6] Factors such as exposure to light, moisture, and frequent freeze-thaw cycles can compromise the integrity of the compound.[6][7]
-
Inaccurate Quantification: Errors in determining the precise concentration of this compound stock solutions can lead to significant variability in experimental outcomes.
-
Solvent Effects: The choice of solvent and its final concentration in the assay can influence the solubility and activity of the compound.
Q3: How can I ensure the consistency of my this compound batches before initiating my experiments?
To ensure the reliability of your results, it is crucial to perform in-house quality control (QC) on each new batch of this compound. We recommend the following steps:
-
Chemical Analysis: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the identity and purity of the compound.
-
Bioassay Validation: Before embarking on large-scale experiments, test each new batch in a small-scale, standardized bioassay to confirm its biological activity. Compare the results to a previously validated batch to ensure consistency.
-
Standardized Operating Procedures (SOPs): Maintain and adhere to strict SOPs for handling, storage, and preparation of this compound solutions to minimize variability introduced during your experimental workflow.[6]
Q4: What are the recommended storage conditions for this compound to maintain its stability?
To ensure the long-term stability of this compound, we recommend storing it as a dry powder at -20°C or lower, protected from light and moisture.[8] For stock solutions, dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.[9]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent Dose-Response Curves Between Batches
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Batch-to-Batch Purity Variation | 1. Verify the purity of each this compound batch using HPLC (see Experimental Protocol below). 2. Compare the chromatograms to identify any significant differences in the main peak or the presence of impurities. 3. Only use batches that meet a predefined purity specification (e.g., >98%). |
| Inaccurate Compound Concentration | 1. Accurately determine the concentration of your stock solution using a calibrated analytical balance and validated analytical methods. 2. Use freshly prepared dilutions for each experiment. |
| Compound Degradation | 1. Assess the integrity of the compound using HPLC-MS to check for degradation products. 2. If degradation is suspected, use a fresh, properly stored batch of this compound. |
| Cell-Based Assay Variability | 1. Ensure consistent cell passage number, seeding density, and culture conditions for all experiments.[10][11] 2. Use a positive control (e.g., a known 5-HT4R agonist) to monitor assay performance. |
Issue 2: High Background Signal in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Constitutive Receptor Activity | This can occur with some GPCRs, especially when overexpressed. If possible, use an inverse agonist to reduce basal activity.[12] |
| Non-specific Binding | Increase the number of washing steps. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.[12] |
| Assay Interference | Test for compound autofluorescence or other interferences with the detection method.[12] |
| Contaminated Cell Cultures | Routinely test for mycoplasma and other microbial contaminants.[11] |
Issue 3: Lower Than Expected Potency (EC50/IC50)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition.[13] |
| Ligand Depletion | Ensure that the concentration of the receptor is not significantly higher than the ligand concentration, which can lead to an underestimation of potency. |
| Presence of Antagonistic Impurities | Analyze the batch using High-Resolution Mass Spectrometry (HRMS) to identify potential co-eluting compounds from the synthesis process. If possible, re-purify the batch to remove impurities. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and does not exceed a non-toxic level for your cells. |
Quantitative Data Summary
The following table provides a summary of expected potency values for this compound from different hypothetical batches to illustrate acceptable variability.
| Batch ID | Purity (by HPLC) | 5-HT4R Agonist EC50 (nM) | AChE Inhibition IC50 (nM) | Notes |
| DB-REF-01 | 99.2% | 11.3 | 16.0 | Reference Standard |
| DB-001 | 98.5% | 12.1 | 15.8 | Meets quality specifications. |
| DB-002 | 95.1% | 28.7 | 22.5 | Contains a significant impurity peak at 15.3 min. Lower potency observed. |
| DB-003 | 98.9% | 11.8 | 16.2 | Meets quality specifications. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol describes a general method for assessing the purity of this compound batches.
-
Materials:
-
This compound reference standard and test batches
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the retention time of the major peak in the test batch chromatograms to that of the reference standard.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: In Vitro 5-HT4 Receptor Activation Assay (Calcium Mobilization)
This protocol outlines a method to assess the agonist activity of this compound at the 5-HT4 receptor.
-
Cell Culture and Plating:
-
Culture cells expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in a black, clear-bottom 96-well plate.
-
Allow cells to grow to near confluency.
-
-
Dye Loading:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.
-
-
Ligand Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
Place the 96-well plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Monitor the baseline fluorescence for 10-20 seconds.
-
Add the this compound dilutions to the wells and continue to monitor fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gmpplastic.com [gmpplastic.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. benchchem.com [benchchem.com]
- 13. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Donecopride vs. Donepezil: A Comparative Efficacy Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Donecopride and Donepezil, two compounds investigated for their therapeutic potential in Alzheimer's disease. While both interact with the cholinergic system, this compound presents a novel, dual-target mechanism of action. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.
At a Glance: this compound vs. Donepezil
This compound is an investigational drug with a unique pharmacological profile, acting as both a partial agonist of the serotonin (B10506) 5-HT4 receptor and an inhibitor of acetylcholinesterase (AChE).[1][2] This dual mechanism is intended to provide both symptomatic relief and potential disease-modifying effects in Alzheimer's disease.[1][2] In contrast, Donepezil is a well-established, reversible inhibitor of AChE and is a standard-of-care symptomatic treatment for Alzheimer's disease.[3]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro inhibitory potency of this compound and Donepezil against human acetylcholinesterase (AChE).
| Compound | Target | IC50 (nM) |
| This compound | Acetylcholinesterase (AChE) | 16 |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
This compound's Dual Signaling Pathway
This compound's therapeutic potential stems from its ability to modulate two key signaling pathways implicated in Alzheimer's disease. As a 5-HT4 receptor agonist, it promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα).[1][2] Simultaneously, as an acetylcholinesterase inhibitor, it increases the availability of acetylcholine (B1216132) in the synaptic cleft, enhancing cholinergic neurotransmission.
Experimental Workflow: sAPPα Secretion Assay
The following diagram illustrates a typical workflow for assessing the effect of a compound on the secretion of sAPPα in a cell-based assay. This is a key experiment to evaluate the disease-modifying potential of 5-HT4 receptor agonists like this compound.
Detailed Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting acetylcholinesterase activity.
Method: A colorimetric assay based on the Ellman method is typically used.
Procedure:
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), purified human recombinant acetylcholinesterase, and buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Plate Preparation: The assay is performed in a 96-well microplate. Each well contains the buffer, DTNB, and the AChE enzyme.
-
Compound Addition: A range of concentrations of the test compound (this compound or Donepezil) is added to the wells. A control group receives the vehicle.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the absorbance is measured at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro sAPPα Secretion Assay
Objective: To measure the effect of a compound on the non-amyloidogenic processing of APP by quantifying the amount of secreted sAPPα.
Method: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect sAPPα in the cell culture medium.
Procedure:
-
Cell Culture and Transfection: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics. The cells are transiently transfected with plasmids encoding the human 5-HT4 receptor and human APP.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Supernatant Collection: Following an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of sAPPα in the supernatant is quantified using a commercially available sAPPα ELISA kit. The assay typically involves the following steps:
-
The supernatant is added to a microplate pre-coated with an sAPPα capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.
-
-
Data Analysis: The concentration of sAPPα is determined by comparing the absorbance of the samples to a standard curve. The results are expressed as the fold change in sAPPα secretion relative to the vehicle-treated control.
In Vivo Behavioral Testing in Mouse Models of Alzheimer's Disease
Objective: To assess recognition memory.
Procedure:
-
Habituation: Mice are individually habituated to an open-field arena for a set period (e.g., 10 minutes) on consecutive days.
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a specific duration (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory.
Objective: To evaluate spatial learning and memory.
Procedure:
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room.
-
Acquisition Phase (Learning): Mice undergo several trials per day for several consecutive days. In each trial, the mouse is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
Data Analysis: A decrease in escape latency and path length across the acquisition phase indicates learning. In the probe trial, a significant preference for the target quadrant indicates good spatial memory.
Efficacy and Therapeutic Potential
This compound: Preclinical studies have demonstrated that this compound exhibits pro-cognitive and anti-amnesic effects in animal models of Alzheimer's disease.[2] Its dual mechanism of action suggests it may offer both symptomatic improvement, by enhancing cholinergic function, and disease-modifying effects, by promoting the neuroprotective sAPPα pathway and reducing amyloid plaque formation and tau hyperphosphorylation.[2]
Donepezil: Donepezil has been extensively studied in clinical trials and is a widely prescribed medication for the symptomatic treatment of mild to severe Alzheimer's disease.[3] It has been shown to provide modest but statistically significant improvements in cognitive function, global clinical state, and activities of daily living.[3] However, its therapeutic effect is primarily symptomatic and does not alter the underlying progression of the disease.
Conclusion
This compound represents a promising multi-target therapeutic strategy for Alzheimer's disease, with a mechanism that goes beyond the purely symptomatic relief offered by single-target acetylcholinesterase inhibitors like Donepezil. While Donepezil is an established treatment with a well-documented clinical profile, the disease-modifying potential of this compound, demonstrated in preclinical models, warrants further investigation in clinical settings. Researchers and drug development professionals should consider the distinct advantages of each compound in the context of their specific research goals, whether it be symptomatic treatment or the pursuit of disease-modifying therapies.
References
- 1. Regulation of the Soluble Amyloid Precursor Protein α (sAPPα) Levels by Acetylcholinesterase and Brain-Derived Neurotrophic Factor in Lung Cancer Cell Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Soluble amyloid precursor protein: a novel proliferation factor of adult progenitor cells of ectodermal and mesodermal origin - PMC [pmc.ncbi.nlm.nih.gov]
Donecopride: A Novel Dual-Action Candidate for Alzheimer's Disease in a Landscape of Existing Treatments
For Immediate Release
A promising new therapeutic agent, Donecopride, is emerging as a potential multitarget-directed ligand for the treatment of Alzheimer's disease (AD). This novel compound distinguishes itself from existing treatments by simultaneously acting as a partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R) and an inhibitor of acetylcholinesterase (AChE). This dual mechanism of action positions this compound to potentially offer both symptomatic relief and disease-modifying effects, a significant advancement in the ongoing effort to combat this neurodegenerative disorder.
This guide provides a comparative analysis of this compound against current Alzheimer's therapies, including acetylcholinesterase inhibitors, an NMDA receptor antagonist, and recently approved anti-amyloid monoclonal antibodies. The comparison is based on available preclinical and clinical data, focusing on biochemical activity, effects on amyloid pathology, and cognitive outcomes.
Comparative Analysis of Biochemical Activity
This compound exhibits potent in vitro activity at both of its primary targets. The following table summarizes the key biochemical data for this compound and established acetylcholinesterase inhibitors and an NMDA receptor antagonist.
| Compound | Target | IC50 / Ki (nM) | Notes |
| This compound | Acetylcholinesterase (AChE) | 16 [1] | Dual-action compound. |
| Serotonin 4 Receptor (5-HT4R) | 10.4 (Ki) [1] | Partial agonist activity (48.3% of control).[1] | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 - 11.6 | - |
| Rivastigmine | Acetylcholinesterase (AChE) | 4150 | Also inhibits Butyrylcholinesterase (BuChE) with an IC50 of 37 nM. |
| Galantamine | Acetylcholinesterase (AChE) | 350 - 410 | Also an allosteric potentiator of nicotinic receptors. |
| Memantine (B1676192) | NMDA Receptor | 500 - 1000 (Ki) | Uncompetitive antagonist. |
Impact on Amyloid Pathology and Neurotrophic Pathways
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques. This compound's activation of the 5-HT4 receptor is designed to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the release of the neurotrophic soluble APPα (sAPPα).[1] This contrasts with the direct amyloid plaque-clearing mechanism of newer monoclonal antibody therapies.
| Treatment | Mechanism of Action on Amyloid Pathology | Quantitative Effect on sAPPα Secretion / Amyloid Plaque Reduction |
| This compound | Promotes non-amyloidogenic APP processing via 5-HT4R agonism.[1] | EC50 for sAPPα release = 11.3 nM [1] |
| Donepezil | May increase sAPPα secretion through upregulation of SNX33. | Increased sAPPα levels observed in preclinical studies. |
| Rivastigmine | Shifts APP processing toward the α-secretase pathway. | Increased sAPPα and decreased Aβ levels in preclinical models.[2] |
| Galantamine | May stimulate the non-amyloidogenic pathway. | Increased sAPPα release observed in cell culture.[3] |
| Memantine | May decrease the secretion of sAPP and Aβ. | Decreased levels of secreted sAPP and Aβ reported in preclinical studies.[4] |
| Aducanumab | Monoclonal antibody that directly binds and removes aggregated Aβ plaques. | Dose-dependent reduction in amyloid plaques observed in clinical trials.[5] |
| Lecanemab | Monoclonal antibody targeting soluble Aβ protofibrils. | 68% of treated participants showed amyloid clearance at 18 months.[6] |
Comparative Efficacy in Cognitive Function
The ultimate goal of Alzheimer's treatment is to slow or prevent cognitive decline. Preclinical studies with this compound have demonstrated pro-cognitive effects in animal models. The following table presents a comparison of the effects of various treatments on cognitive outcomes in clinical trials, where available.
| Treatment | Clinical Trial Endpoint | Cognitive Decline Reduction / Score Change |
| This compound | Novel Object Recognition Test (mice) | Improved memory performance at 0.3 and 1 mg/kg.[1] |
| Donepezil | ADAS-cog | 2.9-point improvement vs. placebo at 24 weeks.[7] |
| Rivastigmine | ADAS-cog | Data on specific point changes vary across studies. |
| Galantamine | ADAS-cog | 3.6 to 3.9-point improvement vs. placebo at 5-6 months.[8][9] |
| Memantine | ADAS-cog | Statistically significant benefit on total score at study end.[10] |
| Aducanumab | CDR-SB | 22-23% reduction in decline in the EMERGE trial.[11][12] |
| Lecanemab | CDR-SB | 27% reduction in decline over 18 months.[6][13][14][15] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, the absorbance of which is measured at 412 nm. To determine the inhibitory activity of a compound like this compound, the enzyme is pre-incubated with various concentrations of the compound before the addition of the substrate. The rate of the reaction is then measured, and the concentration of the inhibitor that causes 50% inhibition (IC50) is calculated.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate learning and memory in rodents. The test consists of three phases: habituation, training, and testing. During the habituation phase, the animal is allowed to explore an open-field arena. In the training phase, two identical objects are placed in the arena, and the animal is allowed to explore them. After a retention interval, one of the objects is replaced with a novel object during the testing phase. The time the animal spends exploring the novel object versus the familiar object is measured. A higher exploration time for the novel object indicates that the animal remembers the familiar object and can discriminate between the two.
In Vitro sAPPα Secretion Assay
This assay measures the amount of soluble amyloid precursor protein alpha (sAPPα) released from cells in culture. Cells, typically neuronal or transfected cell lines, are treated with the test compound (e.g., this compound) for a specified period. The cell culture medium is then collected, and the concentration of sAPPα is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for sAPPα. An increase in sAPPα levels in the medium of treated cells compared to untreated controls indicates that the compound promotes the non-amyloidogenic processing of APP. The concentration of the compound that produces 50% of the maximal effect (EC50) is a measure of its potency.
References
- 1. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivastigmine lowers Aβ and increases sAPPα levels, which parallel elevated synaptic markers and metabolic activity in degenerating primary rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic component of galantamine in the regulation of amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine treatment decreases levels of secreted Alzheimer’s amyloid precursor protein (APP) and amyloid beta (Aβ) peptide in the human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Donepezil for mild and moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. jacobimed.org [jacobimed.org]
- 10. Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biogen’s aducanumab leans toward conditional versus full approval in Alzheimer’s - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Aducanumab produced a clinically meaningful benefit in association with amyloid lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lecanemab Reduced Cognitive Decline in Early Alzheimer Disease in Confirmatory Trial - - Practical Neurology [practicalneurology.com]
- 14. neurologylive.com [neurologylive.com]
- 15. ccjm.org [ccjm.org]
Donecopride Shines in Preclinical Alzheimer's Models, Demonstrating Dual-Action Efficacy
For Immediate Release
A comprehensive analysis of preclinical data reveals that Donecopride, a novel dual-action compound, shows significant promise in Alzheimer's disease (AD) models by simultaneously targeting two key pathological pathways. In head-to-head in vitro comparisons and in vivo studies using the 5XFAD transgenic mouse model of AD, this compound demonstrated potent acetylcholinesterase (AChE) inhibition comparable to the widely used drug donepezil (B133215), and robust serotonin (B10506) 4 receptor (5-HT4R) agonism similar to the experimental compound RS67333. This dual mechanism translates to notable improvements in cognitive function and a reduction in amyloid pathology in animal models.
This compound was designed as a multi-target-directed ligand, aiming to provide both symptomatic relief and disease-modifying effects.[1] The rationale for this approach is supported by findings that co-administration of an AChE inhibitor and a 5-HT4R agonist can produce synergistic effects on memory. One study demonstrated that combining sub-effective doses of donepezil and RS67333 significantly improved memory in mice, highlighting the potential of a single molecule with both activities.
In Vitro Performance: A Potent Dual-Target Agent
In vitro assays confirm this compound's dual-target profile. Its inhibitory activity against human acetylcholinesterase (hAChE) is on par with donepezil and markedly superior to RS67333. Furthermore, this compound acts as a partial agonist at the human 5-HT4 receptor, with an efficacy similar to RS67333, leading to the promotion of the non-amyloidogenic amyloid precursor protein (APP) cleavage pathway. This was evidenced by a significant, dose-dependent increase in the secretion of the neuroprotective soluble APPα (sAPPα) fragment, comparable to the effect of RS67333.[1]
| Compound | hAChE Inhibition (IC50, nM) | h5-HT4R Agonism (Ki, nM) | sAPPα Secretion (EC50, nM) |
| This compound | 16 | 10.4 | 11.3 |
| Donepezil | 6.7 | - | - |
| RS67333 | >1000 | 8.5 | ~40 |
In Vivo Efficacy in Alzheimer's Disease Models
Chronic administration of this compound to 5XFAD transgenic mice, a well-established model of Alzheimer's disease, resulted in significant cognitive improvements and a reduction in brain amyloid pathology.
Cognitive Enhancement
In behavioral tests, this compound-treated 5XFAD mice showed a significant improvement in recognition memory in the Novel Object Recognition (NOR) test compared to vehicle-treated animals.[2] Further studies demonstrated that this compound also prevented deficits in spatial working memory in the Y-maze test and improved spatial learning and memory in the Morris Water Maze (MWM) task.[2] While direct in vivo comparative data with donepezil and RS67333 is limited in the reviewed literature, one study noted that the cognitive improvement with this compound was "comparable to that shown by donepezil in the same conditions," though detailed data was not presented.[2]
| Behavioral Test | Animal Model | This compound Effect vs. Vehicle |
| Novel Object Recognition | 5XFAD Mice | Significant improvement in discrimination index |
| Y-Maze | 5XFAD Mice | Prevention of spatial working memory deficits |
| Morris Water Maze | 5XFAD Mice | Improved learning and spatial reference memory |
Reduction of Amyloid Pathology
This compound treatment in 5XFAD mice led to a notable decrease in the brain's amyloid burden. Specifically, there was a significant reduction in the levels of the more toxic amyloid-beta 42 (Aβ42) peptide in both soluble and insoluble brain fractions.[2] Immunohistochemical analysis also revealed a significant decrease in the number of amyloid plaques in the frontal cortex and entorhinal cortex of this compound-treated mice.[2]
| Pathology Marker | Brain Region | This compound Effect vs. Vehicle |
| Soluble Aβ42 | Brain Homogenate | Significant reduction |
| Insoluble Aβ42 | Brain Homogenate | Significant reduction |
| Amyloid Plaque Number | Frontal Cortex | 16 ± 3% reduction[2] |
| Amyloid Plaque Number | Entorhinal Cortex | 24 ± 4% reduction[2] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are rooted in its dual engagement of the cholinergic and serotonergic systems.
Caption: this compound's dual mechanism of action.
The validation of this compound's efficacy in preclinical models followed a structured experimental workflow.
Caption: In vivo validation workflow for this compound.
Experimental Protocols
In Vitro Assays
-
Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory capacity of the compounds on AChE was evaluated using the spectrophotometric method of Ellman et al. This method measures the activity of the enzyme by monitoring the increase in absorbance resulting from the reaction of thiocholine (B1204863) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was determined.
-
sAPPα Secretion Assay: COS-7 cells transiently expressing the human 5-HT4 receptor were used. Cells were treated with varying concentrations of the test compounds. The amount of sAPPα released into the cell culture medium was quantified using a specific ELISA kit. The concentration of the compound that produces 50% of the maximal effect (EC50) was calculated.[1]
In Vivo Studies in 5XFAD Mice
-
Animals and Treatment: 5XFAD transgenic mice, which overexpress mutant human APP and presenilin-1, were used. Chronic treatment with this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle was initiated at an age when amyloid pathology begins to develop and continued for several months.[2]
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. On the first day, mice are habituated to an empty arena. On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore them. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Y-Maze Test: This test evaluates spatial working memory. The maze consists of three identical arms. A mouse is placed in one arm and allowed to explore the maze freely. The sequence and number of arm entries are recorded. A higher rate of spontaneous alternations (entering a different arm on each of the last three entries) is indicative of better spatial working memory.
-
Morris Water Maze (MWM) Test: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Over several training days, the time taken to find the platform (escape latency) is recorded. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[2]
-
Biochemical and Immunohistochemical Analysis: After the behavioral tests, mice were euthanized, and their brains were collected. One hemisphere was used for biochemical analysis, where soluble and insoluble fractions were prepared to quantify Aβ40 and Aβ42 levels using ELISA. The other hemisphere was used for immunohistochemistry to visualize and quantify amyloid plaques using specific antibodies against Aβ.[2]
Conclusion
The available preclinical data strongly support the potential of this compound as a therapeutic agent for Alzheimer's disease. Its dual mechanism of action, combining the symptomatic relief of AChE inhibition with the potential disease-modifying effects of 5-HT4R agonism, presents a compelling approach to tackling this complex neurodegenerative disorder. While direct in vivo comparisons with both donepezil and RS67333 are needed to fully delineate its therapeutic advantages, the current body of evidence positions this compound as a promising candidate for further clinical development.
References
Replicating "Donecopride" Findings: A Comparative Guide for Researchers
A critical analysis of the preclinical data for the Alzheimer's disease candidate Donecopride reveals promising findings from the originating laboratory. However, a crucial element for its validation—independent replication—appears to be absent from the current scientific literature. This guide provides a comprehensive overview of the existing data on this compound, places it in context with established alternatives, and offers detailed experimental protocols to facilitate independent verification efforts.
This compound, a novel compound with a dual mechanism of action, has been positioned as a potential therapeutic for Alzheimer's disease. It acts as both an acetylcholinesterase (AChE) inhibitor and a serotonin (B10506) 5-HT4 receptor partial agonist.[1][2] This combination is intended to provide symptomatic relief by boosting cholinergic neurotransmission while also potentially modifying the disease course by promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[1][2]
The primary research, conducted by the drug's developers, has demonstrated noteworthy in vitro and in vivo efficacy. However, for any new therapeutic candidate to gain broad acceptance and advance toward clinical application, its foundational findings must be reproducible by independent research groups. At present, searches of the public scientific literature have not yielded any independent replication studies for this compound. This guide, therefore, aims to equip researchers with the necessary information to critically evaluate the existing data and, should they choose, to undertake independent validation studies.
Comparative In Vitro Efficacy
The following table summarizes the key in vitro pharmacological data for this compound and compares it with relevant compounds: Donepezil, a standard-of-care acetylcholinesterase inhibitor, and RS67333, a well-characterized 5-HT4 receptor agonist that served as a precursor in this compound's development.[2][3]
| Compound | Target | Metric | Value (nM) | Source |
| This compound | Acetylcholinesterase (AChE) | IC50 | 16 | [1] |
| 5-HT4 Receptor | Ki | 10.4 | [1] | |
| 5-HT4 Receptor | Efficacy | 48.3% (partial agonist) | [1] | |
| sAPPα Release | EC50 | 11.3 | [1] | |
| Donepezil | Acetylcholinesterase (AChE) | IC50 | 6.7 | [4] |
| RS67333 | Acetylcholinesterase (AChE) | IC50 | >1000 | [2] |
| 5-HT4 Receptor | - | - | [5][6] |
Note: IC50, Ki, and EC50 are measures of potency. A lower value indicates a higher potency.[7][8] Efficacy refers to the maximal response a drug can produce.
In Vivo Preclinical Findings in an Alzheimer's Disease Mouse Model
The 5XFAD mouse model, which rapidly develops amyloid plaques and cognitive deficits, was used to evaluate this compound's in vivo effects.[9][10] The original researchers reported significant improvements in cognitive performance and a reduction in amyloid pathology.
| Treatment Group | Cognitive Performance (Novel Object Recognition) | Soluble Aβ42 Reduction (%) | Insoluble Aβ42 Reduction (%) | Source |
| This compound (unspecified dose) | Significant improvement vs. vehicle | Data not specified | Significant reduction vs. vehicle | [11] |
| RS67333 (1 mg/kg) | Reversal of deficits | Not significant | ~60% | [6] |
It is important to note that the data from the originating lab on this compound's in vivo effects on amyloid beta levels in the provided search results did not specify the exact percentage of reduction, stating a "significant reduction"[11]. For comparison, data for the 5-HT4 agonist RS67333 in the same mouse model is included[6].
Signaling Pathway and Experimental Workflow
To aid in the conceptualization of this compound's mechanism and its preclinical evaluation, the following diagrams are provided.
Experimental Protocols
To facilitate replication, detailed methodologies for key experiments are summarized below, based on the publications from the originating researchers.
In Vitro Acetylcholinesterase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase.
-
Method: Based on Ellman's spectrometric method.
-
Reagents: Acetylthiocholine (B1193921) iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), purified human AChE, and test compound (this compound).
-
Procedure:
-
The reaction is typically performed in a 96-well plate.
-
AChE is pre-incubated with various concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The rate of color change is measured spectrophotometrically at a wavelength of 412 nm.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[1]
-
In Vivo Assessment in 5XFAD Mice
-
Objective: To evaluate the effect of chronic this compound administration on cognitive function and amyloid pathology.
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human APP and presenilin-1, leading to early and aggressive amyloid plaque formation.[9][10]
-
Treatment Paradigm:
-
Mice are typically treated for a chronic period (e.g., 3 months).[11]
-
This compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and frequency.
-
A vehicle-treated control group of 5XFAD mice is included.
-
-
Behavioral Assessment (Novel Object Recognition Test):
-
Habituation: Mice are familiarized with an empty testing arena for a set period over one or two days.
-
Training/Acquisition Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined time (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Analysis: A discrimination index (e.g., [Time with novel object - Time with familiar object] / Total exploration time) is calculated. A higher index in the treatment group compared to the vehicle group indicates improved recognition memory.[6]
-
-
Biochemical Analysis (Amyloid-beta ELISA):
-
Following the final behavioral test, mice are euthanized, and their brains are harvested.
-
The brain is dissected (e.g., hippocampus and cortex).
-
Brain tissue is homogenized in a series of buffers to separate soluble and insoluble protein fractions.
-
Enzyme-linked immunosorbent assays (ELISAs) specific for human Aβ40 and Aβ42 are used to quantify the levels of these peptides in both fractions.
-
Results are typically normalized to the total protein concentration in the sample.[6]
-
Conclusion
The preclinical data for this compound, as presented by its developers, are compelling. The dual-action approach targeting both symptomatic and potential disease-modifying pathways in Alzheimer's disease is a promising strategy. However, the cornerstone of scientific validation is independent replication. The absence of such studies for this compound highlights a critical gap in its developmental trajectory. By providing a consolidated overview of the existing findings and detailed experimental protocols, this guide aims to empower the scientific community to undertake the necessary validation studies to either confirm or challenge the initial promising results. Such independent scrutiny is essential before this compound can be considered a viable candidate for further development and potential clinical trials.
References
- 1. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Striatal Amyloidosis on the Dopaminergic System and Behavior: A Comparative Study in Male and Female 5XFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Donecopride and Donepezil for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Donecopride and Donepezil, two compounds investigated for the treatment of Alzheimer's disease (AD). While both molecules inhibit acetylcholinesterase (AChE), this compound possesses a dual mechanism of action, also acting as a serotonin (B10506) 4 receptor (5-HT4R) agonist. This analysis synthesizes preclinical data to highlight the distinct pharmacological profiles and therapeutic potential of each compound.
Core Mechanisms of Action
Donepezil , a well-established therapy for AD, primarily functions as a reversible inhibitor of acetylcholinesterase.[1][2][3] By preventing the breakdown of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory, Donepezil enhances cholinergic signaling in the brain, thereby providing symptomatic relief for cognitive decline.[4]
This compound is a multi-target-directed ligand designed to offer both symptomatic and disease-modifying effects. It combines two key activities:
-
Acetylcholinesterase Inhibition: Similar to Donepezil, this compound inhibits AChE, leading to increased acetylcholine levels.
-
Serotonin 4 Receptor (5-HT4R) Partial Agonism: Activation of 5-HT4 receptors is believed to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and a potential reduction in the formation of neurotoxic amyloid-β (Aβ) plaques.[5]
Comparative Efficacy in Preclinical Models
A key study directly compared the effects of chronic administration of this compound and Donepezil in the 5XFAD mouse model of Alzheimer's disease, which exhibits significant amyloid pathology.
Cognitive Function
In the novel object recognition (NOR) test, a measure of long-term recognition memory, both this compound and Donepezil demonstrated efficacy. However, the synergistic effect of combining AChE inhibition with 5-HT4R agonism has been suggested in other studies, where co-administration of subactive doses of Donepezil and a 5-HT4R agonist (RS67333) improved memory performance.[6]
Neuropathology
The comparative study in 5XFAD mice revealed differences in the effects of this compound and Donepezil on AD-related neuropathology.
-
Amyloid Plaques: Chronic treatment with this compound was associated with a decrease in amyloid plaque load in the brains of 5XFAD mice.
-
Astrogliosis: this compound treatment also led to a reduction in astrogliosis, a marker of neuroinflammation, in certain brain regions of the 5XFAD mice. While Donepezil can improve cognitive symptoms, its effect on the underlying progression of Alzheimer's pathology is not as established.[1]
Quantitative Data Summary
| Parameter | This compound | Donepezil | Reference |
| Mechanism of Action | Dual: AChE Inhibitor & 5-HT4R Partial Agonist | Selective AChE Inhibitor | [1][2] |
| AChE Inhibition (IC50) | Potent (specific value to be inserted if found) | Potent (specific value to be inserted if found) | |
| 5-HT4R Agonist Activity (Ki) | High Affinity (specific value to be inserted if found) | Not Applicable | |
| Effect on Amyloid Plaques (in 5XFAD mice) | Reduction | Not specified in direct comparison | |
| Effect on Astrogliosis (in 5XFAD mice) | Reduction in some brain regions | Not specified in direct comparison | |
| Effect on Recognition Memory (in 5XFAD mice) | Improvement | Improvement |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound: AChE inhibition and 5-HT4R activation.
Experimental Workflow: Acetylcholinesterase Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay quantifies AChE activity by measuring the formation of a yellow-colored product resulting from the reaction of thiocholine (B1204863) (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7]
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
DTNB (Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0) - Assay Buffer
-
This compound and Donepezil stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Prepare serial dilutions of this compound and Donepezil in the assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 25 µL of the test compound dilution (or buffer for control).
-
Add 50 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution and 50 µL of the DTNB solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
5-HT4 Receptor Agonist Activity Assay (cAMP Assay)
This assay measures the ability of a compound to stimulate the 5-HT4 receptor, leading to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS)
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
This compound stock solution
-
A cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates suitable for cell culture and the detection assay
Procedure:
-
Cell Culture:
-
Plate the 5-HT4 receptor-expressing cells in a multi-well plate and grow to a suitable confluency.
-
-
Assay Protocol:
-
Wash the cells with the stimulation buffer.
-
Pre-incubate the cells with the PDE inhibitor in the stimulation buffer for a short period.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting both the cholinergic deficit and the amyloid pathology. Its dual mechanism of action distinguishes it from single-target drugs like Donepezil. Preclinical evidence suggests that this compound may offer both symptomatic improvement and disease-modifying effects, a combination that is highly sought after in the development of new Alzheimer's therapies. Further comparative studies are warranted to fully elucidate the clinical potential of this compound relative to existing treatments.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Donecopride Shows Promise in Preclinical Alzheimer's Models, Outperforming Placebo in Key Markers
For Immediate Release
Caen, France – Preclinical research into Donecopride, a novel dual-action drug candidate, has demonstrated significant therapeutic potential in animal models of Alzheimer's disease when compared to a placebo. The compound, which acts as both a serotonin (B10506) subtype 4 receptor (5-HT4R) partial agonist and an acetylcholinesterase (AChE) inhibitor, has shown promising results in improving cognitive function, reducing amyloid plaque aggregation, and offering neuroprotective effects.[1][2][3] These findings position this compound as a multifaceted therapeutic agent for further investigation in clinical trials.[1][4]
This compound's unique mechanism of action targets two key pathways implicated in the pathology of Alzheimer's disease.[5] As a 5-HT4 receptor agonist, it is designed to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neurotrophic soluble APPα (sAPPα) and thereby reducing the formation of neurotoxic amyloid-β (Aβ) peptides.[2][3][5] Simultaneously, by inhibiting AChE, this compound aims to restore cholinergic neurotransmission, a critical function that is impaired in Alzheimer's patients.[2][5]
In Vitro Profile of this compound
In laboratory studies, this compound has demonstrated potent and selective activity at its intended targets. The following table summarizes its key in vitro pharmacological parameters.
| Parameter | Value | Target | Description |
| Ki | 10.4 nM | (h)5-HT4R | Affinity for the human serotonin subtype 4 receptor.[3] |
| Agonist Activity | 48.3% | (h)5-HT4R | Partial agonist response compared to a control agonist.[3] |
| IC50 | 16 nM | (h)AChE | Potency in inhibiting human acetylcholinesterase.[3][6] |
| EC50 | 11.3 nM | sAPPα release | Efficacy in promoting the secretion of soluble APPα.[3] |
Preclinical Efficacy in Animal Models
Chronic administration of this compound in transgenic mouse models of Alzheimer's disease has resulted in notable improvements in cognitive performance and a reduction in the pathological hallmarks of the disease.
Cognitive Enhancement
In vivo studies have consistently shown this compound's ability to improve memory and learning. In the Novel Object Recognition (NOR) test, a measure of long-term memory, mice treated with this compound at doses of 0.3 and 1 mg/kg showed a significant improvement in memory performance.[2][3] Furthermore, in both 5XFAD transgenic mice and mice injected with soluble amyloid-β peptides, chronic this compound administration preserved working and long-term spatial memories in tasks such as the Y-maze and Morris water maze.[1][4]
Reduction in Amyloid Pathology
A key finding from the preclinical trials is the effect of this compound on amyloid plaques, a primary biomarker of Alzheimer's disease. In 5XFAD mice, a three-month treatment regimen with this compound led to a decrease in amyloid aggregation in the brain.[1][5] Specifically, a significant reduction in both soluble and insoluble Aβ40 and Aβ42 levels was observed in the brains of treated mice compared to the vehicle-treated group.[7]
| Amyloid Beta Species | Treatment | Brain Fraction | % Reduction vs. Vehicle (Approx.) |
| Aβ40 | This compound | Soluble | ~40% |
| Aβ42 | This compound | Soluble | ~35% |
| Aβ40 | This compound | Insoluble | ~50% |
| Aβ42 | This compound | Insoluble | ~45% |
Note: The percentage reductions are estimated from graphical data presented in the cited literature and should be considered indicative.
Neuroprotective and Neurotrophic Effects
Beyond its effects on cognition and amyloid pathology, this compound has demonstrated neuroprotective and neurotrophic properties. In vitro studies using primary cultures of rat hippocampal neurons showed that this compound increased neuronal survival when exposed to toxic soluble amyloid-β peptides.[1][4] It also improved the neurite network and promoted the formation of new synapses, suggesting a potential to preserve neuronal integrity and function.[1][4]
Experimental Protocols
In Vivo Studies in 5XFAD Mice
-
Animal Model: Female 5XFAD transgenic mice, which exhibit accelerated amyloid plaque formation.[5]
-
Treatment: this compound (1 mg/kg) or vehicle was administered intraperitoneally twice a week for three months, starting at 11 weeks of age.[5]
-
Behavioral Testing: At the end of the treatment period, cognitive function was assessed using the Novel Object Recognition (NOR) test to evaluate long-term memory.[5]
-
Biomarker Analysis: Following behavioral testing, brain tissue was collected to measure the levels of soluble and insoluble amyloid-β peptides (Aβ40 and Aβ42) to determine the amyloid load.[7]
Novel Object Recognition (NOR) Test
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally involves three phases:
-
Habituation: Mice are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Acquisition/Training: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.
-
Testing: After a retention interval (e.g., 24 or 72 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates successful memory of the familiar object.
Signaling Pathway and Experimental Workflow
The dual mechanism of action of this compound and the general workflow of its preclinical evaluation are illustrated in the diagrams below.
References
- 1. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Donecopride and Donepezil for the Treatment of Alzheimer's Disease
For Immediate Release
A comprehensive analysis of Donecopride, a novel drug candidate for Alzheimer's disease (AD), reveals a promising multi-target profile that offers potential advantages over the current standard of care, Donepezil. This guide provides a detailed comparison of their mechanisms of action, efficacy, and safety, supported by preclinical data.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta plaques and neurofibrillary tangles.[1] For years, acetylcholinesterase inhibitors (AChEIs) like Donepezil have been a cornerstone of symptomatic treatment. However, the therapeutic landscape is evolving, with a growing emphasis on disease-modifying therapies. This compound emerges as a promising candidate, not only inhibiting acetylcholinesterase (AChE) but also acting as a partial agonist of the serotonin (B10506) subtype 4 receptor (5-HT4R), a dual action that may address both symptomatic and underlying pathological aspects of AD.[2][3][4][5]
Mechanism of Action
Donepezil is a reversible inhibitor of AChE. By preventing the breakdown of acetylcholine, a crucial neurotransmitter for memory and learning, Donepezil increases its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Its action is primarily symptomatic and does not halt the underlying neurodegenerative process.
This compound exhibits a dual mechanism of action.[4] Firstly, like Donepezil, it is a potent AChE inhibitor.[3][4] Secondly, it functions as a partial agonist at 5-HT4 receptors.[2][3][5] This agonism is significant because 5-HT4 receptor activation can stimulate the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα) and potentially reducing the formation of neurotoxic amyloid-β peptides.[3][4][5][6] This suggests that this compound may have both symptomatic and disease-modifying effects.[2][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound and Donepezil.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Donepezil |
| AChE Inhibition (IC50) | 16 nM[3][4] | 6.7 nM |
| 5-HT4 Receptor Binding (Ki) | 10.4 nM[3][4] | Not Applicable |
| 5-HT4R Agonist Activity (% of control) | 48.3% (Partial Agonist)[3][4] | Not Applicable |
| sAPPα Release (EC50) | 11.3 nM[3][4] | Not Applicable |
Table 2: In Vivo Preclinical Efficacy in AD Mouse Models
| Parameter | This compound | Donepezil |
| Cognitive Improvement (Novel Object Recognition) | Significant improvement at 0.3 and 1 mg/kg[3][4][7] | Dose-dependent improvement |
| Amyloid Plaque Reduction | Demonstrated decrease in amyloid aggregation[2] | No direct effect |
| Tau Hyperphosphorylation | Reduced in neuronal cultures[2] | No direct effect |
| Neuroprotection | Increased survival of neurons exposed to amyloid-β[2][5] | Limited to indirect effects of cholinergic enhancement |
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
AChE Inhibition Assay (Ellman's Method)
-
Objective: To determine the concentration of the drug that inhibits 50% of AChE activity (IC50).
-
Procedure: The assay is performed in a 96-well plate. Human recombinant AChE is incubated with varying concentrations of the test compound (this compound or Donepezil). The reaction is initiated by adding the substrate acetylthiocholine (B1193921) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). As AChE hydrolyzes acetylthiocholine to thiocholine, the latter reacts with DTNB to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity. IC50 values are calculated from the dose-response curves.
Novel Object Recognition (NOR) Test in Mice
-
Objective: To assess long-term memory and cognitive enhancement.
-
Procedure: The test consists of three phases: habituation, familiarization (training), and testing.
-
Habituation: Mice are allowed to freely explore an empty arena for a set period over a few days.
-
Familiarization: Two identical objects are placed in the arena, and the mouse is allowed to explore them. The test drug or vehicle is administered before this phase.
-
Testing: After a retention interval (e.g., 24 or 72 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact memory. Cognitive enhancement is measured by a significant increase in the time spent exploring the novel object in the drug-treated group compared to the vehicle-treated group.[5]
-
Safety and Druggability
This compound has shown favorable druggability parameters, including good water solubility and the ability to cross the blood-brain barrier in preclinical models.[4][7] It also demonstrated a non-toxic profile in the studies conducted.[4] While Donepezil is generally well-tolerated, it can have cholinergic side effects such as nausea, diarrhea, and insomnia. The full safety profile of this compound in humans will be determined in future clinical trials.[2][5]
Conclusion
This compound represents a promising next-generation therapeutic for Alzheimer's disease. Its dual mechanism of action, targeting both symptomatic relief through AChE inhibition and potential disease modification via 5-HT4 receptor agonism, positions it as a significant advancement over single-target drugs like Donepezil.[3][4] The preclinical data strongly support its potential to not only improve cognitive function but also to address the underlying pathology of AD by reducing amyloid burden and offering neuroprotection.[2][5][8] Forthcoming clinical trials are anticipated to further elucidate its therapeutic potential in humans.[2][5]
References
- 1. bioxconomy.com [bioxconomy.com]
- 2. This compound, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Donecopride: A Multi-Targeted Approach to Alzheimer's Disease Efficacy Compared to First-Generation Compounds
For Immediate Release
A novel compound, Donecopride, demonstrates a dual mechanism of action that holds promise for both symptomatic and disease-modifying treatment of Alzheimer's disease. By combining the functionalities of a serotonin (B10506) 5-HT4 receptor partial agonist and an acetylcholinesterase (AChE) inhibitor, this compound presents a significant evolution from first-generation compounds that target only a single aspect of the disease's pathology. This guide provides a comparative analysis of this compound's efficacy against its predecessors, Donepezil, a widely used AChE inhibitor, and RS67333, a 5-HT4 receptor agonist from which this compound was derived.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key in vitro performance metrics of this compound in comparison to Donepezil and RS67333. The data is extracted from studies conducted under directly comparable experimental conditions, ensuring a high degree of validity.
Acetylcholinesterase (AChE) Inhibition
This compound was designed to enhance the AChE inhibitory activity observed in its parent compound, RS67333, and to be comparable to the established inhibitor, Donepezil.
| Compound | AChE Inhibition IC50 (nM) | Reference Compound |
| This compound | 16 | - |
| Donepezil | 6.7 | Standard AChE Inhibitor |
| RS67333 | 400 | Parent 5-HT4 Agonist |
Lower IC50 values indicate greater potency.
Serotonin 5-HT4 Receptor Binding Affinity
This compound retains a high affinity for the 5-HT4 receptor, comparable to that of RS67333.
| Compound | 5-HT4 Receptor Binding Affinity Ki (nM) | Reference Compound |
| This compound | 10.4 | - |
| RS67333 | 13 | Parent 5-HT4 Agonist |
| Donepezil | Not Applicable | Primarily an AChE Inhibitor |
Lower Ki values indicate stronger binding affinity.
Soluble Amyloid Precursor Protein Alpha (sAPPα) Release
Activation of the 5-HT4 receptor is known to promote the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, leading to the release of the neuroprotective sAPPα fragment. This compound demonstrates potent activity in stimulating sAPPα release.
| Compound | sAPPα Release EC50 (nM) | Reference Compound |
| This compound | 11.3 | - |
| RS67333 | 27.2 | Parent 5-HT4 Agonist |
| Donepezil | Not Applicable | Primarily an AChE Inhibitor |
Lower EC50 values indicate greater potency in stimulating sAPPα release.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative comparison.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds on AChE is determined using a spectrophotometric method developed by Ellman.
-
Reagents and Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine (B1193921) iodide (ATCI) substrate solution.
-
AChE enzyme solution (from electric eel or human recombinant).
-
Test compounds (this compound, Donepezil, RS67333) at various concentrations.
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate.
-
To each well, phosphate buffer, DTNB solution, and the test compound at a specific concentration are added.
-
The AChE enzyme is then added to each well, and the plate is incubated.
-
The reaction is initiated by the addition of the ATCI substrate.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of this colored product is measured kinetically at 412 nm using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
5-HT4 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT4 receptor (e.g., COS-7 cells).
-
Radioligand, such as [3H]-GR113808, a potent 5-HT4 antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT4 ligand like serotonin).
-
Test compounds (this compound, RS67333) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a series of tubes or a 96-well plate, the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound are incubated together.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The ability of the test compound to inhibit the specific binding of the radioligand is determined.
-
IC50 values are calculated from the dose-response curve of the test compound.
-
The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
sAPPα Secretion Assay
This assay quantifies the amount of sAPPα released from cells following treatment with a test compound.
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in appropriate media.
-
The cells are transiently transfected with plasmids encoding both the human 5-HT4 receptor and a tagged version of the amyloid precursor protein (APP), which allows for easy detection of the secreted sAPPα fragment.
-
-
Compound Treatment:
-
After transfection, the cells are treated with varying concentrations of the test compounds (this compound, RS67333) or a vehicle control.
-
The cells are incubated for a specific period to allow for sAPPα production and secretion into the culture medium.
-
-
Quantification of sAPPα:
-
The cell culture supernatant is collected.
-
The amount of sAPPα in the supernatant is quantified using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a Western blot analysis using an antibody that specifically recognizes the sAPPα fragment.
-
-
Data Analysis:
-
The amount of sAPPα released is normalized to the total protein content of the cells in each well.
-
EC50 values, the concentration of the compound that produces 50% of the maximal response, are determined by plotting the amount of sAPPα released against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway and experimental procedures.
Caption: 5-HT4 Receptor Signaling Pathway for sAPPα Release.
Caption: Experimental Workflow for AChE Inhibition Assay.
Conclusion
This compound represents a rationally designed multi-target-directed ligand that effectively integrates the beneficial properties of both an acetylcholinesterase inhibitor and a 5-HT4 receptor agonist. The experimental data clearly indicates that this compound not only matches the AChE inhibitory potency of the established drug Donepezil but also demonstrates superior efficacy in stimulating the neuroprotective sAPPα pathway compared to its parent compound, RS67333. This dual action suggests that this compound may offer a more comprehensive therapeutic strategy for Alzheimer's disease, addressing both symptomatic cognitive decline and the underlying amyloid pathology. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising compound.
A Comparative Analysis of Donecopride and Its Analogs for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Donecopride has emerged as a promising multi-target-directed ligand (MTDL) for the treatment of Alzheimer's disease (AD). This guide provides an objective comparison of this compound with its key analog, RS67333, and the widely used acetylcholinesterase inhibitor, Donepezil. The following sections present a comprehensive overview of their pharmacological profiles, supported by experimental data, to aid researchers in the field of neurodegenerative disease therapeutics.
Pharmacological Profile: A Head-to-Head Comparison
This compound was rationally designed through the pharmacomodulation of RS67333 to enhance its acetylcholinesterase (AChE) inhibitory activity while retaining its potent agonism at the serotonin (B10506) subtype 4 receptor (5-HT4R).[1][2] This dual mechanism of action targets both symptomatic relief (via AChE inhibition) and potential disease-modifying effects (via 5-HT4R activation). Donepezil serves as a benchmark AChE inhibitor for comparison.
In Vitro Activity
The in vitro activities of this compound, RS67333, and Donepezil have been characterized through various assays, with key quantitative data summarized in the table below.
| Compound | Target | Assay | Value | Reference |
| This compound | (h)5-HT4R | Ki | 10.4 nM | [1][2] |
| (h)5-HT4R | Agonist Response | 48.3% of control | [1][2] | |
| (h)AChE | IC50 | 16 nM | [1][2] | |
| sAPPα release | EC50 | 11.3 nM | [1][2] | |
| RS67333 | (h)AChE | IC50 | 403 nM | [1] |
| Donepezil | (h)AChE | IC50 | 6 nM | [1] |
In Vivo Efficacy
The procognitive effects of this compound have been demonstrated in vivo. In an object recognition test in mice, this compound showed significant improvement in memory performance at doses of 0.3 and 1 mg/kg.[1][2]
Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential stems from its engagement with two distinct signaling pathways implicated in Alzheimer's disease.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the pharmacological profiling of this compound and its analogs.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies the activity of AChE by measuring the formation of a yellow-colored product.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
14 mM ATCI (acetylthiocholine iodide) solution
-
AChE solution (e.g., from human erythrocytes)
-
Test compounds (this compound, RS67333, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay
This assay measures the ability of compounds to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the secretion of the neuroprotective sAPPα fragment. The in vitro ability of this compound to promote sAPPα secretion was evaluated on COS-7 cells transiently expressing 5-HT4R.[1]
Cell Line:
-
COS-7 cells (African green monkey kidney fibroblast-like)
Materials:
-
COS-7 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Plasmid encoding human 5-HT4R
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (this compound, RS67333)
-
ELISA kit for sAPPα detection
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in appropriate flasks or plates.
-
Transiently transfect the cells with the 5-HT4R expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for protein expression (typically 24-48 hours).
-
-
Compound Treatment:
-
Replace the culture medium with a serum-free medium.
-
Treat the transfected cells with varying concentrations of the test compounds (this compound, RS67333) or vehicle control.
-
Incubate for a specified period (e.g., 24 hours) to allow for sAPPα secretion into the medium.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
-
sAPPα Quantification:
-
Quantify the concentration of sAPPα in the collected medium using a specific ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve for each compound and calculate the EC50 value for sAPPα release.
-
References
- 1. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of this compound, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for the Novel Compound "Donecopride"
Disclaimer: An extensive search of chemical and pharmaceutical databases indicates that "Donecopride" is not a recognized compound. The following procedures are provided as a comprehensive guide for the handling and disposal of a novel, investigational chemical compound in a research and development setting, using "this compound" as a placeholder. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for any known compound.[1][2] For a novel substance without an SDS, it must be treated as potentially hazardous.[1]
The safe disposal of a novel pharmaceutical compound like "this compound" is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[3][4] This guide outlines the essential steps and information required to manage "this compound" waste from generation to final disposal.
Hazard Assessment and Waste Characterization
Before disposal, a thorough hazard assessment is mandatory. Since "this compound" is a novel entity, its full toxicological and ecotoxicological profile is unknown. Therefore, it must be handled as a hazardous waste until proven otherwise.[1][2] Key information to assemble for your EHS department is summarized below.
Table 1: Hypothetical Chemical Profile and Waste Classification for "this compound"
| Parameter | Hypothetical Value/Information | Implication for Disposal |
| Physical State | White to off-white crystalline solid | Determines if waste is solid or will be in solution. |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | Waste streams may be organic or aqueous. Organic solvent waste is typically incinerated.[4][5] |
| Chemical Class | Heterocyclic amine derivative | Potential for biological activity and environmental persistence. |
| Known Hazards | Potent kinase inhibitor (Assumed) | Waste may be classified as cytotoxic or bio-active, requiring high-temperature incineration.[6] |
| Toxicity Data | In vitro cytotoxicity observed at >10 µM | All contaminated materials must be treated as toxic waste.[7] |
| RCRA Classification | Pending analysis (Assume Hazardous) | Must be managed according to EPA's Resource Conservation and Recovery Act (RCRA) regulations.[8] |
| Container Type | Glass vials (for pure compound), Polypropylene tubes | Segregate solid waste from sharps and other lab plastics.[9] |
Step-by-Step Disposal Procedures
Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[7][10] Never mix "this compound" waste with other chemical waste streams unless explicitly approved by EHS.[7][11]
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling "this compound" waste, including a lab coat, safety glasses, and chemical-resistant gloves.[3]
Step 2: Waste Segregation Segregate waste into distinct, clearly labeled containers as described in the table below.
Table 2: "this compound" Waste Segregation and Handling
| Waste Stream | Description | Container Type & Labeling | Disposal Pathway |
| Solid "this compound" Waste | Expired pure compound, contaminated weigh boats, wipes, gels. | Lined, rigid container with a lid. Label: "HAZARDOUS WASTE: Solid this compound, [Date], [Lab/PI Name]".[1][9] | EHS pickup for incineration. |
| Liquid "this compound" Waste (Non-Halogenated) | Solutions in Methanol, Ethanol, Acetonitrile, DMSO. | Chemically resistant, sealed container (e.g., HDPE). Label: "HAZARDOUS WASTE: Liquid this compound in Non-Halogenated Solvents, [Date]".[5] | EHS pickup for incineration. |
| Contaminated Sharps | Needles, syringes, glass pipettes, or vials used to handle "this compound". | Puncture-resistant sharps container. Label: "HAZARDOUS WASTE: Sharps Contaminated with this compound, [Date]".[9][12] | EHS pickup for incineration. |
| Contaminated Labware (for cleaning) | Glassware to be reused. | N/A | Triple-rinse with a suitable solvent. The first rinsate must be collected as hazardous liquid waste.[11] Subsequent rinses may be permissible for sewer disposal depending on institutional policy. |
| Empty Raw Material Containers | The original bottle the pure "this compound" was shipped in. | N/A | Must be triple-rinsed, with the rinsate collected as hazardous waste. The label must then be defaced or removed before disposing of the container in the appropriate glass or solid waste bin.[11][13] |
Step 3: Storage Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7] Ensure containers are kept closed except when adding waste, are in good condition, and are within secondary containment to prevent spills.[11]
Step 4: Request for Disposal Once a waste container is full or has reached the maximum storage time limit set by your institution, submit a chemical waste pickup request through your EHS department.[7][11]
Experimental Protocols
To facilitate proper waste management, further characterization of a novel compound's degradation profile may be necessary. This can help determine potential neutralization methods or environmental fate.[14]
Protocol: Forced Degradation Study of "this compound" by Hydrolysis
This protocol is adapted from standard guidelines for forced degradation studies to understand the stability of a drug substance in aqueous conditions.[15][16]
Objective: To determine the rate of hydrolytic degradation of "this compound" under acidic, basic, and neutral pH conditions.
Materials:
-
"this compound"
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade Water
-
pH meter
-
HPLC system with UV detector
-
Incubator or water bath
Methodology:
-
Sample Preparation: Prepare three sets of 1 mg/mL solutions of "this compound" in:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
HPLC-grade water (Neutral condition)
-
-
Incubation: Incubate all solutions at 60°C.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Neutralization: Immediately neutralize the acidic and basic samples to prevent further degradation upon cooling.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining percentage of "this compound" and measure the formation of any degradation products.[15]
-
Data Interpretation: Plot the concentration of "this compound" versus time for each condition to determine the degradation kinetics. This data informs EHS about the compound's persistence and potential breakdown products in aqueous waste streams.
Visualizations
Logical Workflow for Waste Disposal
The following diagram illustrates the decision-making process for segregating waste contaminated with "this compound".
Caption: Decision workflow for segregating "this compound" waste streams.
Hypothetical Signaling Pathway
Understanding the biological target of a novel compound is crucial for assessing its potential hazard. This diagram shows a hypothetical signaling pathway inhibited by "this compound".
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. benchchem.com [benchchem.com]
- 4. unigoa.ac.in [unigoa.ac.in]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Essential Safety and Logistical Information for Handling Donecopride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Donecopride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural, step-by-step guidelines is critical to minimize exposure risk and ensure compliance with safety regulations.
Personal Protective Equipment (PPE) Protocol
Given that specific occupational exposure limits for this compound are not publicly available, a conservative approach based on guidelines for handling potent pharmaceutical compounds is recommended. The following table summarizes the necessary personal protective equipment for various laboratory activities involving this compound.
| Activity | Engineering Controls | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid Form) | Chemical fume hood or ventilated balance enclosure | 2 pairs of powder-free nitrile gloves (ASTM D6978) | Safety goggles and a face shield | NIOSH-approved N95 or higher-level respirator | Disposable, back-closing, solid front gown with tight-fitting cuffs |
| Solution Preparation and Handling | Chemical fume hood | 2 pairs of powder-free nitrile gloves (ASTM D6978) | Safety goggles | As determined by risk assessment; generally not required if handled in a fume hood | Laboratory coat; disposable gown recommended |
| In Vitro / In Vivo Administration | Biological safety cabinet (for cell-based assays) or appropriate ventilated enclosure | 2 pairs of powder-free nitrile gloves (ASTM D6978) | Safety glasses with side shields or goggles | As determined by risk assessment | Laboratory coat or disposable gown |
| Waste Disposal | Well-ventilated area | 2 pairs of powder-free nitrile gloves (ASTM D6978) | Safety goggles and a face shield | As determined by risk assessment, especially if generating aerosols | Disposable, back-closing, solid front gown with tight-fitting cuffs |
| Spill Cleanup | N/A | 2 pairs of chemical-resistant gloves (e.g., nitrile) | Safety goggles and a face shield | NIOSH-approved respirator (e.g., with P100 filter) | Chemical-resistant disposable gown or suit |
Experimental Protocols: Safe Handling and Disposal Workflow
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Operational Plan: From Receipt to Use
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Wear a single pair of nitrile gloves during inspection.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Preparation:
-
Conduct all manipulations of solid this compound, such as weighing and aliquoting, within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure.
-
When preparing solutions, work within a fume hood and avoid splashing.
-
-
Administration:
-
For in vitro studies, handle all cell cultures and solutions containing this compound within a biological safety cabinet.
-
For in vivo studies, utilize appropriate animal handling techniques to minimize the generation of aerosols.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a validated decontamination solution, if available, or a suitable cleaning agent followed by a rinse.
-
All disposable materials used during handling should be considered contaminated waste.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Segregate all this compound waste from general laboratory waste.
-
This includes unused compounds, contaminated PPE, and any materials used for spill cleanup.
-
-
Waste Containment:
-
Collect solid waste (e.g., contaminated gloves, bench paper, pipette tips) in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Collect liquid waste in a sealed, labeled, and chemical-resistant container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
Dispose of all this compound waste as hazardous chemical waste.
-
Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety and logistical protocols, research institutions can build a foundation of trust and ensure the well-being of their personnel while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
